5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Description
Properties
IUPAC Name |
5-acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYWNBBQDHCLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231975 | |
| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827026-60-8 | |
| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827026608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ACETAMIDO-1,3,4-THIADIAZOLE-2-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R108Y51SMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and characterization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. This compound is a significant sulfonic acid derivative of Acetazolamide, a carbonic anhydrase inhibitor, and is primarily recognized as a key impurity in pharmaceutical manufacturing (Acetazolamide EP Impurity E).[1][2] This document details a robust two-step synthetic pathway, starting from the cyclization of an acetylated thiosemicarbazide to form a thiol intermediate, followed by its controlled oxidation. We provide field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and a full suite of characterization methodologies, including spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and quality control professionals in the fields of medicinal chemistry and pharmaceutical development, offering a practical framework for the preparation and validation of this important reference standard.
Introduction
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole core. This core is substituted at the 5-position with an acetamido group and at the 2-position with a sulfonic acid group.[1]
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IUPAC Name: this compound[3]
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CAS Number: 827026-60-8[3]
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Molecular Weight: 223.2 g/mol [3]
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Canonical SMILES: CC(=O)NC1=NN=C(S1)S(=O)(=O)O[1]
The presence of the sulfonic acid moiety distinguishes it from its parent drug, Acetazolamide, which possesses a sulfonamide group.[1][4] This structural difference significantly increases the polarity and aqueous solubility of the molecule compared to Acetazolamide.
Significance in Pharmaceutical Science
The primary relevance of this compound lies in its status as a process-related impurity and potential degradation product of Acetazolamide.[1] Acetazolamide is a widely used diuretic and carbonic anhydrase inhibitor for treating glaucoma, epilepsy, and altitude sickness.[1] Regulatory bodies mandate the identification and control of impurities in active pharmaceutical ingredients (APIs) to ensure drug safety and efficacy. Therefore, the availability of a pure, well-characterized standard of this sulfonic acid impurity is critical for:
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Analytical Method Development: Developing and validating HPLC and other chromatographic methods to detect and quantify this impurity in Acetazolamide drug substance and product.
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Quality Control: Serving as a reference standard for routine quality control testing of Acetazolamide batches.[1]
-
Forced Degradation Studies: Understanding the degradation pathways of Acetazolamide under various stress conditions (e.g., oxidative, hydrolytic).
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of 1,3,4-thiadiazole derivatives is a well-established area of heterocyclic chemistry.[5][6] A logical and efficient approach to this compound involves a two-stage process.
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Formation of the Thiadiazole Ring: The core heterocyclic structure is most effectively constructed via the acid-catalyzed cyclization of a thiosemicarbazide precursor. For this target, 1-acetylthiosemicarbazide is reacted with carbon disulfide (CS₂), which serves as the source for the C2 carbon of the ring, to yield 5-Acetamido-1,3,4-thiadiazole-2-thiol. This is a common and robust method for creating 2-thiol substituted 1,3,4-thiadiazoles.[5]
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Oxidation of the Thiol: The final step is the conversion of the thiol (-SH) group at the C2 position to a sulfonic acid (-SO₃H) group. This transformation requires a strong oxidizing agent capable of a six-electron oxidation. Common reagents for this purpose include hydrogen peroxide, potassium permanganate, or peroxy acids under controlled conditions.[1][7] Careful control of reaction parameters is essential to prevent unwanted side reactions or degradation of the thiadiazole ring.
The overall synthetic workflow is depicted below.
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An In-depth Technical Guide to the Physicochemical Properties of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is a key heterocyclic compound with significant relevance in pharmaceutical sciences.[1] Primarily known as an impurity and degradation product of the carbonic anhydrase inhibitor Acetazolamide, its distinct physicochemical properties warrant a comprehensive investigation.[1] This guide provides an in-depth analysis of its chemical structure, synthesis, and core physicochemical characteristics. We will explore the methodologies for its characterization and discuss its biological significance, offering valuable insights for researchers in drug discovery, development, and quality control.
Introduction: Unveiling a Molecule of Interest
This compound, a derivative of the 1,3,4-thiadiazole heterocyclic core, has garnered considerable attention in medicinal chemistry.[2][3][4][5] While often identified as "Acetazolamide EP Impurity E," its unique structural features—notably the presence of a sulfonic acid group in place of a sulfonamide—confer distinct chemical and biological properties.[1][6] This structural divergence from its parent compound, Acetazolamide, significantly influences its solubility, reactivity, and potential biological activities.[1] Understanding these properties is paramount for controlling impurities in pharmaceutical formulations and exploring the therapeutic potential of thiadiazole derivatives.[1]
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, known to impart a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][7] This guide will provide a detailed examination of the title compound, offering a foundational understanding for its synthesis, characterization, and potential applications.
Chemical Structure and Identification
A clear understanding of the molecular architecture is fundamental to elucidating the physicochemical behavior of this compound.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 827026-60-8 | [1][6] |
| Molecular Formula | C₄H₅N₃O₄S₂ | [1][6] |
| Molecular Weight | 223.23 g/mol | [1][6] |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)S(=O)(=O)O | [6] |
| InChI | InChI=1S/C4H5N3O4S2/c1-2(8)5-3-6-7-4(12-3)13(9,10)11/h1H3,(H,5,6,8)(H,9,10,11) | [6] |
| Synonyms | Acetazolamide Impurity E, 2-(Acetylamino)-5-sulfo-1,3,4-thiadiazole | [6] |
Synthesis and Purification
The synthesis of this compound can be approached through several routes, primarily involving the modification of related thiadiazole precursors. The choice of synthetic strategy often depends on the desired yield, purity, and scalability.
Hydrolysis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
A common and effective method involves the hydrolysis of the corresponding sulfonyl chloride intermediate.[1] This precursor, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (CAS 32873-57-7), is moisture-sensitive and requires careful handling.[1][8]
Caption: Workflow for the hydrolysis of 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.
Experimental Protocol:
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Dissolution: Dissolve 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol) in 200 mL of ice-cold water. Maintaining a low temperature (below 10°C) is crucial to minimize side reactions.[1]
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Acidification: Under vigorous stirring, acidify the solution with concentrated sulfuric acid to a pH of 3–4.[1] This protonates the sulfonic acid group, reducing its solubility and promoting precipitation.
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Isolation: Filter the resulting precipitate using a Büchner funnel.
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Washing: Wash the collected solid with a small amount of cold water to remove any remaining acid and water-soluble impurities.
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Drying: Dry the purified product under vacuum to remove residual water.
Direct Oxidation of 2-Acetylamino-5-mercapto-1,3,4-thiadiazole
An alternative one-step synthesis involves the direct oxidation of the mercapto group of 2-acetylamino-5-mercapto-1,3,4-thiadiazole to the sulfonic acid.[1]
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 2-acetylamino-5-mercapto-1,3,4-thiadiazole in glacial acetic acid.
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Oxidation: Add a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), to the solution.
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Heating: Heat the reaction mixture at 60–80°C for 4–6 hours.[1]
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Workup: After the reaction is complete, cool the mixture and isolate the product, which may involve precipitation and filtration.
Comparative Analysis of Synthetic Methods:
| Parameter | Sulfonyl Chloride Route | Direct Oxidation |
| Yield | 72% | 55% |
| Purity | ≥98% | 90–95% |
| Scalability | High | Moderate |
| Byproducts | HCl | Sulfones |
| Industrial Feasibility | Preferred | Limited |
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties
| Property | Value | Method of Determination |
| Molecular Weight | 223.23 g/mol | Computed |
| XLogP3-AA (LogP) | -0.1 | Computed |
| Hydrogen Bond Donor Count | 2 | Computed |
| Hydrogen Bond Acceptor Count | 6 | Computed |
| Rotatable Bond Count | 2 | Computed |
| Exact Mass | 222.97214800 Da | Mass Spectrometry |
| Monoisotopic Mass | 222.97214800 Da | Mass Spectrometry |
| Topological Polar Surface Area | 146 Ų | Computed |
| Heavy Atom Count | 13 | Computed |
| Complexity | 297 | Computed |
| pKa (strongest acidic) | Not explicitly found, but expected to be low due to the sulfonic acid group. | Potentiometric titration or computational modeling. |
| Solubility | Soluble in aqueous media, particularly at neutral and basic pH. | Experimentally determined. |
Expert Insights:
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The negative LogP value suggests that the compound is hydrophilic, which is consistent with the presence of the highly polar sulfonic acid group.[6] This high polarity significantly influences its solubility and membrane permeability.
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The sulfonic acid group is a strong acid, meaning it will be deprotonated at physiological pH. This has important implications for its interaction with biological targets and its pharmacokinetic profile.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the acetyl methyl protons and the amide proton. The ¹³C NMR would provide information on the carbon skeleton, including the carbons of the thiadiazole ring and the carbonyl and methyl groups of the acetamido substituent.
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.[1] Expected characteristic absorption bands include those for the S=O stretching of the sulfonic acid group, the C=O stretching of the amide, and the N-H stretching of the amide.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of this compound and for its quantitative determination in pharmaceutical samples. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer) is typically employed.
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Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of synthesis reactions and for preliminary purity checks.[1]
Biological Significance and Potential Applications
While primarily known as a pharmaceutical impurity, the structural features of this compound suggest potential biological activities.
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Carbonic Anhydrase Inhibition: The parent compound, Acetazolamide, is a potent carbonic anhydrase inhibitor.[1] Given the structural similarity, this compound may also exhibit inhibitory activity against this enzyme family, which is involved in various physiological processes, including pH regulation and fluid balance.[1][4][9]
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Antimicrobial and Anticancer Potential: The 1,3,4-thiadiazole scaffold is present in numerous compounds with demonstrated antimicrobial and anticancer properties.[1][2][3][4][5][7] Further investigation into the biological activity of this specific derivative is warranted.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. A thorough understanding of its synthesis, structure, and analytical characterization is essential for professionals in the pharmaceutical industry. While its primary role to date has been as a process-related impurity, its inherent chemical features suggest that it may possess interesting biological activities worthy of further exploration. The methodologies and data presented herein serve as a valuable resource for researchers working with this and related thiadiazole compounds.
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An In-depth Technical Guide to the Early Research and Discovery of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Executive Summary
The history of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is not one of a targeted therapeutic discovery, but rather a crucial narrative in the annals of pharmaceutical process chemistry. Its identity is inextricably linked to the development of one of the 20th century's landmark drugs, Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide). This guide delves into the foundational research that led to the synthesis of the 1,3,4-thiadiazole sulfonamide scaffold, and in doing so, illuminates the discovery of its sulfonic acid analogue. Primarily identified as "Acetazolamide EP Impurity E," this compound serves as a classic case study in synthetic pathway optimization and the critical importance of impurity profiling in drug development. We will explore the scientific imperative for carbonic anhydrase inhibitors, dissect the original synthetic routes to Acetazolamide, and pinpoint the specific mechanistic branch point where the sulfonic acid emerges.
The Scientific Imperative: The Dawn of Carbonic Anhydrase Inhibition
The journey begins not with the thiadiazole ring, but with a fundamental enzyme: Carbonic Anhydrase (CA). First identified in 1932, CA is a ubiquitous metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water into bicarbonate and protons.[1][2] This reaction is fundamental to life, governing everything from respiration and CO2 transport to pH homeostasis and fluid balance.[1]
Early physiological studies, such as the observation of the post-meal "alkaline tide" (an increase in blood bicarbonate after gastric acid secretion), led researchers like Davenport in the late 1930s and early 1940s to theorize and then demonstrate the existence of CA in the gastric mucosa.[3] This work established CA as the primary source of protons for hydrochloric acid secretion.[3] The logical corollary was profound: inhibiting this enzyme could modulate critical physiological processes. This insight sparked a race to discover potent and specific Carbonic Anhydrase Inhibitors (CAIs) for potential therapeutic use as diuretics and for treating conditions like glaucoma, where reducing fluid pressure was paramount.[2][4]
Genesis of a Scaffold: The Rise of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring system emerged as a versatile and highly promising pharmacophore in medicinal chemistry.[5][6] Its structural properties, particularly its role as a bioisostere of pyrimidine, suggested it could interact with biological systems, while its mesoionic character hinted at favorable membrane permeability.[5] The synthesis of the core scaffold, often beginning with simple, robust starting materials, made it an attractive platform for building diverse molecular libraries.
Experimental Protocol: Foundational Synthesis of 5-Amino-2-mercapto-1,3,4-thiadiazole
The synthesis of the Acetazolamide backbone begins with the formation of its core heterocyclic structure. The causality behind this specific protocol lies in its efficiency and the use of readily available precursors to construct the ring.
Objective: To synthesize the 5-amino-2-mercapto-1,3,4-thiadiazole nucleus.
Methodology:
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Reaction Initiation: A starting reaction is initiated between hydrazine hydrate and ammonium thiocyanate. This forms a key intermediate, 1,2-bis(thiocarbamoyl) hydrazine.[7]
-
Cyclization: The intermediate is then treated with a cyclizing agent, such as phosgene. This step induces an intramolecular rearrangement.
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Ring Closure: Through the loss of ammonia, the molecule undergoes cyclization to form the stable 5-amino-2-mercapto-1,3,4-thiadiazole ring.[7]
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Isolation: The product is isolated, purified, and characterized, serving as the foundational block for subsequent functionalization.
Caption: Workflow for the synthesis of the thiadiazole core.
The Landmark Synthesis of Acetazolamide
With the core scaffold in hand, the path to Acetazolamide required a series of precise chemical transformations. Each step was chosen to selectively modify the molecule, building towards the final active pharmaceutical ingredient. This multi-step synthesis is a cornerstone of heterocyclic medicinal chemistry.
Experimental Protocol: A Classic Route to Acetazolamide
Objective: To synthesize 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide (Acetazolamide) from the thiadiazole core.
Methodology:
-
Acylation of the Amino Group: The starting material, 5-amino-2-mercapto-1,3,4-thiadiazole, is acylated. Acetic anhydride is the reagent of choice due to its reactivity and ability to form a stable acetamido group, which protects the amine and is a key feature of the final drug. This yields 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[8]
-
Oxidative Chlorination: The mercapto (-SH) group is converted into a sulfonyl chloride (-SO₂Cl). This is the most critical and sensitive step of the synthesis. It is typically achieved by bubbling chlorine gas through an aqueous solution of the substrate, often in acetic acid.[7][9] The sulfonyl chloride is a highly reactive intermediate, essential for the final step.
-
Amidation: The freshly prepared 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride is reacted with ammonia (amidation). The ammonia displaces the chloride, forming the stable sulfonamide group (-SO₂NH₂) and yielding the final product, Acetazolamide.[7][8]
-
Purification: The final compound is purified through recrystallization to remove any unreacted starting materials or side-products.
Caption: Synthetic pathway of Acetazolamide.
Discovery by Deviation: The Formation of this compound
The early research and discovery of the titular sulfonic acid compound was not a targeted effort but a consequence of the chemistry detailed above. It was identified as a key process-related impurity during the manufacture of Acetazolamide.[10] Its formation represents a critical, competing reaction pathway.
Causality of Formation: The vulnerability lies in the oxidative chlorination step. The 2-acetylamino-1,3,4-thiadiazole-5-sulfonyl chloride intermediate is highly susceptible to hydrolysis. In the presence of water, the sulfonyl chloride group (-SO₂Cl) can be attacked by a water molecule, leading to the displacement of the chloride ion and the formation of a sulfonic acid group (-SO₃H).
Self-Validating Protocol Control: The trustworthiness of the Acetazolamide synthesis protocol is validated by its ability to minimize the formation of this impurity. Process chemists discovered that strict control over the reaction conditions was paramount.
-
pH Control: Maintaining an acidic environment suppresses the hydrolysis of the sulfonyl chloride.[10]
-
Temperature: Lower temperatures (e.g., 0-5°C) slow the rate of the competing hydrolysis reaction.[9]
-
Purity of Reagents: Using high-purity starting materials and reagents prevents side reactions.[10]
The discovery of this impurity was therefore a discovery in process control, underscoring that a successful synthesis is not just about the desired product, but also about understanding and controlling the undesired pathways.
Caption: Critical branch point in Acetazolamide synthesis.
Early Characterization and Biological Context
The characterization of this compound was initially driven by the need to identify it as an impurity. While early methods would have relied on techniques like melting point and elemental analysis, modern analytical chemistry provides a much clearer picture.
Table 1: Comparative Physicochemical Properties
| Property | Acetazolamide (Drug) | This compound (Impurity) |
| IUPAC Name | N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide | This compound |
| Molecular Formula | C₄H₆N₄O₃S₂ | C₄H₅N₃O₄S₂ |
| Molecular Weight | 222.25 g/mol [11] | 223.2 g/mol [12] |
| Key Functional Group | Sulfonamide (-SO₂NH₂) | Sulfonic Acid (-SO₃H) |
| CAS Number | 59-66-5[11] | 827026-60-8[12] |
Authoritative Grounding: Structure-Activity Relationship (SAR)
From a pharmacological perspective, the conversion of the sulfonamide to a sulfonic acid is a critical and detrimental change. The mechanism of action for Acetazolamide involves the specific binding of the sulfonamide group within the active site of the carbonic anhydrase enzyme. The nitrogen atom of the sulfonamide coordinates directly with the essential zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking its catalytic activity.[13]
The sulfonic acid group, lacking this crucial amide nitrogen, cannot establish this key coordinating bond. Therefore, this compound has negligible inhibitory activity against carbonic anhydrase.[10] Its "biological activity" in early research was, in effect, its inactivity, which reinforced the understanding of the strict structural requirements for potent CA inhibition. This knowledge was invaluable for guiding future drug design efforts in this class of compounds.
Conclusion
The early research and discovery of this compound is a compelling illustration of how our understanding of chemistry evolves not only through targeted discovery but also through the meticulous investigation of unexpected outcomes. Its story is not that of a failed drug candidate, but of a molecular signpost that guided the optimization of a life-changing medicine. For researchers and drug development professionals, it remains a foundational lesson in the criticality of understanding reaction mechanisms, controlling process parameters, and the essential role of impurity profiling in ensuring the safety and efficacy of pharmaceutical agents.
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Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII . Bioorganic Chemistry, 77, 101-105.
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Mechanism of action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid derivatives
An In-depth Technical Guide to the Mechanism of Action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic Acid Derivatives
Introduction
This compound and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Structurally related to the well-established pharmaceutical agent acetazolamide, these compounds have garnered considerable attention within the scientific and drug development communities.[1][2] Their therapeutic potential spans a range of applications, including the management of glaucoma and epilepsy, and emerging evidence suggests promising anticancer and antimicrobial properties.[1][3][4] This guide provides a detailed exploration of the core mechanism of action of these derivatives, focusing on their interaction with their primary molecular target, the carbonic anhydrase family of enzymes. We will delve into the biochemical consequences of this interaction and the resulting physiological effects that underpin their therapeutic utility.
Primary Molecular Target: The Carbonic Anhydrases
The principal mechanism of action of this compound derivatives is the potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of ubiquitous metalloenzymes that play a crucial role in maintaining acid-base balance, regulating pH, and managing fluid balance in various tissues throughout the body.[5][6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for numerous physiological processes.[7][8]
There are several isoforms of carbonic anhydrase in mammals, each with a distinct tissue distribution and physiological role.[7][9] For example, CAs in the ciliary body of the eye are involved in the production of aqueous humor, while those in the kidneys regulate bicarbonate reabsorption and urinary pH.[10][11] The overexpression of certain CA isozymes, such as CA IX and CA XII, has been linked to the acidic microenvironment of hypoxic tumors, making them attractive targets for anticancer therapies.[12]
Molecular Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of this compound derivatives is primarily attributed to the sulfonamide moiety (-SO₂NH₂) present in many of their structures. This functional group acts as a potent zinc-binding group, targeting the catalytically essential zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[13][14]
The inhibition mechanism can be summarized as follows:
-
Binding to the Zinc Ion: The sulfonamide group coordinates directly with the zinc ion in the enzyme's active site.[13] This interaction displaces a water molecule or hydroxide ion that is normally bound to the zinc and is essential for the catalytic cycle.
-
Formation of a Stable Complex: The formation of this enzyme-inhibitor complex is typically a reversible but high-affinity interaction. The stability of this complex prevents the substrate (carbon dioxide) from accessing the active site.
-
Disruption of the Catalytic Cycle: By blocking the active site, the inhibitor effectively halts the enzymatic conversion of carbon dioxide to bicarbonate and protons.
The following diagram illustrates the interaction between a sulfonamide inhibitor and the carbonic anhydrase active site.
Caption: Interaction of a sulfonamide inhibitor with the zinc ion in the carbonic anhydrase active site.
Physiological Consequences of Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by this compound derivatives leads to a cascade of physiological effects, which are harnessed for therapeutic benefit.
In the Eye: Reduction of Intraocular Pressure
In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[10][11] By inhibiting this enzyme, the production of bicarbonate ions is reduced, leading to a decrease in fluid secretion and consequently, a lowering of intraocular pressure.[10][15] This makes these compounds effective in the treatment of glaucoma.[5][11]
In the Kidneys: Diuresis and pH Regulation
In the proximal tubules of the kidneys, carbonic anhydrase is essential for the reabsorption of sodium, bicarbonate, and water.[10][16] Inhibition of this enzyme leads to increased excretion of these substances, resulting in a diuretic effect.[10][17] The increased excretion of bicarbonate also leads to alkalinization of the urine and a mild metabolic acidosis.[10]
In the Central Nervous System: Anticonvulsant Effects
The mechanism of the anticonvulsant effects of carbonic anhydrase inhibitors is not fully elucidated but is thought to involve the induction of metabolic acidosis and an increase in cerebral blood flow.[15] These effects may contribute to the stabilization of neuronal membranes and a reduction in abnormal neuronal discharge, which is beneficial in the management of epilepsy.[15]
The following diagram illustrates the downstream effects of carbonic anhydrase inhibition.
Caption: Downstream physiological effects of carbonic anhydrase inhibition.
Anticancer and Antimicrobial Potential
Recent research has highlighted the potential of this compound derivatives as anticancer and antimicrobial agents.[1][4]
Anticancer Activity
The anticancer properties of these compounds are often linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[12] These isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. By inhibiting these enzymes, the derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and inhibition of proliferation.[18] Several studies have reported promising IC₅₀ values for various derivatives against different cancer cell lines.[1][19]
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole derivatives | Breast Cancer (MCF-7) | 2.34 - 91.00 (µg/mL) | [19] |
| 1,3,4-Thiadiazole derivatives | Hepatocellular Carcinoma (HepG2) | 3.13 - 44.87 (µg/mL) | [19] |
| Sulfonamide derivatives | Lung Cancer (A549) | Lower than acetazolamide | [20][21] |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is present in a number of compounds with demonstrated antimicrobial activity.[22][23][24] The mechanism of their antimicrobial action is multifaceted and may involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with other vital cellular processes.[4][25] Research has shown that certain derivatives exhibit significant activity against a range of bacteria and fungi.[4][23]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of this compound derivatives against a specific carbonic anhydrase isoform.
Materials:
-
Purified human carbonic anhydrase (e.g., hCA II)
-
Test compounds (derivatives of this compound)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified carbonic anhydrase in Tris-HCl buffer.
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the substrate, p-NPA, in acetonitrile.
-
-
Assay Setup:
-
In a 96-well microplate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compounds or the reference inhibitor to the wells.
-
Add the carbonic anhydrase solution to all wells except for the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the p-NPA substrate to all wells.
-
The final volume in each well should be constant.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The product of the reaction, p-nitrophenol, is colored and can be quantified spectrophotometrically.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The following diagram outlines the experimental workflow for the carbonic anhydrase inhibition assay.
Caption: Experimental workflow for an in vitro carbonic anhydrase inhibition assay.
Conclusion
This compound and its derivatives are a versatile class of compounds whose primary mechanism of action is the inhibition of carbonic anhydrase. This inhibition disrupts fundamental physiological processes related to pH regulation and fluid balance, providing a strong rationale for their use in treating conditions such as glaucoma and epilepsy. Furthermore, the emerging evidence of their anticancer and antimicrobial activities, often linked to the inhibition of specific CA isozymes or other molecular targets, opens up new avenues for therapeutic development. A thorough understanding of their mechanism of action at the molecular level is crucial for the rational design of new, more potent, and selective derivatives with improved therapeutic profiles.
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Biological activity of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
An In-depth Technical Guide to the Biological Activity of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Executive Summary
This technical guide provides a comprehensive analysis of the biological activity of this compound (CAS No. 827026-60-8). Structurally, this compound is the sulfonic acid derivative of the well-known clinical drug Acetazolamide and is often identified as a primary impurity or degradation product.[1] The core of its biological profile is centered on the inhibition of carbonic anhydrase, a mechanism it shares with its sulfonamide counterpart, Acetazolamide.[1] This guide delves into the chemical identity of the compound, its primary mechanism of action, and the broader therapeutic potential inherent to its 1,3,4-thiadiazole scaffold. By synthesizing data from authoritative sources, this document explains the causality behind experimental designs, presents validated protocols, and offers insights into future research directions for drug development professionals.
Section 1: Chemical Identity and Synthesis
Core Compound Structure and Properties
This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring, which is a versatile scaffold in medicinal chemistry.[2][3] Its key structural features include an acetamido group at position 5 and a sulfonic acid group at position 2.[1]
| Property | Value | Source |
| CAS Number | 827026-60-8 | [1][4][5][6] |
| Molecular Formula | C₄H₅N₃O₄S₂ | [1][6] |
| Molecular Weight | 223.23 g/mol | [1][6] |
| Synonyms | Acetazolamide EP Impurity E, 2-(Acetylamino)-5-sulfo-1,3,4-thiadiazole | [1][6] |
The Critical Distinction: Sulfonic Acid vs. Sulfonamide (Acetazolamide)
The biological context of this compound is best understood in comparison to its sulfonamide analogue, Acetazolamide (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide).[7] Acetazolamide is a potent, clinically approved carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[1][8] The sulfonic acid derivative is the product of the hydrolysis of the key synthetic intermediate, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride. While the sulfonamide is formed via amination, the sulfonic acid is formed via hydration. This structural difference, the substitution of -NH₂ with -OH on the sulfonyl group, is critical and directly impacts the molecule's binding affinity and pharmacokinetic profile.
Synthetic Pathway Overview
The synthesis of both Acetazolamide and its sulfonic acid derivative originates from a common precursor, 2-acetylamino-5-mercapto-1,3,4-thiadiazole. This starting material undergoes chlorination to yield the highly reactive 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride intermediate.[1] The subsequent reaction pathway determines the final product.
Inhibition of carbonic anhydrase by this compound leads to an increase in the excretion of bicarbonate, sodium, and water, which forms the basis of its therapeutic potential in conditions like glaucoma and epilepsy. [1]
Comparative Inhibitory Potency
While direct, quantitative inhibitory data for this compound is not extensively published, the inhibitory constants (Kᵢ) for Acetazolamide and other 1,3,4-thiadiazole derivatives against key human CA (hCA) isoforms are well-documented. The sulfonamide moiety is generally considered critical for high-potency inhibition.
| Compound | Target Isoform | Kᵢ (nM) | Reference |
| Acetazolamide | hCA I | 454.10 | [9] |
| Acetazolamide | hCA II | 3.3 - 33 | [10] |
| Derivative 5a | hCA I | 76.48 | [9] |
| Derivative 6a | hCA I | 77.49 | [9] |
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | CA II | 191 | [10] |
Note: Derivatives 5a and 6a are novel N-(1,3,4-thiadiazole-2-yl)acetamide derivatives designed as potent CA inhibitors.[9]
Section 3: Broader Biological Activities of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to a wide range of biological targets. [3][11]While the sulfonic acid derivative is primarily noted as a CA inhibitor, its core structure is shared by compounds with diverse and potent biological activities.
Anticancer Potential
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity. [2][12][13][14][15][16]The proposed mechanisms are multifaceted and include:
-
Interference with DNA Synthesis: The thiadiazole ring acts as a bioisostere of pyrimidine, a key component of nucleobases, allowing it to interfere with DNA replication processes in cancer cells. [12][14][16]* Tubulin Polymerization Inhibition: Certain derivatives act as microtubule-destabilizing agents, disrupting mitosis and inducing cell cycle arrest and apoptosis. [13]* Signaling Pathway Modulation: Compounds have been shown to interfere with critical cancer cell growth and survival pathways, such as PI3K/Akt and MAPK/ERK. [13]
Antimicrobial Properties
The 1,3,4-thiadiazole nucleus is a component of many compounds with broad-spectrum antimicrobial activity. [17][18][19][20][21]* Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [17][21]The presence of the =N-C-S- moiety and the ring's high aromaticity contribute to its stability and biological action. [3]* Antifungal Activity: Various derivatives also exhibit significant antifungal properties against strains like Candida albicans. [21]* Repurposing for Novel Targets: The related Acetazolamide scaffold has been repurposed and modified to target the essential carbonic anhydrase in Neisseria gonorrhoeae, leading to potent antimicrobial activity against this pathogen. [22][23]
Section 4: Experimental Protocols & Methodologies
Protocol: Synthesis of this compound
This protocol describes the hydrolysis of the sulfonyl chloride intermediate.
Methodology:
-
Dissolution: Dissolve 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (1 mmol) in 200 mL of ice-cold water with vigorous stirring.
-
Acidification: Slowly acidify the solution with concentrated sulfuric acid to a pH of 3-4. Maintain vigorous stirring and low temperature.
-
Precipitation: Continue stirring for 1-2 hours as the sulfonic acid derivative precipitates out of the solution.
-
Filtration: Filter the resulting precipitate using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove residual acid.
-
Drying: Dry the final product under vacuum to yield this compound.
Causality and Validation:
-
Causality: Using ice-cold water minimizes potential degradation and side reactions. Acidic conditions catalyze the hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Validation: The final product should be validated using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a standard colorimetric screening method to determine the inhibitory activity of a test compound.
Methodology:
-
Preparation: Prepare solutions of the purified CA enzyme, the test compound at various dilutions, a reference inhibitor (e.g., Acetazolamide), and the substrate (e.g., p-nitrophenyl acetate).
-
Reaction Setup: In a 96-well microplate, add the CA enzyme solution to each well, followed by the test compound or reference inhibitor. Include control wells with enzyme and buffer only.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance over time using a microplate reader. The hydrolysis of p-nitrophenyl acetate by CA produces p-nitrophenol, a yellow product that can be quantified.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the uninhibited control and plot the results to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality and Validation:
-
Causality: The colorimetric substrate provides a simple and reliable method to quantify enzyme activity. The use of a known inhibitor like Acetazolamide validates the assay's performance and provides a benchmark for comparing the potency of the test compound.
-
Validation: The assay is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls, as well as a reference standard. Reproducibility is confirmed by running replicates.
Section 5: Summary and Future Directions
This compound is a molecule of significant interest primarily due to its role as a carbonic anhydrase inhibitor and its structural relationship to the drug Acetazolamide. While its primary biological activity is established, the full therapeutic potential remains underexplored.
Future research should focus on:
-
Quantitative Biological Screening: Direct, quantitative testing of the purified sulfonic acid compound in a broad range of biological assays, including panels for anticancer and antimicrobial activity, is necessary to move beyond the inferred potential from its scaffold.
-
Pharmacokinetic Profiling: As a known impurity and potential metabolite of Acetazolamide, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for both drug safety and development.
-
Derivative Synthesis: The sulfonic acid group offers a unique chemical handle for the synthesis of novel derivatives. Exploring modifications could lead to compounds with improved potency, selectivity, or novel mechanisms of action.
-
In Vivo Efficacy: Promising in vitro results should be followed by evaluation in relevant animal models to establish in vivo efficacy and safety for conditions beyond CA inhibition.
Section 6: References
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Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., ... & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 704-734. [Link]
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Antoci, V., & Gzella, A. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(3), 1391. [Link]
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Matysiak, J., & Skrzypek, A. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(19), 6598. [Link]
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Kumar, R., & Singh, P. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express Letters, 1-10. [Link]
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Ahmad, I., Ahmad, S., Singh, D., Singh, V. K., & Haque, R. (2016). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of pharmaceutical negative results, 7(1), 30. [Link]
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Matysiak, J., & Skrzypek, A. (2023). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 28(11), 4381. [Link]
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Advent Chembio. (n.d.). This compound. Advent Chembio. Retrieved from [Link]
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Kishida, K., & Iwata, C. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental eye research, 43(6), 981-995. [Link]
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Büber, E., Yılmaz, E., Demir, Y., Çavuşoğlu, B. K., & Sentürk, M. (2024). New N-(1, 3, 4-thiadiazole-2-yl) acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2330384. [Link]
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El-Sayed, M. F., Abbas, S. H., El-Sayed, M. A. A., El-Henawy, A. A., & El-Sherif, A. A. (2023). New 1, 3, 4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC advances, 13(24), 16325-16345. [Link]
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Mohammad, Y. (2014). Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4-Thiadiazole derivatives. Int. J. of Res. in Pharmacology & Pharmacotherapeutics, 3(2), 168-174. [Link]
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Abutaleb, N. S., Shrinidhi, A., Bandara, A. B., Seleem, M. N., & Carlier, P. R. (2023). Evaluation of 1, 3, 4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci. ACS medicinal chemistry letters, 14(4), 488-494. [Link]
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Sawarkar, P. S., Keche, A. P., & Kamble, V. M. (2021). 1, 3, 4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 232-257. [Link]
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Alam, F., Islam, M., & Alam, M. (2018). Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. Journal of Applied Pharmaceutical Research, 6(4), 10-19. [Link]
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ResearchGate. (n.d.). 1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST WebBook. Retrieved from [Link]
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Aday, B., Yılmaz, A., Hazer, O., & Taslimi, P. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Journal of Biomolecular Structure and Dynamics, 41(21), 11330-11341. [Link]
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Aday, B., Yılmaz, A., Hazer, O., & Taslimi, P. (2023). Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. Journal of biomolecular structure & dynamics, 41(21), 11330–11341. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Modification of acetazolamide synthesis: new derivatives and investigation of their biological properties. Research Square. [Link]
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Pharmaffiliates. (n.d.). 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3. Pharmaffiliates. Retrieved from [Link]
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Kaur, H., Abutaleb, N. S., Shrinidhi, A., Bandara, A. B., Seleem, M. N., & Carlier, P. R. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS infectious diseases, 7(5), 1172-1182. [Link]
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PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
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Arslan, O., & Ozdemir, N. (2011). Synthesis of 5-amino-1, 3, 4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of enzyme inhibition and medicinal chemistry, 26(2), 231-237. [Link]
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Kushwaha, N., & Kushwaha, S. K. S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. [Link]
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Kaur, H., Abutaleb, N. S., Shrinidhi, A., Bandara, A. B., Seleem, M. N., & Carlier, P. R. (2021). Structure–Activity Relationship Studies of Acetazolamide-Based Carbonic Anhydrase Inhibitors with Activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(5), 1172-1182. [Link]
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Al-Fatlawi, A. H. J., & Al-Amiery, A. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1, 3, 4-thiadiazole. Chemical Methodologies, 6(12), 1017-1027. [Link]
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Drapak, I., Perekhryst, A., Drapak, V., & Furdychko, L. (2021). Synthesis and diuretic activity of novel 5-amino-1, 3, 4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 57-65. [Link]
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Angeli, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]
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Matysiak, J. (2016). Biological and Pharmacological Activities of 1, 3, 4-Thiadiazole Based Compounds. Current topics in medicinal chemistry, 16(29), 3463-3488. [Link]
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Sharma, S., & Sharma, P. C. (2022). Diverse Biological Activities of 1, 3, 4-Thiadiazole Scaffold. Chemistry, 4(4), 1431-1466. [Link]
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Acanthus Research. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide-d3. Acanthus Research. Retrieved from [Link]
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Genc, M. C., Cerchia, C., & Lavecchia, A. (2023). Recent Developments of 1, 3, 4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(13), 11116. [Link]
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An In-depth Technical Guide to the Structural Analogs of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] This guide delves into the structural analogs of a specific, yet significant, member of this family: 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. While its sulfonamide counterpart, Acetazolamide, is a clinically established carbonic anhydrase inhibitor, the sulfonic acid derivative presents a unique chemical entity with distinct physicochemical properties.[3][4] We will explore the rationale for its analog design, detailed synthetic pathways, methodologies for biological evaluation, and the critical structure-activity relationships (SAR) that govern efficacy, providing a comprehensive resource for professionals engaged in the discovery of novel therapeutics.
The Core Moiety: Understanding this compound
This compound serves as our foundational structure. It is identified in chemical literature and databases, sometimes referred to as "Acetazolamide Impurity E".[3] Its defining features are the 1,3,4-thiadiazole heterocycle, an acetamido group at position C5, and a sulfonic acid group at position C2.
Physicochemical Profile:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₄H₅N₃O₄S₂ | PubChem[3] |
| Molecular Weight | 223.2 g/mol | PubChem[3] |
| CAS Number | 827026-60-8 | PubChem[3] |
The critical distinction between this molecule and the drug Acetazolamide lies in the C2 substituent: a sulfonic acid (-SO₃H) versus a sulfonamide (-SO₂NH₂). This substitution has profound implications:
-
Acidity: The sulfonic acid group is significantly more acidic (pKa < 0) than the sulfonamide (pKa ≈ 7.2 for Acetazolamide). This means the sulfonic acid will be fully ionized at physiological pH, imparting a strong negative charge.
-
Solubility: The ionized sulfonate group dramatically increases aqueous solubility compared to the less polar sulfonamide.
-
Target Binding: The primary mechanism of action for Acetazolamide involves the coordination of the sulfonamide nitrogen to a zinc ion in the active site of carbonic anhydrase (CA) enzymes.[5] A sulfonate group can also coordinate with zinc, but the geometry, charge distribution, and hydrogen bonding potential are fundamentally different, which would alter binding affinity and inhibitory profile.
Caption: Convergent synthetic pathways for C2-sulfonic acid and C2-sulfonamide analogs.
Biological Evaluation and SAR Insights
The primary biological targets for this class of compounds are the carbonic anhydrase (CA) enzymes. An in vitro assay to determine the inhibition constant (Kᵢ) is the first step in evaluating newly synthesized analogs.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for measuring CA activity based on its esterase function.
-
Reagent Preparation:
-
Prepare a stock solution of the purified human CA isoenzyme (e.g., hCA II) in a suitable buffer (e.g., Tris-SO₄).
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO or another appropriate solvent.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (NPA), in acetonitrile.
-
-
Assay Procedure (96-well plate format):
-
To each well, add buffer, the CA enzyme solution, and the inhibitor solution (or solvent for control wells).
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the NPA substrate solution to all wells.
-
Monitor the increase in absorbance at 400 nm over time using a plate reader. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of residual enzyme activity (Vᵢ/V₀ * 100) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Structure-Activity Relationship (SAR) Analysis
By comparing the Kᵢ values of different analogs, a clear SAR can be established.
-
The C2-Anionic Group is Essential: The negatively charged sulfonamide (as -SO₂NH⁻) or sulfonate (-SO₃⁻) group is critical for coordinating to the Zn²⁺ ion in the enzyme's active site. Unsubstituted sulfonamides are typically the most potent inhibitors. *[5] C5-Substituent Influences Selectivity: While the C2 group anchors the molecule, the "tail" at the C5 position extends towards the entrance of the active site cavity. Modifications here are key to achieving isoform selectivity. For example, bulky or lipophilic groups at C5 can clash with residues in some isoforms while forming favorable interactions in others, leading to differential inhibition. *[5] Solubility and Permeability Trade-off: Highly polar analogs, such as the parent sulfonic acid or derivatives with free carboxyl groups, exhibit excellent aqueous solubility but may have poor cell membrane permeability, limiting in vivo efficacy unless administered directly or topically. I[6]n contrast, more lipophilic analogs may have better permeability but lower solubility.
Illustrative SAR Data Table (Hypothetical Data for Comparison):
| Analog ID | C5-Substituent | C2-Substituent | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | Rationale |
| CORE-1 | -NHCOCH₃ | -SO₃H | ~500 | ~800 | Sulfonate binds zinc but with lower affinity than sulfonamide. |
| REF-AZM | -NHCOCH₃ | -SO₂NH₂ | 12 | 25 | Gold standard; high affinity sulfonamide binding. |
| ANA-1 | -NHCO(CH₂)₂COOH | -SO₂NH₂ | 15 | 400 | Succinyl tail adds polarity and may clash with hCA IX residues. |
| ANA-2 | -NHCO-Ph | -SO₂NH₂ | 20 | 15 | Phenyl group adds lipophilicity, showing preferential inhibition of tumor-associated hCA IX. |
Conclusion and Future Directions
This compound provides a compelling starting point for the design of novel enzyme inhibitors. While its direct biological data is limited, the vast chemical and pharmacological knowledge surrounding its sulfonamide analog, Acetazolamide, offers a clear roadmap for development.
Key Insights:
-
The 1,3,4-thiadiazole scaffold is a synthetically accessible and biologically validated core.
-
The C2-sulfonic acid and its bioisosteres (primarily sulfonamides) are the critical zinc-binding pharmacophore.
-
Systematic modification of the C5-substituent is the primary strategy for tuning potency, isoform selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and evaluation of a diverse library of analogs, exploring a wider range of C5-substituents and C2-bioisosteres. A critical area of investigation will be to determine the isoform selectivity profile of the sulfonic acid-containing analogs against the full panel of human carbonic anhydrases. Such studies could uncover novel inhibitors with unique therapeutic potential for diseases ranging from glaucoma to cancer.
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Ekinci, D., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237.
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Shafique, S., et al. (2021). Synthesis of new chiral 1,3,4-thiadiazole-based di- and tri-arylsulfonamide residues and evaluation of in vitro anti-HIV activity and cytotoxicity. Journal of the Iranian Chemical Society, 18(1), 135-148.
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Bozdag, M., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1102-1110.
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Chemical structure and properties of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
An In-Depth Technical Guide to 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of this compound, a key derivative of the 1,3,4-thiadiazole scaffold. Primarily known in the pharmaceutical industry as "Acetazolamide EP Impurity E," this compound is a critical reference standard for the quality control of Acetazolamide, a widely used carbonic anhydrase inhibitor.[1][2] Structurally, it is distinguished from its parent drug by the presence of a sulfonic acid group in place of a sulfonamide moiety, a modification that significantly alters its physicochemical properties, including solubility and chemical reactivity.[1] Beyond its role in pharmaceutical analysis, its core structure is analogous to potent carbonic anhydrase inhibitors, suggesting a shared mechanism of action and potential for further pharmacological investigation.[1] This guide delves into its chemical structure, physicochemical properties, synthesis, mechanism of action, and applications, offering field-proven insights for professionals in drug development and chemical research.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that is a cornerstone in medicinal chemistry.[3][4] Its versatile structure acts as a constrained pharmacophore and a "two-electron donor system," enabling it to serve as a bioisosteric replacement for other rings like thiazole or pyrimidine.[3][5] This versatility has led to the development of numerous drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][6]
This compound (CAS No. 827026-60-8) is a notable member of this class.[1] It is a sulfonic acid derivative of the clinically significant carbonic anhydrase inhibitor, Acetazolamide.[1] Its primary relevance stems from its status as a byproduct or degradation product in the manufacturing of Acetazolamide, a drug used to treat glaucoma, epilepsy, and altitude sickness.[1] Understanding the properties and formation of this impurity is therefore critical for ensuring the quality and safety of Acetazolamide formulations.
Chemical Identity and Physicochemical Properties
The structural identity of this compound is defined by its 1,3,4-thiadiazole core, substituted at position 5 with an acetamido group and at position 2 with a sulfonic acid group.[1] This configuration is key to its chemical behavior and biological interactions.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [7] |
| Synonyms | Acetazolamide EP Impurity E, 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid | [7] |
| CAS Number | 827026-60-8 | [7] |
| Molecular Formula | C₄H₅N₃O₄S₂ | [7] |
| Molecular Weight | 223.23 g/mol | [1][7] |
| Canonical SMILES | CC(=O)NC1=NN=C(S1)S(=O)(=O)O | [7] |
| InChI Key | YLYWNBBQDHCLJL-UHFFFAOYSA-N | [7] |
Synthesis and Quality Control
The formation of this compound is primarily understood in the context of Acetazolamide synthesis, where it arises as a key impurity.[1] Its deliberate synthesis for use as a reference standard typically involves the controlled hydrolysis of its sulfonyl chloride precursor.[1]
Synthetic Pathway: Hydrolysis of Sulfonyl Chloride Intermediate
The most direct laboratory-scale synthesis involves the hydrolysis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride. This precursor is generated from the chlorination of 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[1]
Expert Insight: The control of pH during hydrolysis is a critical parameter. Acidic conditions (pH 3–4) are employed to ensure the complete protonation of the sulfonic acid group, which minimizes its solubility in the aqueous medium and facilitates its precipitation and isolation.[1] Failure to control the pH can lead to incomplete precipitation and lower yields, a crucial consideration in producing a high-purity reference standard.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous transformations.[1]
-
Dissolution: Dissolve 1 mmol of 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride in 200 mL of ice-cold water with vigorous stirring.
-
Causality: Using ice-cold water helps to control the exothermicity of the hydrolysis reaction. Vigorous stirring ensures homogeneity.
-
-
Acidification: Slowly add concentrated sulfuric acid dropwise to the solution until the pH reaches a stable value of 3–4.
-
Causality: Acidification protonates the sulfonate, reducing its water solubility and inducing precipitation of the sulfonic acid product.[1]
-
-
Precipitation & Isolation: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the resulting white precipitate using a Büchner funnel.
-
Washing: Wash the collected solid with a small volume of cold water to remove any residual acid and water-soluble impurities.
-
Drying: Dry the purified product under vacuum to yield this compound.
Workflow Visualization
Caption: Synthetic pathway from a common precursor to the final sulfonic acid.
Mechanism of Action and Biological Activity
The biological activity of this compound is inferred from its close structural similarity to Acetazolamide, a potent inhibitor of the enzyme carbonic anhydrase (CA).[1]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This function is vital for regulating pH and fluid balance throughout the body.[1]
The inhibitory mechanism of sulfonamide-based drugs like Acetazolamide involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. This binding event displaces a water molecule essential for the catalytic cycle, thereby blocking the enzyme's activity. Given that this compound possesses the same core heterocyclic structure responsible for orienting the functional group, it is mechanistically poised to interact with the same active site.[1] The inhibition leads to an increased excretion of bicarbonate, sodium, and water, which is the therapeutic basis for treating conditions like glaucoma.[1]
Mechanism Visualization
Caption: Inhibition of carbonic anhydrase by competitive binding at the active site zinc ion.
Potential Broader Activities
The 1,3,4-thiadiazole nucleus is a privileged scaffold associated with a diverse range of pharmacological effects.[3][8] Derivatives have demonstrated significant potential as:
-
Antimicrobial Agents: Compounds featuring this ring have shown efficacy against various pathogens, including bacteria like Xanthomonas oryzae and fungi.[1][8]
-
Anticancer Properties: Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including breast cancer.[1][5]
-
Antitubercular Activity: Effectiveness has been noted against Mycobacterium smegmatis, with some derivatives showing higher potency than conventional treatments.[1]
While these activities have not been specifically validated for this compound, its core structure suggests that it could serve as a valuable starting point or fragment for the development of novel therapeutic agents in these areas.
Applications in Pharmaceutical Analysis and Research
The primary and most established application of this compound is in the field of pharmaceutical quality control.
-
Reference Standard: It is used as a certified reference standard for the identification and quantification of impurities during the production of Acetazolamide.[1] Its potassium salt is also utilized for this purpose.[1][9] Regulatory bodies require strict monitoring of such impurities to ensure the safety and efficacy of the final drug product.
-
Research Chemical: As a well-characterized derivative of a known bioactive scaffold, it serves as a valuable tool for researchers. It can be used in structure-activity relationship (SAR) studies to understand how the substitution of a sulfonamide with a sulfonic acid impacts carbonic anhydrase inhibition and other potential biological activities.
-
Isotope Labeling: Deuterated versions of the compound are available, serving as stable isotope-labeled standards for advanced analytical techniques like mass spectrometry, which are used in pharmacokinetic and metabolic studies of Acetazolamide.[2]
Conclusion
This compound is a molecule of significant interest at the intersection of medicinal chemistry and pharmaceutical analysis. While its role as a critical impurity and reference standard for Acetazolamide is well-established, its structural features suggest a latent potential for broader pharmacological applications. Its synthesis is straightforward, and its primary mechanism of action as a carbonic anhydrase inhibitor is strongly supported by its structural analogy to a clinically approved drug. For drug development professionals, this compound serves as a case study in impurity profiling and control, while for researchers, it represents an opportunity to explore the nuanced effects of functional group modification on the biological activity of the potent 1,3,4-thiadiazole scaffold.
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An In-depth Technical Guide to 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid and the Molecular Determinants of Carbonic Anhydrase Inhibition
This guide provides a detailed examination of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid in the context of its potential as a carbonic anhydrase inhibitor. Rather than a simple profile of this specific molecule, we will leverage it as a pivotal case study to dissect the fundamental principles of carbonic anhydrase inhibition, with a particular focus on the critical role of the zinc-binding group. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of the structure-activity relationships that govern the efficacy of this important class of inhibitors.
The Carbonic Anhydrases: A Family of Ubiquitous Metalloenzymes
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in a wide array of physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton:
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This seemingly simple reaction is fundamental to pH regulation, CO₂ and bicarbonate transport, biosynthesis, and ion transport across membranes.[1] The catalytic core of most CAs features a Zn²⁺ ion coordinated by three histidine residues and a water molecule or hydroxide ion.[2] This zinc-bound hydroxide is the key nucleophile in the hydration of carbon dioxide.
The medical significance of carbonic anhydrases is underscored by their involvement in various pathologies. Consequently, CA inhibitors are established therapeutic agents for conditions such as glaucoma, epilepsy, and acute mountain sickness.[1] Furthermore, specific CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development.[1]
The Archetypal Inhibitor: Acetazolamide and the Primacy of the Sulfonamide Group
The 1,3,4-thiadiazole-2-sulfonamide scaffold is a cornerstone of carbonic anhydrase inhibitor design. Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) is the archetypal inhibitor in this class and serves as a foundational reference for understanding the mechanism of action.
The inhibitory prowess of acetazolamide and its congeners stems from the primary sulfonamide group (-SO₂NH₂).[3] X-ray crystallographic studies have unequivocally demonstrated that the deprotonated sulfonamide anion (R-SO₂NH⁻) coordinates directly to the catalytic Zn²⁺ ion in the active site.[4][5][6] This coordination displaces the zinc-bound water/hydroxide, thereby incapacitating the enzyme's catalytic machinery. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide moiety and amino acid residues within the active site, notably Thr199 and Glu106.[4][5]
A Tale of Two Functional Groups: Sulfonamide versus Sulfonic Acid
This brings us to the central focus of this guide: This compound . This molecule is structurally analogous to acetazolamide, with the critical difference being the replacement of the sulfonamide group with a sulfonic acid group (-SO₃H). This seemingly minor substitution has profound implications for its potential as a carbonic anhydrase inhibitor.
While both sulfonamides and sulfonic acids are sulfur-based acidic functional groups, their respective abilities to act as zinc-binding groups in the context of the CA active site differ significantly. The efficacy of a zinc-binding group in this context is influenced by several factors, including its pKa and coordination geometry.[7][8]
Studies comparing benzenesulfonamide to benzenesulfonic acid as carbonic anhydrase inhibitors have shown that the sulfonic acid is a significantly weaker inhibitor.[7] The sulfonamide, with a pKa around 10, can be readily deprotonated at physiological pH to form the anion that binds to the zinc. In contrast, sulfonic acids are much stronger acids (pKa < 0), meaning they exist almost exclusively in their anionic sulfonate form at physiological pH. While anionic character is a prerequisite for zinc binding, the geometry and electronic properties of the sulfonate group are less favorable for coordination to the zinc ion in the CA active site compared to the deprotonated sulfonamide.[7][8]
The tetrahedral geometry of the sulfonamide group allows for optimal interaction with the zinc ion and the surrounding amino acid residues.[8] The sulfonate group, while also tetrahedral, may not achieve the same favorable orientation for high-affinity binding.
Therefore, it can be inferred that This compound is a poor inhibitor of carbonic anhydrase compared to its sulfonamide counterpart, acetazolamide. Its primary value in a research context is as a negative control or a tool to probe the stringent structural requirements for potent CA inhibition.
Mechanism of Action: A Comparative Visualization
To illustrate the critical difference in the interaction of sulfonamides and sulfonic acids with the carbonic anhydrase active site, the following diagrams are provided.
Caption: Sulfonamide-based inhibition of carbonic anhydrase.
Caption: Postulated weak interaction of sulfonic acids with carbonic anhydrase.
Experimental Protocols for Assessing Carbonic Anhydrase Inhibition
To experimentally validate the inhibitory potential of a compound like this compound, a robust and standardized assay is required. The most common method is a colorimetric assay that measures the esterase activity of carbonic anhydrase.
Principle
This assay is based on the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol (pNP). The rate of pNP formation, monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.
Materials and Reagents
-
Carbonic Anhydrase: Human or bovine erythrocyte CA II
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Inhibitor: Test compound (this compound) and a positive control (Acetazolamide)
-
Buffer: Tris-SO₄ buffer (50 mM, pH 7.6)
-
Organic Solvent: DMSO for dissolving compounds
-
Instrumentation: 96-well microplate reader
Experimental Workflow
Caption: Workflow for determining carbonic anhydrase inhibition.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 50 mM Tris-SO₄ buffer (pH 7.6).
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare stock solutions of the test compound and acetazolamide in DMSO. Create serial dilutions as required.
-
Prepare a fresh stock solution of pNPA in a suitable organic solvent like acetonitrile.
-
-
Assay Protocol (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add the test compound dilutions or DMSO (for the control).
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Expected Results and Interpretation
Based on the established structure-activity relationships, the expected outcome of such an experiment would be a very high IC₅₀ value for this compound, indicating weak or no inhibitory activity. In contrast, acetazolamide would exhibit a low nanomolar IC₅₀ value, confirming its potent inhibition.
Table 1: Postulated Inhibitory Activity against Carbonic Anhydrase II
| Compound | Predicted IC₅₀ (nM) | Rationale |
| Acetazolamide | Low nM | Potent inhibition due to the sulfonamide group coordinating with the active site zinc ion.[9][10] |
| This compound | High µM to mM | The sulfonic acid group is a poor zinc-binding group in the context of the CA active site, leading to significantly reduced affinity.[7] |
Conclusion and Future Perspectives
While this compound is unlikely to be a viable carbonic anhydrase inhibitor for therapeutic applications, its study provides invaluable insights into the molecular determinants of CA inhibition. It serves as a powerful example of how subtle changes in a chemical scaffold can lead to a dramatic loss of biological activity.
For researchers in the field, this underscores the irreplaceability of the sulfonamide moiety as a zinc-binding group in this class of inhibitors. Future drug design efforts should continue to focus on modifying the "tail" portion of the sulfonamide inhibitors to achieve isoform selectivity and improved pharmacokinetic properties, while retaining the essential zinc-binding head.[11][12] The exploration of alternative zinc-binding groups is an ongoing area of research, but the high affinity and favorable geometry of the sulfonamide group make it a challenging benchmark to surpass.[7][8]
References
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Structural analysis of inhibitor binding to human carbonic anhydrase II. PubMed. Available at: [Link]
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Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. PubMed Central. Available at: [Link]
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Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. Available at: [Link]
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Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. Available at: [Link]
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Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. PubMed. Available at: [Link]
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Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed. Available at: [Link]
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Bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibition effects. PubMed. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
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Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available at: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Semantic Scholar. Available at: [Link]
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The Versatility of the Thiadiazole Scaffold: A Technical Guide to its Therapeutic Applications
Introduction: The Thiadiazole Core - A Privileged Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. This unassuming scaffold has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2][3] Its unique electronic properties, including its mesoionic character, allow thiadiazole-containing compounds to readily cross cellular membranes and interact with a diverse array of biological targets.[4][5] This inherent "drug-likeness" has positioned thiadiazole derivatives as promising candidates for the development of novel therapeutics across multiple disease areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders.[1][2] This in-depth technical guide will explore the core therapeutic applications of thiadiazole derivatives, delving into their mechanisms of action, providing detailed experimental protocols for their synthesis and evaluation, and presenting key data to inform future drug discovery efforts.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Thiadiazole derivatives have emerged as a significant class of anticancer agents, exhibiting the ability to interfere with various cellular processes critical for tumor growth and survival.[5][6] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling to the induction of programmed cell death (apoptosis).[6]
Mechanism of Action: Inhibition of Protein Kinases and Other Key Enzymes
A primary mechanism through which thiadiazole derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a crucial role in regulating cell proliferation, survival, and angiogenesis.[6] For instance, certain 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7] By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for growth and metastasis. Other thiadiazole compounds have shown inhibitory activity against histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[6] HDAC inhibition can lead to the re-expression of tumor suppressor genes, thereby halting cancer progression.[6] Furthermore, some derivatives have been found to target tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]
Below is a diagram illustrating the inhibitory effect of a thiadiazole derivative on the VEGFR-2 signaling pathway.
Caption: Inhibition of VEGFR-2 signaling by a thiadiazole derivative.
Experimental Protocol: Evaluation of Anticancer Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Representative Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TDZ-1 | MCF-7 (Breast) | 1.52 | [8] |
| TDZ-2 | HCT-116 (Colon) | 10.3 | [8] |
| TDZ-3 | HeLa (Cervical) | 0.70 | [4] |
| TDZ-4 | U2OS (Osteosarcoma) | 0.69 | [4] |
Antimicrobial Applications: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance is a pressing global health crisis, necessitating the development of novel antimicrobial agents. Thiadiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[9][10][11]
Mechanism of Action: Disruption of Microbial Cellular Processes
The antimicrobial activity of thiadiazoles is often attributed to their ability to interfere with essential microbial processes.[12] Some derivatives have been shown to inhibit key enzymes involved in microbial metabolism, while others may disrupt cell wall synthesis or interfere with nucleic acid replication.[9][12] The presence of the sulfur and nitrogen atoms in the thiadiazole ring is thought to facilitate interactions with microbial enzymes and other cellular components.[13]
The following diagram illustrates a generalized workflow for screening the antimicrobial activity of thiadiazole derivatives.
Caption: Inhibition of the COX-2 pathway by a thiadiazole derivative.
Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the thiadiazole derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Quantitative Data: Anti-inflammatory Activity of Representative Thiadiazole Derivatives
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |
| TDZ-9 | 20 | 72.33 | [14] |
| TDZ-10 | 20 | 71.17 | [14] |
| TDZ-11 | 10 | 65.83 | [15] |
Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge. Recent research has highlighted the potential of thiadiazole derivatives as neuroprotective agents. [16][17]
Mechanism of Action: Cholinesterase Inhibition
One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [16][17]Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of these cholinesterases, suggesting their potential to improve cognitive function in Alzheimer's patients. [16][17][18] The following diagram illustrates the inhibition of acetylcholinesterase by a thiadiazole derivative.
Caption: Mechanism of acetylcholinesterase inhibition by a thiadiazole derivative.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay using Ellman's Method
Ellman's method is a simple, rapid, and sensitive spectrophotometric method for determining cholinesterase activity.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the cholinesterase enzyme (AChE or BuChE) in a suitable buffer.
-
Prepare Compound Dilutions: Prepare serial dilutions of the thiadiazole derivative.
-
Assay Procedure: In a 96-well plate, add the buffer, DTNB, the test compound, and the enzyme solution. Pre-incubate for a short period.
-
Initiate Reaction: Start the reaction by adding the substrate (acetylthiocholine iodide).
-
Measure Absorbance: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Quantitative Data: Cholinesterase Inhibitory Activity of Representative Thiadiazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| TDZ-12 | AChE | 0.053 | [19] |
| TDZ-13 | BuChE | >500 | [19] |
| TDZ-14 (Donepezil) | AChE | 0.024 | [19] |
Synthesis of Thiadiazole Derivatives: A General Protocol
A common and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with a suitable cyclizing agent. [20]
Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole from Thiosemicarbazide
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents). [6]2. Grinding: Grind the mixture evenly at room temperature until the reaction is complete (this can be monitored by TLC). [6]3. Work-up: Add an alkaline solution (e.g., sodium hydroxide solution) to the crude product until the pH of the mixture is between 8 and 8.2. [6]4. Isolation: Filter the resulting solid, wash it with water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole. [6] The following diagram illustrates the general synthetic scheme for 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Conclusion and Future Perspectives
The thiadiazole scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. The research highlighted in this guide demonstrates the immense potential of thiadiazole compounds in oncology, infectious diseases, inflammation, and neurodegeneration.
Future research in this field will likely focus on several key areas:
-
Lead Optimization: Further modification of promising thiadiazole hits to improve their potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
Combination Therapies: Exploring the synergistic effects of thiadiazole derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.
-
Clinical Development: Advancing the most promising candidates through preclinical and clinical trials to translate their therapeutic potential into tangible benefits for patients.
The continued exploration of the chemical space around the thiadiazole nucleus, coupled with a deeper understanding of its biological interactions, holds the promise of delivering a new generation of innovative and effective medicines to address some of the most pressing healthcare challenges of our time.
References
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. Retrieved from [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. Retrieved from [Link]
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Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. (2021, January 30). Retrieved from [Link]
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Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors - Oriental Journal of Chemistry. Retrieved from [Link]
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1,3,4-Thiadiazole Derivatives Identified as Promising Cholinesterase Inhibitors for Alzheimer's Treatment - GeneOnline News. (2026, January 9). Retrieved from [Link]
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New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Retrieved from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - NIH. Retrieved from [Link]
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An overview of biological activities of thiadiazole derivatives. (2024, July 23). Retrieved from [Link]
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Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review - Neliti. (2018, September 21). Retrieved from [Link]
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1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar. Retrieved from [Link]
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Thiadiazole derivatives as anticancer agents - PMC - NIH. Retrieved from [Link]
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New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC - NIH. Retrieved from [Link]
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Synthesis of thiosemicarbazide SA and 1,3,4-thiadiazole ST derivatives. - ResearchGate. Retrieved from [Link]
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[6][21][16]hiadiazole Derivatives as Anti-Inflammatory Agents - PubMed. (2018, September 21). Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Retrieved from [Link]
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Synthesis and anticholinesterase activities of novel 1,3,4-thiadiazole based compounds - Taylor & Francis Online. (2014, October 21). Retrieved from [Link]
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. Retrieved from [Link]
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Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. Retrieved from [Link]
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A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives - Jetir.Org. Retrieved from [Link]
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Thiadiazole derivatives as anticancer agents - PubMed. (2020, September 3). Retrieved from [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Retrieved from [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022, October 17). Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]
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a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential - Pharmedico Publishers. Retrieved from [Link]
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Thiazole Derivatives Inhibitors of Protein Kinases. | Download Table - ResearchGate. Retrieved from [Link]
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Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b]t[6][21][16]hiadiazole Scaffolds - PubMed. Retrieved from [Link]
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Thiadiazole derivatives in clinical trials | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. Retrieved from [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Introduction
5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid is a heterocyclic compound featuring a core 1,3,4-thiadiazole ring.[1] This scaffold is of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Structurally, this specific molecule is identified as an impurity or degradation product of Acetazolamide, a well-established pharmaceutical agent used to treat conditions like glaucoma and epilepsy.[1][5]
The primary mechanism of action for Acetazolamide and related sulfonamides is the inhibition of carbonic anhydrase (CA), a crucial enzyme family involved in fundamental physiological processes.[5][6] Given its structural similarity, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor. Furthermore, the inherent biological potential of the thiadiazole ring warrants a broader investigation into its cytotoxic and antimicrobial effects.[7][8]
This guide provides a comprehensive framework for the in vitro characterization of this compound, offering detailed, step-by-step protocols grounded in established scientific principles. The methodologies are designed for researchers in pharmacology, biochemistry, and drug development to rigorously assess the compound's biological profile.
Section 1: Primary Mechanism of Action - Carbonic Anhydrase Inhibition
Scientific Rationale
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[9] This reaction is fundamental to pH regulation, CO₂ transport, and electrolyte balance.[5] Dysregulation of CA activity is implicated in several pathologies. For instance, overexpression of isoforms like CA II is linked to glaucoma, while tumor-associated isoforms CA IX and XII are crucial for cancer cell survival in hypoxic environments by managing acidosis.[3][10] Therefore, inhibiting specific CA isoforms is a validated therapeutic strategy, making it the primary hypothesis to test for this compound.
Caption: Mechanism of Carbonic Anhydrase (CA) Inhibition.
Protocol 1.1: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Spectrophotometric)
This protocol is based on the well-established method of monitoring the CA-catalyzed hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP), which can be quantified by measuring absorbance at 400-405 nm.[9]
Principle: In the presence of an inhibitor like this compound, the rate of p-NP formation decreases in a concentration-dependent manner, allowing for the determination of the inhibitor's potency (e.g., IC₅₀).
Materials and Reagents:
-
Human or Bovine Carbonic Anhydrase (e.g., hCA II, Sigma-Aldrich C4396)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor)[9]
-
Buffer: 50 mM Tris-HCl or Tris-Sulfate, pH 7.5[9]
-
Organic Solvent: DMSO or acetonitrile (for dissolving substrate and compounds)
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of kinetic measurements at 400-405 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl by dissolving Tris base in deionized water, adjusting pH to 7.5 with HCl, and bringing to the final volume. Chill on ice before use.
-
CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA powder in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
-
CA Working Solution (e.g., 20-60 units/mL): Immediately before the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[9]
-
Compound Stock Solutions (10 mM): Dissolve the test compound and Acetazolamide in 100% DMSO.
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of the test compound and positive control in Assay Buffer. A common starting point is a 10-point, 2-fold dilution series.
-
Expert Insight: The final concentration of DMSO in the assay wells should be kept constant and low (typically ≤1%) across all conditions to avoid solvent effects on enzyme activity.
-
Add reagents to triplicate wells in the following order:
-
Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO + 20 µL Substrate Stock.
-
Maximum Activity Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
After adding the enzyme, gently tap the plate to mix.
-
Incubate the plate at room temperature for 15 minutes.
-
Causality: This pre-incubation step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring an accurate measurement of its inhibitory effect.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the freshly prepared Substrate Stock Solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C or 37°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[9]
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max_activity - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Summarize the calculated potency values in a clear, comparative table.
| Compound | Target Isozyme | IC₅₀ (µM) [Mean ± SD] |
| This compound | hCA I | TBD |
| This compound | hCA II | TBD |
| This compound | hCA IX | TBD |
| Acetazolamide (Control) | hCA II | ~0.17 µM[11] |
digraph "CA_Assay_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];// Nodes prep [label="1. Reagent Preparation\n(Buffer, Enzyme, Substrate, Compounds)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="2. Plate Assay Components\n(Buffer, Compound/DMSO, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="3. Pre-incubate Plate\n(15 min, Room Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; initiate [label="4. Initiate Reaction\n(Add p-NPA Substrate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="5. Kinetic Measurement\n(Read Absorbance @ 405 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n(Calculate Rates → % Inhibition → IC₅₀)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges prep -> plate; plate -> incubate; incubate -> initiate; initiate -> read; read -> analyze; }
Caption: Workflow for the In Vitro Carbonic Anhydrase Inhibition Assay.
Section 2: Screening for Anticancer Activity
Scientific Rationale
The 1,3,4-thiadiazole core is a privileged scaffold in the development of anticancer agents.[3][8] Furthermore, the inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and XII) is a clinically relevant anticancer strategy. These enzymes are highly expressed in many aggressive tumors and help maintain a neutral intracellular pH by exporting protons, thus promoting tumor survival and proliferation in the acidic, hypoxic tumor microenvironment. An inhibitor of these isoforms could therefore exhibit anticancer activity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity.[8]
Protocol 2.1: Cell Viability Assessment using MTT Assay
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Materials and Reagents:
-
Cancer Cell Lines: e.g., MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma).[8]
-
Cell Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution.
-
MTT Reagent (5 mg/mL in sterile PBS).
-
Solubilization Agent: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Equipment: Sterile 96-well cell culture plates, incubator (37°C, 5% CO₂), multichannel pipettes, microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency, then harvest using trypsin.
-
Perform a cell count and dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls.
-
Incubate the plate for a defined period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Expert Insight: Be careful not to disturb the cell monolayer.
-
Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from all wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_treated / Abs_untreated_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Tabulate the results for clear comparison of cytotoxic potential.
| Compound | Cell Line | Incubation Time | IC₅₀ (µM) [Mean ± SD] |
| This compound | MCF-7 | 48 h | TBD |
| This compound | HepG2 | 48 h | TBD |
| 5-Fluorouracil (Control)[8] | MCF-7 | 48 h | ~6.8 µg/mL |
digraph "MTT_Assay_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];// Nodes seed [label="1. Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; attach [label="2. Incubate for 24h\n(Allow Attachment)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="3. Treat with Compound\n(Incubate 48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="4. Add MTT Reagent\n(Incubate 3-4h)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solubilize [label="5. Solubilize Formazan\n(Add DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="6. Read Absorbance @ 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="7. Data Analysis\n(% Viability → IC₅₀)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges seed -> attach; attach -> treat; treat -> add_mtt; add_mtt -> solubilize; solubilize -> read; read -> analyze; }
Caption: Workflow for the MTT Cell Viability Assay.
References
- Benchchem. (n.d.). This compound.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
- Al-Sultani, A. A. J., & Al-Juboori, A. A. H. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(10), 820-827.
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Senturk, M., Ekinci, D., Küfrevioğlu, Ö. İ., & Supuran, C. T. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 231-237. Retrieved from [Link]
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Innocenti, A., Gűlçin, İ., & Supuran, C. T. (2009). In vitro inhibition of α-carbonic anhydrase isozymes by some phenolic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1146-1150. Retrieved from [Link]
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Akhtar, N., et al. (2022). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances, 12(45), 29555-29570. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(23), 5549. Retrieved from [Link]
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Shaukat, A., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 584883. Retrieved from [Link]
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Ghorab, M. M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. Retrieved from [Link]
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Palko, P. M., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Drug Delivery and Therapeutics, 11(1), 1-7. Retrieved from [Link]
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Telvekar, V. N., et al. (2018). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 8(3), 1335-1343. Retrieved from [Link]
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NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. Retrieved from [Link]
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Singh, J. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. Retrieved from [Link]
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Al-Majidi, S. M., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. Archiv der Pharmazie, 356(11), e2300261. Retrieved from [Link]
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Sharma, S., et al. (2012). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 4(1), 235-245. Retrieved from [Link]
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Sławiński, J., & Szafrański, K. (2014). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Current Medicinal Chemistry, 21(34), 3973-3995. Retrieved from [Link]
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Kumar, D., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1307-1335. Retrieved from [Link]
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Applications of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid in Drug Development: A Technical Guide
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and diverse biological activities.[1] This guide focuses on a specific derivative, 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, a molecule that shares its core structure with the well-established carbonic anhydrase inhibitor, acetazolamide.[2] While often cited as an impurity or degradation product of acetazolamide, its structural features merit a closer examination for its own potential applications in drug discovery and development.[2]
This document serves as a comprehensive resource for researchers, providing in-depth application notes and detailed protocols to explore the therapeutic potential of this and related compounds. We will delve into its primary mechanism of action, carbonic anhydrase inhibition, and explore other potential therapeutic avenues such as anticancer and antimicrobial activities, which are characteristic of the 1,3,4-thiadiazole class.[3][4][5]
Part 1: Core Concepts and Therapeutic Potential
The 1,3,4-Thiadiazole Scaffold: A Foundation for Diverse Pharmacology
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms.[1] Its aromaticity confers significant in vivo stability, and the presence of the =N-C-S- moiety is crucial for its biological activity.[5] This scaffold is a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[6][7] Marketed drugs containing this core, such as the diuretic acetazolamide and the antibacterial sulfamethizole, underscore its therapeutic importance.[1]
This compound: A Focus on Carbonic Anhydrase Inhibition
The primary and most well-documented therapeutic target for sulfonamide derivatives of the 1,3,4-thiadiazole scaffold is the metalloenzyme family of carbonic anhydrases (CAs).[8] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, fluid balance, and other physiological processes.[8]
-
Mechanism of Action: The sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition. However, the sulfonic acid group (-SO₃H) present in this compound can also interact with the zinc ion in the active site of carbonic anhydrase, albeit with different binding kinetics and affinity compared to its sulfonamide analog, acetazolamide. This interaction disrupts the normal catalytic activity of the enzyme.[2]
-
Therapeutic Implications: Inhibition of carbonic anhydrase has several clinical applications:
-
Glaucoma: By reducing the formation of aqueous humor in the eye, CA inhibitors lower intraocular pressure.
-
Epilepsy and Seizures: CA inhibition can lead to a mild acidosis in the brain, which has an anticonvulsant effect.[9]
-
Diuresis: In the kidneys, inhibiting CA leads to increased excretion of bicarbonate, sodium, and water.[2]
-
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Emerging Applications: Anticancer and Antimicrobial Potential
The 1,3,4-thiadiazole scaffold is a recurring motif in the design of novel anticancer and antimicrobial agents.[3][6][10]
-
Anticancer Activity: Derivatives of 1,3,4-thiadiazole have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[3][11] The proposed mechanisms include the inhibition of receptor tyrosine kinases like EGFR and HER-2, and interference with DNA replication.[3][7]
-
Antimicrobial Properties: The structural similarity to known antibacterial agents and the inherent biological activity of the thiadiazole ring suggest potential for antimicrobial applications.[1]
Part 2: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound and its derivatives.
Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide Derivatives
While direct synthesis of the sulfonic acid is less common, a general method for creating derivatives from the corresponding amine is provided below. This can be adapted for further modifications.
Objective: To synthesize novel 5-acetamido-1,3,4-thiadiazole-2-sulfonamide derivatives for biological screening.
Materials:
-
5-amino-1,3,4-thiadiazole-2-sulfonamide
-
Substituted acyl chlorides or anhydrides
-
Pyridine or other suitable base
-
Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 5-amino-1,3,4-thiadiazole-2-sulfonamide in the chosen solvent.
-
Add the base (e.g., pyridine) to the solution and stir.
-
Slowly add the desired acyl chloride or anhydride to the reaction mixture at a controlled temperature (often 0°C to room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[12]
Caption: General workflow for synthesizing thiadiazole derivatives.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of this compound against purified carbonic anhydrase isoenzymes (e.g., hCA I, II, IV, IX).[9][13]
Principle: This assay measures the inhibition of the esterase activity of carbonic anhydrase using a chromogenic substrate, typically 4-nitrophenyl acetate (NPA). The enzymatic hydrolysis of NPA produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase isoenzymes (hCA I and hCA II are commonly used)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
4-Nitrophenyl acetate (NPA) substrate
-
Tris buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control (acetazolamide) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris buffer.
-
Add varying concentrations of the test compound or control to the wells.
-
Add the purified carbonic anhydrase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the initial reaction velocity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Component | Volume (µL) | Final Concentration |
| Tris Buffer (pH 7.4) | Variable | 25 mM |
| Test Compound/Control | 10 | Variable |
| CA Enzyme Solution | 20 | e.g., 0.1 mg/mL |
| NPA Substrate | 20 | 1 mM |
| Total Volume | 200 |
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound against human cancer cell lines.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin or 5-Fluorouracil (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for another 48-72 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Part 3: Concluding Remarks
This compound represents an intriguing starting point for medicinal chemistry campaigns. While its primary association is as a structural analog and impurity of acetazolamide, the inherent pharmacological potential of the 1,3,4-thiadiazole scaffold warrants a more direct investigation of its properties.[2][14] The protocols outlined in this guide provide a robust framework for researchers to synthesize novel derivatives and to systematically evaluate their efficacy as carbonic anhydrase inhibitors, anticancer agents, and antimicrobials. Such studies will be crucial in determining whether this compound can be developed from a known impurity into a valuable therapeutic lead.
References
- Supuran, C. T., Scozzafava, A., Briganti, F., Ilies, M. A., & Jitianu, A. (n.d.). Carbonic Anhydrase Inhibitors.
- This compound | 827026-60-8. (n.d.). Benchchem.
- Gümrükçüoğlu, N., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC.
- Zhang, J., et al. (2020). 5‐[2‐(N‐(Substituted phenyl)acetamide)]amino‐1,3,4‐thiadiazole‐2‐sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects.
- Pérez, H., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. PubMed.
- Gümrükçüoğlu, N., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Maren, T. H. (1956). Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. Journal of Pharmacology and Experimental Therapeutics.
- Biological Activities of Thiadiazole Deriv
- This compound. (n.d.). PubChem.
- Ekinci, D., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed.
- Angeli, A., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Sławiński, J., & Szafrański, K. (2020).
- Sławiński, J. (2013). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
- El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH.
- Singh, A. K. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
- Kaur, H., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025).
- Angeli, A., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
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- 9. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. Carbonic Anhydrase Inhibitors. Part 551 Metal Complexes of 1,3,4-Thiadiazole-2-Sulfonamide Derivatives: In Vitro Inhibition Studies With Carbonic Anhydrase Isozymes I, II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: Analytical Strategies for the Quantification of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Abstract
This document provides a comprehensive guide to the analytical detection and quantification of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. Recognized primarily as "Acetazolamide Impurity E," this compound's accurate measurement is critical for pharmaceutical quality control.[1][2] Due to its high polarity imparted by the sulfonic acid group, this analyte presents unique chromatographic challenges.[2] This guide details two robust, validated methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—designed for researchers, scientists, and drug development professionals. We will explore the rationale behind method selection, provide detailed, step-by-step protocols, and offer troubleshooting insights, all grounded in established scientific principles and regulatory standards.
Introduction and Analytical Considerations
This compound is a key related substance of Acetazolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma and epilepsy.[2] Unlike its parent compound, which has a sulfonamide group, the sulfonic acid moiety of this impurity renders it significantly more polar and acidic.[2] This high polarity makes it challenging to retain on traditional reversed-phase HPLC columns (e.g., C18) using highly aqueous mobile phases, a phenomenon known as "phase collapse" or poor retention.[3]
Therefore, successful analytical strategies must address this retention issue. The methods presented herein utilize Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography, which are well-suited for polar analytes. Method validation is described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure procedures are suitable for their intended purpose.[4][5][6]
Physicochemical Properties
Understanding the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₄S₂ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Polarity | High (due to sulfonic acid group) | Inferred |
| Acidity | Strong acid | Inferred |
Method 1: HPLC-UV for Routine Quality Control
This method is designed for routine quantification in scenarios where sensitivity requirements are moderate and a mass spectrometer is not available. It employs ion-pair chromatography to achieve sufficient retention on a standard reversed-phase column.
Principle of Ion-Pair Chromatography
Ion-pair chromatography is a technique used to separate charged analytes on a reversed-phase column.[7] A bulky, oppositely charged "ion-pairing reagent" is added to the mobile phase. This reagent forms a neutral, hydrophobic complex with the charged analyte, allowing it to be retained and separated by the non-polar stationary phase. For the anionic sulfonic acid, a cationic ion-pairing reagent like tetrabutylammonium (TBA) is ideal.[8]
Experimental Protocol: HPLC-UV
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, water, and tetrabutylammonium bisulfate (TBABS).
-
Reference standard of this compound.
Procedure:
-
Mobile Phase Preparation (1 L):
-
Accurately weigh 3.40 g of tetrabutylammonium bisulfate (final concentration ~10 mM) and dissolve it in 950 mL of HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Add 50 mL of acetonitrile (5% organic).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in a 50:50 mixture of water and acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., drug substance) and dissolve in the diluent (50:50 water/acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard stationary phase, retention is achieved via ion-pairing. |
| Mobile Phase | 95% 10 mM TBABS (pH 3.0) / 5% Acetonitrile | The ion-pairing reagent provides retention for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on sensitivity needs. |
| Detection | UV at 265 nm | Wavelength for optimal absorbance of the thiadiazole ring. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any related impurities. |
-
Method Validation (as per ICH Q2(R1)): [4][9]
-
Specificity: Analyze a blank, a placebo, and a spiked sample to ensure no interference at the analyte's retention time.
-
Linearity: Inject calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10).
-
Method 2: LC-MS/MS for High Sensitivity and Selectivity
For trace-level quantification, especially in complex matrices like biological fluids or environmental samples, LC-MS/MS is the method of choice. It offers unparalleled sensitivity and selectivity. This protocol uses a HILIC separation, which is ideal for retaining highly polar compounds.[10]
Principle of HILIC and Tandem Mass Spectrometry
HILIC utilizes a polar stationary phase (e.g., bare silica, zwitterionic) and a mobile phase with a high percentage of organic solvent.[10] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Tandem mass spectrometry (MS/MS) provides selectivity by monitoring a specific fragmentation reaction. A precursor ion (matching the analyte's molecular weight) is selected, fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM), drastically reduces background noise.[11][12]
Experimental Protocol: LC-MS/MS
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
HILIC column (e.g., ZIC®-HILIC, 2.1 x 100 mm, 3.5 µm).[10]
-
HPLC-grade acetonitrile, water, and ammonium formate.
-
Reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as in Method 1, using 90:10 Acetonitrile/Water as the diluent to ensure compatibility with the initial HILIC conditions.
-
Prepare samples in the same manner.
-
-
LC and MS Conditions:
| Parameter | Condition | Rationale |
| LC System | ||
| Column | ZIC®-HILIC, 2.1 x 100 mm, 3.5 µm | Specifically designed for retaining highly polar compounds.[10] |
| Mobile Phase | Gradient Elution | To effectively elute the analyte from the polar column. |
| Gradient | 0-1 min (95% B), 1-8 min (95-50% B), 8-10 min (50% B), 10.1-15 min (95% B) | Re-equilibration is crucial for HILIC. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Enhances peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| MS/MS System | ||
| Ionization Mode | ESI Negative | The sulfonic acid group is readily deprotonated to form a negative ion. |
| Precursor Ion (Q1) | m/z 222.0 | [M-H]⁻ of the analyte. |
| Product Ion (Q3) | m/z 80 (SO₃⁻) or m/z 140 | The SO₃⁻ fragment is a characteristic marker for aromatic sulfonates.[11] |
| Collision Energy | Optimize via infusion | Typically -15 to -30 eV. |
| Dwell Time | 100 ms |
-
Data Acquisition and Processing:
-
Create an acquisition method using the optimized SRM transition (m/z 222.0 → 80 or 140).
-
Process the data by integrating the peak area of the SRM chromatogram.
-
Quantify unknown samples using the generated calibration curve.
-
Workflow and Logic Diagrams
To visualize the experimental processes, the following diagrams are provided.
Caption: General analytical workflow from sample receipt to final reporting.
Caption: Logic diagram for selective detection by LC-MS/MS using SRM.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Analyte Peak (HPLC) | Incorrect mobile phase pH; Insufficient ion-pair reagent; Analyte instability. | Verify mobile phase pH is acidic (~3.0); Ensure correct concentration of TBABS; Prepare fresh standards/samples. |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; Column aging. | Ensure mobile phase pH is low; Use a new or well-maintained column; Consider a column with advanced end-capping. |
| Shifting Retention Times | Inadequate column equilibration; Mobile phase composition drift; Column temperature fluctuation. | Ensure sufficient equilibration time (esp. for HILIC); Prepare fresh mobile phase daily; Verify column oven temperature is stable. |
| Low MS Signal | Poor ionization; Incorrect MS parameters; Sample matrix suppression. | Optimize ESI source parameters (voltages, gas flows); Infuse analyte to tune collision energy; Dilute sample or improve sample cleanup. |
Conclusion
The accurate quantification of this compound is achievable with a well-developed, rational approach. For routine quality control, an ion-pair reversed-phase HPLC-UV method provides robust and reliable results. For applications requiring high sensitivity and selectivity in complex matrices, an LC-MS/MS method using a HILIC column is superior. Both methods, when properly validated according to ICH guidelines, will provide trustworthy data essential for drug development and manufacturing.
References
- Suter, M. J. F., Riediker, S., & Giger, W. (n.d.). Selective Determination of Aromatic Sulfonates in Landfill Leachates and Groundwater Using Microbore Liquid Chromatography Coupled with Mass Spectrometry. Analytical Chemistry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- Scribd. (n.d.).
- PubChem. (n.d.). This compound.
- LCGC International. (2022, April 25).
- SlideShare. (n.d.).
- Request PDF. (n.d.). Q2(R1)
- PubMed. (2014, August 15).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
- ElectronicsAndBooks. (n.d.).
- SHIMADZU CORPORATION. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS ASMS 2013.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Camphor-10-sulfonic Acid.
- Benchchem. (n.d.). This compound.
- Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
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- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
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- 12. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid as a Reference Standard in Pharmaceutical Analysis
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the synthesis process, degradation of the API, or improper storage. Acetazolamide, a carbonic anhydrase inhibitor widely used in the treatment of glaucoma, epilepsy, and altitude sickness, is no exception.[1][2] One of its critical process-related impurities and degradation products is 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, designated as Acetazolamide Impurity E in the European Pharmacopoeia (EP) and Acetazolamide Related Compound E in the United States Pharmacopeia (USP).[1][][4][5][6][7]
The accurate identification and quantification of this impurity are essential for quality control (QC) and ensuring that Acetazolamide drug products meet the required safety and efficacy standards. This necessitates the use of a well-characterized reference standard. This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the use of this compound as a reference standard, detailing its physicochemical properties, synthesis, and application in validated analytical methods.
Physicochemical Properties and Characterization of the Reference Standard
A thorough understanding of the reference standard's properties is the foundation of its effective use. This compound is typically supplied as its more stable potassium or sodium salt for use as a reference material.[1][6][7][8]
| Property | Value | Source |
| Chemical Name | This compound | [9] |
| Synonyms | Acetazolamide EP Impurity E, Acetazolamide Related Compound E (USP) | [][5][9] |
| CAS Number | 827026-60-8 (Free Acid) | [][9] |
| Molecular Formula | C₄H₅N₃O₄S₂ (Free Acid) | [9] |
| Molecular Weight | 223.23 g/mol (Free Acid) | |
| Appearance | Off-White to Pale Solid | [8][10] |
| Solubility | Soluble in Methanol | [8] |
Structural Elucidation: The identity of the reference standard must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the positions of the acetamido and sulfonic acid groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups, such as the sulfonic acid (-SO₃H), acetamido (-NHCOCH₃), and the thiadiazole ring vibrations.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.[11]
Purity: The purity of the reference standard is critical. It is typically determined by High-Performance Liquid Chromatography (HPLC) and should be as high as possible, generally >98%.[8] A Certificate of Analysis (CoA) accompanying the reference standard should provide detailed information on its purity, identity, and characterization.
Genesis of the Impurity: Synthesis and Degradation Pathways
Understanding the origin of this compound provides context for its control. It is primarily formed as a hydrolytic degradation product of Acetazolamide. The sulfonamide group in Acetazolamide is susceptible to hydrolysis, which cleaves the sulfur-nitrogen bond to yield the corresponding sulfonic acid.[1]
This impurity can also arise during the synthesis of Acetazolamide if the final amination step of the sulfonyl chloride intermediate is incomplete or if there is exposure to aqueous conditions.[1]
Caption: Formation pathways of Impurity E.
Protocol 1: Synthesis of this compound Reference Material
For laboratories requiring in-house preparation of the reference material, the following protocol outlines a general synthesis procedure based on the hydrolysis of the sulfonyl chloride intermediate.
Disclaimer: This protocol should be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Materials:
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
-
Ice-cold deionized water
-
Concentrated sulfuric acid
-
Acetonitrile
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Carefully dissolve 1 mmol of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride in approximately 200 mL of ice-cold deionized water in a beaker with vigorous stirring. The low temperature helps to control the exothermicity of the hydrolysis.
-
Acidification: While maintaining vigorous stirring, slowly add concentrated sulfuric acid dropwise to acidify the solution to a pH of 3-4.[1] This ensures complete conversion to the sulfonic acid form.
-
Precipitation and Isolation: A precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with several portions of cold deionized water to remove any remaining acid and inorganic salts.
-
Drying: Dry the purified solid under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: The identity and purity of the synthesized material must be rigorously confirmed using HPLC, MS, NMR, and IR spectroscopy, as previously described.
Protocol 2: Quantitative Analysis of Impurity E in Acetazolamide using HPLC
This protocol is based on the method described in the European Pharmacopoeia for the analysis of related substances in Acetazolamide.[4] It is a stability-indicating method capable of separating Impurity E from the API and other known impurities.[11][12]
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | End-capped propoxybenzene silica gel for chromatography R, 4 µm, 4.6 mm x 150 mm | The specific stationary phase provides the necessary selectivity for separating the polar sulfonic acid impurity from the less polar API and other impurities. |
| Mobile Phase | Acetonitrile : Potassium dihydrogen phosphate buffer (6.8 g/L) (10:90 v/v) | The predominantly aqueous mobile phase is suitable for retaining and separating the polar analytes on the specified reverse-phase column. The buffer controls the pH to ensure consistent ionization states. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Detection | UV Spectrophotometer at 265 nm | This wavelength provides good sensitivity for both Acetazolamide and its impurities.[13][14] |
| Injection Volume | 25 µL | A typical injection volume for standard HPLC analysis. |
| Column Temp. | Ambient (or controlled at 25 °C for better reproducibility) | |
| Run Time | Approximately 3.5 times the retention time of Acetazolamide | Ensures that all impurities, including late-eluting ones, are detected.[4] |
Preparation of Solutions:
-
Diluent: Mobile phase.
-
Reference Standard Solution (Impurity E): Accurately weigh a suitable amount of this compound (or its salt) reference standard and dissolve in the diluent to obtain a known concentration (e.g., 1.5 µg/mL, corresponding to a 0.15% level relative to a 1 mg/mL sample solution).
-
Test Solution (Sample): Accurately weigh and dissolve about 40 mg of the Acetazolamide sample in the diluent and dilute to 100.0 mL to obtain a concentration of 0.4 mg/mL.[4]
-
System Suitability Solution (SSS): A solution containing Acetazolamide and all specified impurities (A, B, C, D, E, F) is required. This is often available as a pre-prepared mix from pharmacopeial authorities (e.g., Acetazolamide for system suitability CRS).[4]
Caption: Workflow for HPLC analysis of Impurity E.
System Suitability Test (SST):
Before sample analysis, the suitability of the chromatographic system must be verified.[15]
-
Inject the System Suitability Solution.
-
Resolution: The resolution between the peaks for Impurity E (retention time ~0.3 relative to Acetazolamide) and Impurity D must be a minimum of 2.0.[4] This is a critical parameter ensuring that the two closely eluting impurities are adequately separated for accurate quantification.
-
Peak Tailing: The tailing factor for the Acetazolamide peak should be not more than 1.5.
-
Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 5.0%.
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution and record the peak area.
-
Inject the Test Solution and record the chromatogram.
-
Identify the peak corresponding to Impurity E in the sample chromatogram by comparing its retention time with that from the reference standard chromatogram.
Calculation:
Calculate the percentage of Impurity E in the Acetazolamide sample using the following formula:
% Impurity E = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity E in the Test Solution
-
Area_Imp_Std = Peak area of Impurity E in the Reference Standard Solution
-
Conc_Std = Concentration of Impurity E in the Reference Standard Solution
-
Conc_Sample = Concentration of Acetazolamide in the Test Solution
Acceptance Criteria: As per the European Pharmacopoeia, the limit for Impurity E is not more than 1.5 times the area of the principal peak in a reference solution containing 0.10% of the API concentration (i.e., 0.15%).[4]
Stability, Storage, and Handling of the Reference Standard
To maintain its integrity, the this compound reference standard should be handled and stored properly.
-
Storage: The solid reference material should be stored in a well-closed container, protected from light, at a controlled temperature, typically 2-8 °C.[8]
-
Solution Stability: The stability of the standard in the analytical solution should be established. It is recommended to prepare solutions fresh daily. If storage is necessary, the stability should be validated by analyzing the solution at set time intervals and storing it under defined conditions (e.g., refrigerated).
-
Handling: Use appropriate PPE (gloves, safety glasses) when handling the solid material and its solutions.
Conclusion: Ensuring Pharmaceutical Quality through Rigorous Analysis
The use of a well-characterized this compound reference standard is indispensable for the accurate quality control of Acetazolamide. By employing the validated HPLC method detailed in this guide, analytical laboratories can confidently identify and quantify this critical impurity, ensuring that the final drug product is safe, effective, and compliant with global regulatory standards. The protocols and insights provided herein are designed to empower researchers and QC professionals with the necessary tools to maintain the highest levels of scientific integrity in their work.
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Rao, B. M., et al. (2010). A validated stability-indicating LC method for acetazolamide in the presence of degradation products and its process-related impurities. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 155-160. Retrieved from [Link]
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ResearchGate. (2010). A Validated Stability-Indicating LC Method for Acetazolamide in the Presence of Degradation Products and Its Process-Related Impurities. Retrieved from [Link]
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Journal of Medical and Pharmaceutical Allied Sciences. (2020). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RELATED SUBSTANCE METHOD FOR ACETAZOLAMIDE TABLETS. Retrieved from [Link]
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International Journal of Novel Research and Development. (2024). stability indicating analytical method development and validation of acetazolamide by using reverse. Retrieved from [Link]
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Allmpus. (n.d.). Acetazolamide EP Impurity E. Retrieved from [Link]
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National Institutes of Health. (2020). Validation of a stability-indicating HPLC-UV method for the quantification of acetazolamide in Oral-Mix and Oral-Mix SF. Retrieved from [Link]
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Trungtamthuoc.com. (2024). USP-NF Acetazolamide. Retrieved from [Link]
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PubMed. (1981). Determination of acetazolamide in biological fluids by high-performance liquid chromatography. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Acetazolamide-Impurities. Retrieved from [Link]
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Analytica Chemie. (n.d.). Acetazolamide impurity E (EP). Retrieved from [Link]
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ResearchGate. (2012). compatibility studies of acetazolamide with excipients by using high performance liquid chromatography (hplc) technique. Retrieved from [Link]
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YouTube. (2019). SYNTHESIS OF ACETAZOLAMIDE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]
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ResearchGate. (2023). Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. Retrieved from [Link]
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ResearchGate. (2020). (PDF) System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review). Retrieved from [Link]
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NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide IR Spectrum. Retrieved from [Link]
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In Vivo Applications of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide Derivatives: A Technical Guide for Preclinical Research
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the in vivo properties of derivatives of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. This class of compounds, structurally related to the well-known carbonic anhydrase inhibitor acetazolamide, holds significant therapeutic potential across various physiological systems. The protocols outlined herein are designed to guide the preclinical evaluation of these derivatives in established animal models, ensuring scientific rigor and reproducibility.
Introduction: The Therapeutic Promise of a Versatile Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1][2] When coupled with a sulfonamide moiety, as in the case of this compound and its analogues, these compounds primarily function as inhibitors of carbonic anhydrases (CAs).[3][4] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their inhibition has therapeutic implications in a range of disorders, including glaucoma, epilepsy, edema, and cancer.[4][5]
Derivatives of this scaffold are not limited to CA inhibition; they have also been investigated for their antimicrobial, anti-inflammatory, and analgesic properties.[2][6] The structural versatility of the 1,3,4-thiadiazole nucleus allows for fine-tuning of its pharmacological profile, making it a promising candidate for the development of novel therapeutic agents.[2]
This guide will focus on the practical aspects of evaluating these derivatives in vivo, providing a framework for assessing their potential as anticonvulsants, anti-inflammatory agents, diuretics, and anti-cancer therapies.
Diagram: General Workflow for In Vivo Evaluation
Caption: General workflow for the in vivo evaluation of novel 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide derivatives.
Part 1: Foundational In Vivo Protocols
Formulation and Administration
The successful in vivo evaluation of any compound begins with an appropriate formulation that ensures bioavailability and minimizes vehicle-related toxicity. For sulfonamide derivatives, which can have limited aqueous solubility, a common approach is to prepare a suspension.
Protocol 1: Vehicle Formulation and Administration
-
Vehicle Selection: A common and generally well-tolerated vehicle for oral administration in rodents is 0.5% to 1% carboxymethylcellulose (CMC) in sterile water. For intraperitoneal (i.p.) injection, sterile saline (0.9% NaCl) or a solution containing a solubilizing agent like DMSO (e.g., 5-10% DMSO in saline) can be used. It is crucial to run a vehicle-only control group in all experiments.
-
Preparation of Suspension (for oral gavage):
-
Weigh the desired amount of the test compound.
-
Levigate the powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while triturating to achieve a uniform suspension at the target concentration.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
-
Administration:
Acute Toxicity Assessment
Before proceeding to efficacy studies, it is essential to determine the acute toxicity profile of the test compound. The OECD Guidelines for the Testing of Chemicals provide standardized procedures for this purpose. The Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD 420) are recommended as they use fewer animals than the traditional LD50 test (OECD 401).[7][8][9]
Protocol 2: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD 420)
-
Animals: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old).[10] House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[11]
-
Sighting Study:
-
Dose a single animal at a starting dose (e.g., 300 mg/kg).[8]
-
Observe the animal for signs of toxicity and mortality for up to 48 hours.
-
The outcome of the first animal determines the dose for the next animal (either a higher or lower fixed dose level: 5, 50, 300, or 2000 mg/kg).
-
-
Main Study:
-
Based on the sighting study, dose a group of five female rats with the selected dose.
-
Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days.[7]
-
Record all clinical signs of toxicity, body weight changes, and any instances of mortality.
-
-
Data Analysis: The results allow for the classification of the substance into a toxicity category based on the observed outcomes at specific dose levels.
| Parameter Recorded | Observation Schedule | Purpose |
| Clinical Signs | Continuously for the first 30 min, periodically for 4 hours, then daily for 14 days. | To identify signs of neurotoxicity, autonomic effects, etc. |
| Body Weight | Day 0 (pre-dose), Day 7, and Day 14. | To assess general health and identify failure to thrive. |
| Mortality | Daily | To determine the lethality of the compound. |
Part 2: Application-Specific In Vivo Protocols
Anticonvulsant Activity
Given the clinical use of acetazolamide in epilepsy, its derivatives are prime candidates for anticonvulsant activity screening. The two most widely used preclinical models are the Maximal Electroshock Seizure (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.[2][6][12]
Protocol 3: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a model for generalized tonic-clonic seizures and is effective at identifying compounds that prevent seizure spread.[13][14]
-
Animals: Male ICR-CD-1 or C57BL/6 mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle at a predetermined time before the electroshock (e.g., 30-60 minutes for i.p. administration).
-
Apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure good electrical contact.[13]
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[14]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.[14]
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if this phase is absent.[14]
-
Data Analysis: Calculate the percentage of animals protected in each dose group and determine the median effective dose (ED50) using probit analysis.
Protocol 4: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
The PTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.[3][15] PTZ is a GABA-A receptor antagonist.[1][3]
-
Animals: Male Swiss albino or C57BL/6 mice (20-25 g).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
After a suitable pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or a lower dose for i.p.). The exact dose should be predetermined in the laboratory to reliably induce seizures.
-
Immediately place the mouse in an individual observation chamber and observe for 30 minutes.[3]
-
-
Endpoint: Record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures. Protection is defined as the absence of clonic spasms lasting for at least 5 seconds.
-
Data Analysis: Compare the seizure latencies and the percentage of protected animals between the treated and control groups.
Diagram: Anticonvulsant Screening Workflow
Caption: Decision tree for primary anticonvulsant screening using MES and PTZ models.
Anti-inflammatory Activity
The carrageenan-induced paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity, particularly for compounds that may inhibit prostaglandin synthesis.[4][16][17]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, vehicle, or a positive control (e.g., indomethacin, 5-10 mg/kg, p.o.) orally.[18]
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[18]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
-
Endpoint: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial volume.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
| Time Post-Carrageenan | Expected Phase of Inflammation | Key Mediators |
| 0 - 1.5 hours | Initial Phase | Histamine, Serotonin |
| 1.5 - 5 hours | Late Phase | Prostaglandins, Bradykinin, Leukotrienes |
Diuretic Activity
The diuretic effect of carbonic anhydrase inhibitors is a well-established clinical property. The Lipschitz test is a standard method for screening diuretic activity in rats.[19][20]
Protocol 6: Diuretic Activity Screening in Rats (Lipschitz Test)
-
Animals: Male Wistar rats (150-200 g), fasted overnight with free access to water.
-
Procedure:
-
Administer a saline load (e.g., 25 mL/kg, p.o.) to each rat to ensure a uniform state of hydration.
-
Immediately after, administer the test compound, vehicle, or a positive control (e.g., furosemide, 10 mg/kg; acetazolamide, 50 mg/kg) orally.
-
Place the rats individually in metabolic cages designed to separate urine and feces.
-
Collect urine for a period of 5 hours.[21]
-
-
Endpoint: Measure the total volume of urine excreted by each animal.
-
Data Analysis:
-
Calculate the diuretic activity = (Total urine output of the test group) / (Total urine output of the control group).
-
The diuretic action is the ratio of the diuretic activity of the test compound to that of a standard diuretic like urea or furosemide.
-
Additionally, urine can be analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes to determine the saluretic and natriuretic effects.[20]
-
Anticancer Activity (Targeting Carbonic Anhydrase IX)
Carbonic Anhydrase IX (CAIX) is a tumor-associated isoform that is highly expressed in response to hypoxia in many solid tumors, including renal cell carcinoma.[22][23][24] It plays a key role in pH regulation, promoting tumor cell survival and proliferation.[25] Therefore, CAIX is an attractive target for anticancer therapy.
Protocol 7: In Vivo Efficacy in a Human Tumor Xenograft Model
-
Cell Lines and Animals: Use a human cancer cell line known to express high levels of CAIX under hypoxic conditions (e.g., HT-29 colon cancer, SKRC-52 renal cell carcinoma).[24][26] Use immunodeficient mice (e.g., Nude, SCID) for tumor implantation.
-
Tumor Implantation:
-
Inject approximately 5 x 10^6 tumor cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment groups (vehicle control, test compound, positive control if available).
-
Administer the test compound according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume (using calipers: Volume = (Length x Width²)/2) and body weight two to three times per week.
-
-
Endpoint: The primary endpoint is tumor growth inhibition. The study can be terminated when tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
At the end of the study, tumors can be excised for histological and immunohistochemical analysis to confirm target engagement (e.g., markers of apoptosis, proliferation, and CAIX expression).
-
Ethical Considerations and Animal Welfare
All in vivo experiments must be conducted in strict accordance with national and institutional guidelines for the humane care and use of laboratory animals.[27][28] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Researchers should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) and follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure the quality and transparency of their research.[5][29][30]
Conclusion
The 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide scaffold represents a promising starting point for the development of novel therapeutics. The protocols detailed in this guide provide a robust framework for the systematic in vivo evaluation of its derivatives. By employing these standardized models, researchers can effectively characterize the pharmacological profile of new chemical entities, identify lead candidates, and advance the development of new treatments for a variety of diseases.
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The Strategic Application of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic Acid in the Synthesis of Novel Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 5-acetamido-1,3,4-thiadiazole-2-sulfonic acid as a foundational scaffold for generating novel sulfonamide compounds. We will delve into the chemical rationale, provide detailed experimental protocols, and explore the significance of this precursor in medicinal chemistry.
Introduction: A Scaffold of Therapeutic Importance
The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, known to impart a range of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibition.[1][2] this compound is a key derivative, closely related to the well-known diuretic and carbonic anhydrase inhibitor, acetazolamide.[3][4] Its structure, featuring a reactive sulfonic acid group, presents a prime opportunity for synthetic modification to explore new chemical space and develop novel therapeutic agents.[3]
The primary synthetic strategy involves the conversion of the sulfonic acid moiety into a more reactive sulfonyl chloride. This intermediate can then readily react with a diverse range of primary and secondary amines to yield a library of N-substituted sulfonamide derivatives. This approach allows for systematic structural modifications to fine-tune the pharmacological properties of the resulting compounds.
Core Synthetic Pathway: From Sulfonic Acid to Novel Sulfonamides
The overall synthetic workflow is a two-step process that is both robust and versatile. The first step is the activation of the sulfonic acid to a sulfonyl chloride, followed by the coupling with a desired amine.
Figure 1: General workflow for the synthesis of novel sulfonamides.
Part 1: Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
The conversion of an arylsulfonic acid to its corresponding sulfonyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[1]
Experimental Protocol 1: Chlorination of this compound
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting solid residue, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, should be used immediately in the next step due to its moisture sensitivity.
Causality and Insights:
-
The use of excess thionyl chloride ensures the complete conversion of the sulfonic acid.
-
DMF acts as a catalyst in this reaction.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride product back to the sulfonic acid.
Part 2: Synthesis of N-Substituted Sulfonamides
With the activated sulfonyl chloride in hand, a diverse array of sulfonamides can be synthesized by reacting it with various primary and secondary amines.[5]
Experimental Protocol 2: General Procedure for Sulfonamide Synthesis
Materials:
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (from Protocol 1)
-
A primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the crude 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and pyridine or triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallization: The crude sulfonamide can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[3][6]
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
Data Presentation: Representative Synthesized Sulfonamides
| Amine Used | Product Name | Expected Yield Range (%) | Purification Method |
| Aniline | 5-Acetamido-N-phenyl-1,3,4-thiadiazole-2-sulfonamide | 70-85 | Recrystallization |
| Benzylamine | 5-Acetamido-N-benzyl-1,3,4-thiadiazole-2-sulfonamide | 75-90 | Column Chromatography |
| Morpholine | 4-((5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)morpholine | 80-95 | Recrystallization |
Causality and Insights:
-
The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the reaction to completion.[5]
-
The choice of solvent depends on the solubility of the reactants. DCM and THF are common choices due to their inert nature.
-
The aqueous workup is crucial to remove the base, any remaining unreacted amine hydrochloride salts, and other water-soluble impurities.
Logical Framework for Synthesis and Purification
Figure 2: Decision-making workflow for the synthesis and purification of novel sulfonamides.
Conclusion
This compound serves as an accessible and versatile starting material for the generation of diverse sulfonamide libraries. The two-step synthetic route, involving the formation of a sulfonyl chloride intermediate followed by amination, provides a reliable and scalable method for producing novel compounds with potential therapeutic applications. The protocols outlined in this guide are designed to be adaptable, allowing researchers to explore a wide range of amine building blocks in their drug discovery efforts.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12894451, 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride. Retrieved January 16, 2026 from [Link].
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NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. In: NIST Chemistry WebBook. Available at: [Link].
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CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
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PubMed. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Available at: [Link]
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PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Available at: [Link]
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Application Notes & Protocols: Thiadiazole Derivatives in Antimicrobial and Antitumor Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial and antitumor properties of thiadiazole derivatives.
Authored by: Gemini, Senior Application Scientist
Foreword: The Versatility of the Thiadiazole Scaffold
The five-membered heterocyclic compound, thiadiazole, represents a cornerstone in modern medicinal chemistry.[1][2] Its four isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) have all been investigated, but the 1,3,4-thiadiazole scaffold, in particular, has emerged as a "privileged structure".[3][4][5] This is due to its unique electronic properties, metabolic stability, and its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids.[1][6] This bioisosteric relationship allows thiadiazole derivatives to interact with a wide array of biological targets, interfering with pathogen and cancer cell proliferation.[6][7]
The mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes, a critical property for bioavailability and interaction with intracellular targets.[1][6][8][9] Consequently, derivatives of this scaffold exhibit a remarkably broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, and more.[5][7][10]
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of thiadiazole derivatives, focusing on their dual role as potent antimicrobial and antitumor agents. We will delve into the underlying mechanisms of action and provide detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.
Section 1: Synthesis and Characterization of Thiadiazole Derivatives
The foundation of any drug discovery program is the robust synthesis of the core chemical scaffolds. The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. One of the most common and versatile methods involves the acid-catalyzed cyclization of thiosemicarbazides with carboxylic acids or their derivatives.[11]
General Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles
This protocol describes a representative one-pot synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole derivative, a common precursor for further functionalization.[12][13]
Causality: The reaction relies on the nucleophilic attack of the sulfur atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration, facilitated by a strong acid catalyst like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[11][12]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine an equimolar amount of a substituted carboxylic acid (e.g., methoxy cinnamic acid) and a substituted thiosemicarbazide (e.g., phenylthiosemicarbazide).[12]
-
Cooling: Place the flask in an ice bath to control the initial exothermic reaction upon adding the catalyst.
-
Catalyst Addition: Add a dehydrating agent/catalyst, such as phosphorus oxychloride (POCl₃), dropwise to the cooled mixture with constant stirring. Typically, 3-5 molar equivalents are used.
-
Reflux: After the addition is complete, remove the flask from the ice bath and fit it with a reflux condenser. Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[11]
-
Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as an ammonia solution or saturated sodium bicarbonate, until the pH is approximately 7. This will precipitate the crude product.[12]
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove any inorganic salts, and dry the product under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted-1,3,4-thiadiazole derivative.[14]
Characterization of Synthesized Compounds
Structural elucidation is critical to confirm the identity and purity of the synthesized derivatives.
-
Spectroscopic Methods:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups. Look for C=N stretching vibrations (around 1600-1650 cm⁻¹) and C-S stretching (around 1187 cm⁻¹) indicative of the thiadiazole ring.[12]
-
NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H-NMR and ¹³C-NMR are used to determine the exact arrangement of protons and carbon atoms, confirming the final structure.[12][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[15]
-
-
Elemental Analysis: To determine the percentage composition of C, H, N, and S, which should match the calculated theoretical values for the expected molecular formula.[15]
Section 2: Antimicrobial Properties and Evaluation
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[16] Thiadiazole derivatives have shown significant promise, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][16][17]
Mechanisms of Antimicrobial Action
Thiadiazole derivatives exert their antimicrobial effects through multiple mechanisms:
-
Inhibition of Cell Wall Synthesis: Similar to beta-lactam antibiotics, some derivatives can interfere with the enzymes responsible for peptidoglycan synthesis, compromising the structural integrity of the bacterial cell wall.[17]
-
Disruption of Microbial Membranes: The lipophilic nature of many thiadiazole compounds allows them to intercalate into the bacterial cell membrane, disrupting its potential and leading to leakage of essential cellular components.[16]
-
Enzyme Inhibition: They can inhibit crucial microbial enzymes. For instance, thioether and sulfonyl groups on the thiadiazole ring are known to interfere with bacterial proteins.[16]
-
Disruption of Metabolic Pathways: Some derivatives have been shown to disrupt purine metabolism, a vital pathway for microbial survival.[17]
Protocol: In Vitro Antimicrobial Susceptibility Testing (AST)
The most common method to quantitatively assess antimicrobial activity is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC).[18][19][20]
Workflow for Antimicrobial Evaluation
Caption: Workflow for MIC and MBC Determination.
Step-by-Step Methodology (Broth Microdilution):
-
Media Preparation: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Compound Preparation: Prepare a stock solution of the test thiadiazole derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of desired concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).[19] Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate (except the negative control). The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[18][19][20]
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from each well that showed no visible growth and plate it onto a fresh agar plate (e.g., Mueller-Hinton Agar). Incubate the plates overnight. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[21]
Data Presentation: Antimicrobial Activity
Results should be summarized in a table for clear comparison.
| Compound ID | Substituent R¹ | Substituent R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| TDZ-1 | -Phenyl | -NH-Ph-4-F | 4-8 | >64 | 16 | [15][22] |
| TDZ-2 | -Thiophene | -NH-Ph-4-Cl | 4 | 16 | 8 | [3][22] |
| TDZ-3 | -Furan | -NH-Benzimidazole | 18.96 (mm zone) | 17.33 (mm zone) | ND | [3] |
| Ampicillin | (Standard) | (Standard) | 2-8 | 4-16 | NA | [22] |
| Fluconazole | (Standard) | (Standard) | NA | NA | 8-16 | [22] |
Note: Data is representative and compiled from various sources for illustrative purposes.
Section 3: Antitumor Properties and Evaluation
Thiadiazole derivatives have emerged as potent anticancer agents, acting on a variety of molecular targets to inhibit cancer cell proliferation, migration, and survival.[1][6][9]
Mechanisms of Antitumor Action
The antitumor activity of thiadiazoles is multifaceted and often involves the inhibition of key signaling pathways.
-
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases that are overactive in cancer cells. Targets include Focal Adhesion Kinase (FAK), which is involved in cell motility, and Akt (Protein Kinase B), a central node in cell survival pathways.[6][23]
-
Tubulin Polymerization Inhibition: Some compounds bind to tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[7]
-
Enzyme Inhibition: Thiadiazoles can inhibit enzymes crucial for cancer metabolism, such as glutaminase (GA), which is vital for the increased glutamine metabolism seen in many tumors, and carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[1][7]
-
Induction of Apoptosis: By targeting various pathways, these compounds can induce programmed cell death (apoptosis) in cancer cells, often confirmed by an increase in caspase-3 activity and changes in mitochondrial membrane potential.[7][23]
-
DNA Replication Interference: As bioisosteres of pyrimidine, they can interfere with DNA replication processes, contributing to their cytotoxic effects.[6][7]
Simplified Akt Inhibition Pathway
Caption: Thiadiazole derivatives can inhibit the Akt signaling pathway.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[24] It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[24][25]
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a predetermined density (e.g., 2 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[26]
-
Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and an untreated control.
-
Incubation: Incubate the cells with the compounds for a specified period, typically 48 or 72 hours.[26]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, can be determined from this curve.[24]
Data Presentation: Antitumor Activity
Summarize the cytotoxicity data in a table to compare the potency of different derivatives across various cell lines.
| Compound ID | Substituent R¹ | Substituent R² | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| TDZ-4 | -Phenyl-4-Cl | -Disulfide | 1.78 | 4.04 | >50 | [10] |
| TDZ-5 | -Phenyl-4-OCH₃ | -Pyrazoline | 63.2 | >100 | >100 | [27] |
| TDZ-6 | -NH-Ph-4-NO₂ | -Thio-acetamide | 1.52 | >50 | 10.3 | [6] |
| TDZ-7 | -Dihydrobenzo[b] dioxin | -Cinnamamide | >50 | 10.28 (HEPG2) | >50 | [27] |
| Doxorubicin | (Standard) | (Standard) | ~0.5-1.5 | ~0.8-2.0 | ~0.4-1.2 | [27] |
Note: Data is representative and compiled from various sources for illustrative purposes. Cell line specificities may vary.
Section 4: Concluding Remarks and Future Directions
Thiadiazole and its derivatives represent a highly versatile and promising scaffold in the ongoing search for novel antimicrobial and antitumor agents.[3][6] Their favorable physicochemical properties and ability to modulate a wide range of biological targets underscore their therapeutic potential.[28] The structure-activity relationship (SAR) studies are crucial, revealing that small modifications to the substituents on the thiadiazole ring can dramatically alter biological activity and selectivity.[15][16][29][30][31]
Future research should focus on:
-
Hybrid Molecules: Synthesizing hybrid compounds that combine the thiadiazole scaffold with other known pharmacophores to create agents with dual mechanisms of action or enhanced potency.[16]
-
Target Identification: Elucidating the precise molecular targets for the most potent compounds to better understand their mechanisms and guide rational drug design.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical trials. Several thiadiazole-containing compounds have already entered clinical trials, paving the way for future derivatives.[1][9][32]
-
Toxicity and Bioavailability: Optimizing lead compounds to improve their safety profiles and pharmacokinetic properties, as toxicity and bioavailability remain key challenges.[16][33]
By leveraging the synthetic and biological protocols outlined in this guide, researchers can effectively explore the vast chemical space of thiadiazole derivatives and contribute to the development of the next generation of therapeutics to combat infectious diseases and cancer.
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For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles and Mechanisms
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities.[1] Initially developed for their potent antimicrobial properties, the structural versatility of the sulfonamide scaffold has led to the discovery of drugs for diuresis, epilepsy, glaucoma, and inflammation.[1][2] This guide focuses on two prominent, yet mechanistically distinct, activities: diuresis and anticonvulsion.
A key player in both actions is the enzyme carbonic anhydrase (CA) .[3][4] Sulfonamide-based drugs are classic inhibitors of CA, and this interaction is central to their therapeutic effects in various tissues.[3][5][6] However, the specific CA isozymes targeted and the resulting downstream physiological consequences differentiate their roles as diuretics versus anticonvulsants. This document provides the scientific rationale and detailed protocols for evaluating these dual actions.
The Diuretic Mechanism: Targeting Renal Carbonic Anhydrase
The primary diuretic action of sulfonamides like acetazolamide stems from the inhibition of carbonic anhydrase in the proximal convoluted tubule (PCT) of the kidney.[7][8][9]
Causality of Diuresis:
-
Inhibition of Bicarbonate Reabsorption: In the PCT, carbonic anhydrase facilitates the reabsorption of sodium bicarbonate (NaHCO₃). It catalyzes the reversible hydration of CO₂ to carbonic acid (H₂CO₃), which then dissociates into H⁺ and HCO₃⁻.[5][10]
-
Reduced Na⁺/H⁺ Exchange: The H⁺ ions are secreted into the tubular lumen in exchange for Na⁺ ions. By inhibiting CA, sulfonamides reduce the intracellular availability of H⁺.[10]
-
Osmotic Diuresis: This disruption of Na⁺/H⁺ exchange leads to decreased reabsorption of Na⁺ and HCO₃⁻ from the tubular fluid.[8][9][10] The increased solute concentration in the lumen retains water via osmosis, leading to diuresis (increased urine output) and alkalinization of the urine.[5][8]
While effective, CA inhibitors are considered relatively weak diuretics because sodium reabsorption can be compensated for in more distal parts of the nephron.[8][9]
The Anticonvulsant Mechanism: A Multi-faceted Central Action
The anticonvulsant properties of sulfonamides such as acetazolamide , topiramate , and zonisamide are primarily due to their action within the central nervous system (CNS).[3][11] The diuretic effect itself is not the primary driver of anticonvulsant activity.[12][13]
Causality of Anticonvulsant Action:
-
Brain Carbonic Anhydrase Inhibition: Several CA isozymes (e.g., CA II, VII, XIV) are expressed in the brain.[3] Their inhibition by sulfonamides is a key mechanism.[4][11]
-
Neuronal pH Regulation and Acidosis: Inhibition of brain CA leads to an accumulation of carbonic acid and subsequent acidification (a decrease in pH) in and around neurons.[6][12] This localized metabolic acidosis is believed to suppress neuronal hyperexcitability and seizure propagation.[12]
-
Modulation of GABAergic Transmission: Some sulfonamide anticonvulsants enhance the effects of the inhibitory neurotransmitter GABA. For example, acetazolamide can increase the efficacy of GABA-mediated inhibition, which is crucial for dampening excessive neuronal firing.[14]
-
Other Mechanisms: Advanced sulfonamide anticonvulsants like topiramate have multiple mechanisms of action, including blockade of voltage-gated sodium channels and antagonism of kainate/AMPA glutamate receptors, contributing to their broad efficacy.[11]
The following diagram illustrates the dual mechanistic pathways originating from carbonic anhydrase inhibition.
Caption: Dual mechanisms of sulfonamides.
Section 2: Preclinical Evaluation Protocols
A critical aspect of drug development is the robust preclinical evaluation of pharmacological activity. The following protocols are standard, validated in vivo models for assessing diuretic and anticonvulsant efficacy.
Protocol: Screening for Diuretic Activity (Lipschitz Test)
This protocol is a classic method for evaluating and comparing the diuretic activity of test compounds in rats.[15] It measures urine volume and electrolyte excretion relative to a vehicle control and a standard diuretic.
2.1.1 Materials and Reagents
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Metabolic cages designed for urine collection
-
Oral gavage needles
-
0.9% NaCl solution (Normal saline)
-
Standard Diuretic: Furosemide (20 mg/kg) or Hydrochlorothiazide (10 mg/kg)
-
Test Compound(s) at various doses
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Flame photometer or ion-selective electrodes for Na⁺ and K⁺ analysis
-
Chloride meter
2.1.2 Experimental Workflow
Caption: Workflow for diuretic screening.
2.1.3 Step-by-Step Procedure
-
Animal Preparation: Acclimatize rats for at least 48 hours. Fast the animals for 18 hours prior to the experiment but allow free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control, Standard drug, and Test compound(s) at desired doses.
-
Hydration & Dosing: Administer normal saline (0.9% NaCl) orally at a dose of 25 mL/kg to ensure a uniform hydration state. Immediately after, administer the vehicle, standard, or test compound via oral gavage.
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine cumulatively at 5 hours and 24 hours post-dosing.
-
Volume Measurement: Record the total volume of urine excreted by each animal at each time point.
-
Electrolyte Analysis: Centrifuge the urine samples to remove any contaminants. Analyze the supernatant for Na⁺, K⁺, and Cl⁻ concentrations using a flame photometer or other appropriate analytical method.
-
Data Analysis: Calculate the diuretic action and saluretic index for each group.
-
Diuretic Action = (Urine volume of test group) / (Urine volume of control group)
-
Saluretic Index (Na⁺) = (Total Na⁺ excretion of test group) / (Total Na⁺ excretion of control group)
-
Compare results to the standard drug group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is required to determine significance.
-
2.1.4 Data Presentation
Summarize the results in a table for clear comparison.
| Group (Dose) | Urine Volume (mL/5h) | Na⁺ Excretion (mEq/L) | K⁺ Excretion (mEq/L) | Cl⁻ Excretion (mEq/L) | Diuretic Action |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | 1.0 |
| Standard (e.g., Furosemide) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | >1.5 |
| Test Compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | TBD |
| Test Compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | TBD |
Protocols: Screening for Anticonvulsant Activity
Two primary, clinically validated models are used for the initial screening of anticonvulsant drugs: the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[16][17] These models represent generalized tonic-clonic and absence seizures, respectively.[16][18]
2.2.1 Protocol A: Maximal Electroshock Seizure (MES) Test
The MES test identifies compounds that prevent the spread of seizures.[19][20] It is a model for generalized tonic-clonic seizures.[19][21]
-
Materials:
-
Procedure:
-
Dosing: Administer the test compound, standard, or vehicle to groups of mice (n=8-10) via the desired route (e.g., intraperitoneal, oral). Wait for the time of peak effect (TPE), typically 30-60 minutes for IP administration.
-
Anesthesia and Electrode Placement: Apply one drop of 0.5% tetracaine to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.[19][20]
-
Stimulation: Deliver a supramaximal electrical stimulus via the corneal electrodes. Standard parameters for mice are 50 mA, 60 Hz for 0.2 seconds.[19][20]
-
Observation: Immediately observe the animal's response. The characteristic seizure consists of a tonic phase with hindlimb extension.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension.[20] An animal is considered "protected" if this phase is absent.[19]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[22]
-
2.2.2 Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test identifies compounds that raise the seizure threshold and is a model for myoclonic or absence seizures.[23][24]
-
Materials:
-
Male mice (20-25g).
-
Pentylenetetrazol (PTZ) solution.
-
Test compound(s), standard (e.g., Ethosuximide), and vehicle.
-
Observation chambers.
-
-
Procedure:
-
Dosing: Administer the test compound, standard, or vehicle to groups of mice (n=8-10).
-
PTZ Challenge: At the TPE of the test compound, administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg for CF-1 mice).[22][23]
-
Observation: Place each mouse in an individual observation chamber and observe for 30 minutes.[23][25]
-
Endpoint: The endpoint is the presence of a clonic seizure, characterized by clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.[23] An animal is considered protected if it fails to exhibit this endpoint.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED₅₀.
-
2.2.3 Interpreting Anticonvulsant Screening Data
| Test Model | Human Seizure Type Modeled | Standard Drugs | Implied Mechanism |
| MES | Generalized Tonic-Clonic[22] | Phenytoin, Carbamazepine | Prevents seizure spread; often involves Na⁺ channel blockade.[20] |
| scPTZ | Myoclonic, Absence[24] | Ethosuximide, Benzodiazepines | Increases seizure threshold; often involves GABAergic system or T-type Ca²⁺ channels.[24] |
A compound active in the MES test suggests efficacy against generalized tonic-clonic seizures, while activity in the scPTZ test suggests potential for treating absence seizures. Compounds active in both, like valproic acid, are considered broad-spectrum.[11]
Section 3: Structure-Activity Relationships (SAR)
The differentiation between diuretic and anticonvulsant activity within the sulfonamide class is heavily influenced by the nature of the substituents on the sulfonamide core.[26]
-
For Diuretic Activity (Thiazide-type):
-
For Anticonvulsant Activity:
-
The core requirement is a sulfonamide or related sulfamate moiety capable of binding to the zinc ion in the active site of carbonic anhydrase.[3][11]
-
Increasing the lipophilicity of the molecule is a key strategy to enhance brain penetration and anticonvulsant potency.[28][29]
-
Attaching other pharmacophores known for anticonvulsant effects, such as a valproyl group, can create hybrid molecules with potent activity.[11][28][29] For instance, the valproyl derivative of acetazolamide showed very strong anticonvulsant properties in the MES test.[11][28]
-
These SAR insights are crucial for guiding the rational design of novel sulfonamide derivatives with selective and potent diuretic or anticonvulsant profiles.
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Application Notes and Protocols for Thiadiazole Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating remarkable versatility in the design of novel therapeutic agents. This document provides a comprehensive guide for researchers engaged in the discovery and development of thiadiazole-based anticancer drugs. We will explore the multifaceted mechanisms of action of these derivatives, detail synthetic methodologies, and provide robust protocols for their preclinical evaluation. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and laboratory application, thereby empowering researchers to accelerate the development of the next generation of cancer therapeutics.
Introduction: The Significance of the Thiadiazole Scaffold in Oncology
Thiadiazole, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, exists in several isomeric forms, with the 1,3,4-thiadiazole and 1,2,4-thiadiazole moieties being of particular interest in oncology research.[1] The unique mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, enabling these compounds to effectively reach and interact with intracellular targets.[1] Furthermore, the thiadiazole nucleus is a bioisostere of pyrimidine, a fundamental component of nucleobases, which likely contributes to its ability to interfere with DNA-related processes in cancer cells.[2][3]
Thiadiazole derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with key signaling pathways crucial for tumor growth and survival.[4] Their mechanisms of action are diverse, targeting a range of critical cellular machinery, which will be explored in detail in the subsequent sections. Several thiadiazole-containing compounds have already entered clinical trials, underscoring their therapeutic potential.[1][5]
Mechanisms of Action: How Thiadiazole Derivatives Combat Cancer
The anticancer efficacy of thiadiazole derivatives stems from their ability to interact with a multitude of molecular targets within cancer cells. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.
Enzyme Inhibition
A primary mechanism through which thiadiazole derivatives exert their anticancer effects is by inhibiting enzymes that are critical for cancer cell survival and proliferation.
-
Kinase Inhibition: Many thiadiazole compounds act as potent inhibitors of various protein kinases, such as tyrosine kinases, which are often dysregulated in cancer.[4] By blocking the activity of kinases like Epidermal Growth Factor Receptor (EGFR), they can disrupt downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, that are essential for cell growth and survival.[4][6][7] Some derivatives have been designed as dual inhibitors, for instance, targeting both EGFR and COX-2.[8]
-
Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole-2-sulfonamide derivatives have shown inhibitory activity against carbonic anhydrases (CAs), particularly CA II and CA IV, which are involved in regulating pH in the tumor microenvironment.[9]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are crucial for regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Some 1,3,4-thiadiazole derivatives have been identified as HDAC inhibitors.[2][4]
-
Glutaminase (GLS) Inhibition: Cancer cells often exhibit a high rate of glutamine metabolism, making glutaminase a key therapeutic target. Thiadiazole-based compounds have been developed as allosteric inhibitors of GLS.[1][2][4]
-
Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Thiadiazole derivatives can interfere with their function, leading to DNA damage and cell death.[2][4]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis). Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin and preventing its polymerization, leading to cell cycle arrest and apoptosis.[4]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is the evasion of apoptosis. Thiadiazole derivatives can trigger this programmed cell death pathway through various mechanisms, including the activation of caspases and BAX proteins.[3][10] Furthermore, by interfering with critical cellular processes, these compounds can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation.[2][10][11]
Targeting Key Signaling Pathways
The aberrant signaling pathways in cancer cells provide numerous targets for therapeutic intervention.
dot
Caption: Key signaling pathways targeted by thiadiazole derivatives.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Thiadiazole derivatives have been shown to inhibit this pathway, often by targeting Akt.[6][11][12]
-
MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and is another key target for thiadiazole-based anticancer agents.[4]
Synthetic Strategies for Anticancer Thiadiazole Derivatives
The synthesis of thiadiazole derivatives is a well-established area of organic chemistry, with numerous methods available for constructing the thiadiazole ring and introducing diverse substituents. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Workflow
dot
Caption: General workflow for the synthesis of thiadiazole derivatives.
A common approach involves the cyclization of thiosemicarbazides with various reagents. For instance, the reaction of thiosemicarbazides with acid anhydrides or chloroacetone can yield 1,3,4-thiadiazole derivatives.[13] The synthesis often involves multiple steps, including the formation of the core thiadiazole ring followed by the introduction of various functional groups to modulate the compound's biological activity and pharmacokinetic properties.[14]
Protocol 1: Synthesis of a Representative 2-Amino-5-substituted-1,3,4-thiadiazole Derivative
This protocol outlines a general procedure for the synthesis of a 2-amino-5-substituted-1,3,4-thiadiazole, a common scaffold in anticancer drug discovery.
Materials:
-
Substituted benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Appropriate solvent (e.g., dry toluene, ethanol)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Filtration apparatus
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Step 1: Formation of the Thiosemicarbazone (if starting from an aldehyde/ketone). This step is not required if starting from a carboxylic acid.
-
Step 2: Cyclization.
-
In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent.
-
Slowly add the cyclizing agent (e.g., POCl₃ or concentrated H₂SO₄) dropwise to the reaction mixture while stirring in an ice bath. Caution: These reagents are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
After the addition is complete, reflux the reaction mixture for the time determined by TLC monitoring (typically 2-8 hours).
-
-
Step 3: Work-up and Isolation.
-
Cool the reaction mixture to room temperature and carefully pour it into crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
The resulting precipitate is the crude product. Collect the solid by filtration, wash with cold water, and dry.
-
-
Step 4: Purification.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Monitor the purification process using TLC.
-
-
Step 5: Characterization.
-
Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Rationale for Experimental Choices:
-
Cyclizing Agent: The choice between POCl₃ and H₂SO₄ depends on the specific substrate and desired reaction conditions. H₂SO₄ is a strong dehydrating agent, while POCl₃ can also act as a chlorinating agent in some cases.
-
Purification Method: Recrystallization is a simple and effective method for purifying solid compounds if a suitable solvent is found. Column chromatography provides a more versatile method for separating the desired product from impurities.
Preclinical Evaluation of Anticancer Activity
Once synthesized and characterized, the novel thiadiazole derivatives must be evaluated for their anticancer potential through a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
The initial screening of anticancer compounds typically involves assessing their ability to inhibit the growth of cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Thiadiazole derivative stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiadiazole derivatives in the complete culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Rationale for Experimental Choices:
-
Cell Lines: A panel of cancer cell lines from different tissue origins should be used to assess the spectrum of activity of the compounds.
-
Incubation Time: Evaluating the compounds at different time points (e.g., 24, 48, and 72 hours) provides information on the time-dependent effects of the treatment.
Apoptosis and Cell Cycle Analysis
Flow cytometry-based assays are powerful tools for investigating the mechanisms of cell death and cell cycle arrest induced by the test compounds.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Thiadiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the thiadiazole derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Rationale for Experimental Choices:
-
Dual Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells).
In Vitro Enzyme Inhibition Assays
To confirm the direct interaction of the thiadiazole derivatives with their putative enzyme targets, in vitro enzyme inhibition assays are essential.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Thiadiazole derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase, its substrate, and the thiadiazole derivative at various concentrations.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
-
Rationale for Experimental Choices:
-
Assay Kit: Commercially available kinase assay kits provide a convenient and standardized method for measuring kinase activity.
-
ATP Concentration: The concentration of ATP used in the assay can influence the apparent potency of ATP-competitive inhibitors.
Data Presentation and Interpretation
Table 1: In Vitro Cytotoxicity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) after 48h |
| Derivative A | MCF-7 (Breast) | 5.2 ± 0.4 |
| A549 (Lung) | 8.1 ± 0.7 | |
| HT-29 (Colon) | 12.5 ± 1.1 | |
| Derivative B | MCF-7 (Breast) | 2.8 ± 0.3 |
| A549 (Lung) | 4.5 ± 0.5 | |
| HT-29 (Colon) | 7.9 ± 0.6 | |
| Positive Control | MCF-7 (Breast) | 1.5 ± 0.2 |
| (Doxorubicin) | A549 (Lung) | 2.1 ± 0.3 |
| HT-29 (Colon) | 3.4 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
Thiadiazole derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and evaluate new thiadiazole-based therapies. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in in vivo models and ultimately in clinical settings. The continued exploration of this versatile scaffold holds great promise for advancing the fight against cancer.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences.
- Szeliga, M., et al. Thiadiazole derivatives as anticancer agents. Cancer Immunology, Immunotherapy.
- Matysiak, J., et al. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Molecules.
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Patel, K., et al. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][4][11][14]thiadiazole Scaffolds. Letters in Drug Design & Discovery.
- Chourasiya, R. K., et al. Design, synthesis, characterization and evaluation of anticancer activity of thiadiazole derivatives.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Thiadiazole derivatives as anticancer agents.
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflamm
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- New 1,3,4-Thiadiazole Deriv
- Thiadiazole derivatives in clinical trials.
- Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PubMed Central.
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Troubleshooting & Optimization
Addressing solubility issues of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid in assays
A Guide to Overcoming Solubility Challenges in Assays
Welcome to the technical support guide for 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (CAS No. 827026-60-8). This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot solubility issues that may arise during experimental assays. Our goal is to provide not just protocols, but a deeper understanding of the compound's chemical nature to empower you to make informed decisions in your work.
Section 1: Compound Profile & Intrinsic Properties
Q1: What is this compound, and how does its structure fundamentally affect its solubility?
A: this compound is a derivative of the well-known carbonic anhydrase inhibitor, Acetazolamide.[1] In fact, it is often identified as "Acetazolamide EP Impurity E," a related substance that can form during the synthesis or degradation of the parent drug.[1][2]
The critical difference lies in one functional group:
-
Acetazolamide has a sulfonamide group (-SO₂NH₂).
-
This compound has a sulfonic acid group (-SO₃H).[1]
This single substitution is the primary determinant of its solubility behavior. Sulfonic acids are strong acids, with pKa values typically below 1. This means that in any solution with a pH greater than ~2, the sulfonic acid group will be deprotonated, existing as the highly polar and water-soluble sulfonate anion (-SO₃⁻). This contrasts sharply with the sulfonamide group on acetazolamide, which is a weak acid (pKa ~7-8). The solubility of sulfonamides is therefore highly dependent on pH, as the neutral (un-ionized) form is significantly more hydrophobic and less soluble.[3][4][5]
In essence, the presence of the sulfonic acid group predicts that this compound will have significantly higher intrinsic aqueous solubility compared to acetazolamide, especially under neutral or acidic conditions.
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding the basic properties is the first step in designing a successful experimental plan.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 827026-60-8 | PubChem[2] |
| Molecular Formula | C₄H₅N₃O₄S₂ | PubChem[2] |
| Molecular Weight | 223.2 g/mol | PubChem[2] |
| Synonyms | Acetazolamide Impurity E | PubChem[2] |
Section 2: General Solubility & Stock Solution Preparation
Q3: What is the recommended solvent for preparing a high-concentration primary stock solution?
A: For maximum flexibility and compatibility with a wide range of downstream assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[6][7]
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving an extensive array of both polar and nonpolar compounds.[7][8][9] This makes it an almost universal choice in drug discovery and life sciences for creating high-concentration stock solutions from powdered compounds.[6] These concentrated stocks can then be stored and diluted into aqueous buffers for final assays.
Below is a validated protocol for preparing a 10 mM stock solution.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To accurately prepare a concentrated, usable stock solution of this compound.
Materials:
-
This compound (MW: 223.2 g/mol )
-
Anhydrous, sterile-filtered DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Methodology:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 223.2 g/mol × 1000 mg/g = 2.232 mg
-
-
Weigh Compound: Accurately weigh 2.232 mg of the compound using an analytical balance. Transfer the powder to a sterile vial.
-
Expert Tip: For smaller quantities, it is often more accurate to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.
-
-
Dissolve in DMSO: Add the calculated volume of DMSO (e.g., 1 mL for 2.232 mg) to the vial containing the compound.
-
Ensure Complete Solubilization:
-
Cap the vial tightly and vortex for 30-60 seconds.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Do not overheat.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store at -20°C or -80°C in tightly sealed vials.
Caption: Workflow for preparing a DMSO stock solution.
Q4: My compound is not dissolving easily, even in DMSO. What are the next steps?
A: While this compound is expected to be DMSO-soluble, difficulties can arise. Follow this troubleshooting sequence:
-
Increase Mechanical Agitation: Ensure you have vortexed the solution thoroughly for at least 2 minutes.
-
Apply Gentle Heat: Use a water bath set to 30-40°C. High temperatures are unnecessary and can risk compound degradation.
-
Use Sonication: A brief (5-15 minutes) treatment in a bath sonicator can break up stubborn aggregates.
-
Verify Compound Purity & Source: Impurities or incorrect material can lead to unexpected solubility issues. Confirm the identity and purity from the supplier's Certificate of Analysis.
-
Attempt a Lower Concentration: If your target concentration is very high (e.g., >50 mM), you may be exceeding the compound's solubility limit in DMSO. Try preparing a 10 mM or 20 mM stock first.
Section 3: Troubleshooting Aqueous Solubility in Assays
Q5: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why is this happening and how can I fix it?
A: This is the most common solubility challenge in assay development and is known as "crashing out." It occurs because while the compound is highly soluble in a 100% organic solvent like DMSO, its solubility limit in a predominantly aqueous environment may be much lower. The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.
Follow this decision-making framework to resolve the issue:
Caption: Decision tree for troubleshooting aqueous precipitation.
Here are detailed solutions corresponding to the decision tree:
| Problem | Probable Cause | Recommended Solution & Protocol |
| Immediate, heavy precipitation | Concentration Exceeds Solubility Limit: The final desired concentration in the aqueous buffer is higher than the compound's intrinsic aqueous solubility. | 1. Determine Maximum Solubility: Perform a simple solubility test. Create serial dilutions of your compound in the final assay buffer (with the correct final % of DMSO) and determine the highest concentration that remains clear by visual inspection or light scattering. 2. Redesign Experiment: If possible, redesign the experiment to use a lower, soluble concentration. |
| Fine precipitate or cloudiness forms over time | Poor Dilution Technique: A large "bolus" of DMSO stock added directly to the full volume of aqueous buffer creates a localized area of high concentration and solvent shift, inducing precipitation. | Protocol 2: Step-Wise Intermediate Dilution: 1. Create an intermediate dilution of your DMSO stock in 100% DMSO .[6]2. For the final step, add the aqueous buffer to the small volume of DMSO stock (not the other way around) while vortexing gently. This ensures the DMSO solution is rapidly dispersed.3. Alternatively, perform serial dilutions in a medium containing a lower but still solubilizing percentage of DMSO (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. |
| Precipitation is inconsistent or occurs in specific buffers | Buffer pH or Ionic Strength: Although the sulfonic acid group is permanently ionized, extreme pH or high salt concentrations in the buffer can still affect the overall molecule's hydration shell and solubility. | 1. Check Buffer pH: Measure the pH of your final assay solution after adding the compound. The compound is acidic and could slightly lower the buffer pH. If a shift occurs, re-prepare the buffer and adjust the final pH after all components are added. The solubility of related sulfonamides is known to be pH-dependent.[10]2. Pre-warm Buffer: Warming the assay buffer to 37°C before adding the compound can sometimes help maintain solubility. |
Section 4: FAQs on Assay Compatibility & Best Practices
Q6: What is the maximum final concentration of DMSO that is safe for my assay?
A: This is highly dependent on the assay type, especially if you are using live cells. As a general rule, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v) .[6] Some sensitive cell lines may show stress or altered gene expression even at 0.1%. Trustworthiness Mandate: Always include a "vehicle control" in your experiments. This control should contain the assay medium with the same final concentration of DMSO used for your test compound, but without the compound itself.[6] This is the only way to validate that observed effects are due to your compound and not the solvent.
Q7: Can I use solvents other than DMSO for my primary stock?
A: Yes, but with significant caveats. Given the sulfonic acid group, the compound may be directly soluble in aqueous buffers or water, which would be ideal. Always test this first. If organic solvents are needed, consider the following:
| Solvent | Pros | Cons & Assay Interference Potential |
| Water / PBS | Ideal for biological compatibility; no solvent artifact. | May not achieve high enough concentration for a stock solution. |
| Ethanol (EtOH) | Good solvent for many organics; less toxic than methanol. | Can interfere with enzymatic assays and cause cytotoxicity at concentrations >0.5%.[11][12] |
| Methanol (MeOH) | Stronger solvent than ethanol. | More cytotoxic than ethanol. Can interfere with antibody-antigen binding and enzymatic reactions.[13] |
| Acetone | Powerful solvent. | High potential for protein denaturation and assay interference, even at low concentrations.[13][14] |
Q8: How should I properly store my stock and working solutions?
A:
-
Primary DMSO Stocks: Aliquot into single-use volumes and store at -20°C for short-term (< 1-2 months) or -80°C for long-term storage. This minimizes degradation from repeated freeze-thaw cycles.[6]
-
Aqueous Working Solutions: These should generally be prepared fresh for each experiment from the frozen DMSO stock. Do not store dilute aqueous solutions for extended periods, as the compound may be less stable or prone to adsorption onto plasticware.
Q9: Could the compound itself be interfering with my assay?
A: Yes. As a known carbonic anhydrase inhibitor (like its parent, acetazolamide), it possesses biological activity.[1] If your assay system involves pH regulation, CO₂/bicarbonate balance, or relies on enzymes sensitive to this class of inhibitors, you must consider this. Appropriate negative and positive controls are essential to confirm the specificity of your results.
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Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. Available at: [Link]
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Yuan, M., et al. (2017). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods, 9(37), 5486-5493. Available at: [Link]
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Seydel, J. K., & Wempe, E. (1982). pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology, 24(5), 256-66. Available at: [Link]
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The British Medical Journal. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4383), 18-19. Available at: [Link]
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Schnider, P. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at: [Link]
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Papakonstantinou, E., et al. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Journal of Food Science. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
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Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. Available at: [Link]
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Wikipedia. (2026). Dimethyl sulfoxide. Available at: [Link]
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Park, J., & Huwe, J. K. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Environmental Geochemistry and Health, 43, 3093–3106. Available at: [Link]
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Papakonstantinou, E., et al. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. PubMed. Available at: [Link]
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Ruiz-Laguna, J., et al. (2012). The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest. Genetics and Molecular Biology, 35(2), 505-512. Available at: [Link]
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International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
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Carl ROTH. (2021). Safety Data Sheet: N-[5-Aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide. Available at: [Link]
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Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical journal, 39(3), xlii. Available at: [Link]
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Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed. Available at: [Link]
-
NIST. (2025). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook. Available at: [Link]
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USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Dasenaki, M. E., & Thomaidis, N. S. (2019). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Separations, 6(1), 11. Available at: [Link]
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Pharmaffiliates. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 Product Page. Available at: [Link]
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- 11. Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. The influence of organic solvents on estimates of genotoxicity and antigenotoxicity in the SOS chromotest - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid synthesis
Technical Support Center: Synthesis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This compound is a key impurity in the production of the carbonic anhydrase inhibitor, Acetazolamide, and its controlled synthesis is crucial for various research applications.[1] This guide is structured to address common challenges encountered during its synthesis, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonic Acid
Question: I am attempting to synthesize this compound by hydrolyzing the corresponding sulfonyl chloride, but I am obtaining very low yields or none at all. What could be the issue?
Answer:
Low or no yield during the hydrolysis of 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Degradation of the Sulfonyl Chloride Starting Material | 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is highly sensitive to moisture.[1] Premature hydrolysis or degradation can occur if it has been improperly stored or handled, leading to a lower effective concentration of the starting material. | Store the sulfonyl chloride under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). Handle it quickly in a dry environment. It is advisable to use a freshly prepared or newly opened batch of the sulfonyl chloride for the best results. |
| Incomplete Hydrolysis | The hydrolysis of the sulfonyl chloride to the sulfonic acid requires specific pH and temperature conditions. If the reaction is not driven to completion, you will have unreacted starting material. | The hydrolysis is typically conducted in ice-cold water with acidification.[1] Ensure vigorous stirring to maximize the interaction between the sparingly soluble sulfonyl chloride and the aqueous medium. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears. |
| Improper pH Control | The pH of the reaction mixture is critical for the hydrolysis to proceed and for the final product to precipitate.[1] | Carefully acidify the solution with concentrated sulfuric acid to a pH of 3-4.[1] Use a calibrated pH meter for accurate measurement. Adding the acid dropwise with constant stirring will prevent localized pH changes that could lead to side reactions. |
| Product Lost During Workup | This compound has significant water solubility, especially at neutral or basic pH. If the workup procedure is not optimized, the product may remain in the aqueous phase. | Ensure the pH is maintained at 3-4 during filtration to keep the sulfonic acid in its less soluble protonated form.[1] Wash the precipitate with a minimal amount of cold water to remove inorganic salts without dissolving a significant amount of the product. |
Issue 2: Formation of this compound as an Undesired Byproduct
Question: I am synthesizing Acetazolamide (a sulfonamide) from 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride and ammonia, but I am observing the formation of the corresponding sulfonic acid as a major impurity. How can I minimize this?
Answer:
The formation of this compound as a byproduct during sulfonamide synthesis is a common issue, as the sulfonyl chloride is susceptible to hydrolysis in aqueous conditions, which are often used for the amidation reaction.
dot
Caption: Competitive reaction pathways for 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.
Strategies to Minimize Sulfonic Acid Formation:
| Strategy | Scientific Rationale | Experimental Protocol |
| Use of Anhydrous Conditions | By minimizing the presence of water, the competing hydrolysis reaction is suppressed, favoring the desired amidation reaction. | Conduct the reaction in an anhydrous aprotic solvent such as dry acetonitrile or tetrahydrofuran (THF). Use anhydrous ammonia gas or a solution of ammonia in an organic solvent instead of aqueous ammonia. Ensure all glassware is thoroughly dried before use. |
| Control of Reaction Temperature | Lower temperatures generally slow down the rate of hydrolysis more than the rate of amidation, thus improving the selectivity towards the desired sulfonamide product. | Perform the addition of the sulfonyl chloride to the ammonia solution at a low temperature, typically 0-5 °C. Maintain this temperature for the initial phase of the reaction before allowing it to slowly warm to room temperature. |
| Excess of Amine Nucleophile | Using a large excess of the amine nucleophile (ammonia) can outcompete the residual water for the reaction with the sulfonyl chloride. | Use a significant molar excess of ammonia relative to the sulfonyl chloride. This can be achieved by bubbling anhydrous ammonia gas through the reaction mixture or by using a concentrated solution of ammonia in an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route involves a multi-step synthesis that often begins with the formation of a 2-amino-5-mercapto-1,3,4-thiadiazole intermediate.[2] A general pathway is as follows:
dot
Caption: General synthetic workflow for this compound.
-
Cyclization: Thiosemicarbazide is reacted with carbon disulfide in the presence of a base to form 2-amino-5-mercapto-1,3,4-thiadiazole.[3]
-
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to yield 5-acetamido-2-mercapto-1,3,4-thiadiazole.
-
Oxidative Chlorination: The thiol group is converted to a sulfonyl chloride. This can be achieved by oxidation with chlorine in an aqueous medium.[2]
-
Hydrolysis: The resulting 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is then hydrolyzed under controlled acidic conditions to afford the final sulfonic acid product.[1]
Q2: How can I purify this compound?
A2: The purification of aryl sulfonic acids can be challenging due to their high polarity and water solubility. Standard purification techniques like silica gel chromatography are often ineffective.
Recommended Purification Strategies:
| Method | Principle | Considerations |
| Recrystallization | If a suitable solvent system can be found where the sulfonic acid has a steep solubility curve, recrystallization can be an effective method for purification. | Due to its high polarity, finding a suitable single or mixed solvent system might be challenging. Experiment with polar solvents like water, ethanol, or acetic acid, and their mixtures with less polar co-solvents. |
| Precipitation | As the sulfonic acid is less soluble in acidic aqueous solutions, controlled precipitation by adjusting the pH can be used for purification. | This method is effective for removing base-soluble impurities. The crude product can be dissolved in a slightly basic solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid.[1] |
| Ion-Exchange Chromatography | This technique separates compounds based on their charge. The negatively charged sulfonate group can be retained on an anion-exchange resin. | The product can be eluted from the column by using a buffer with a decreasing pH or an increasing salt concentration. This method is particularly useful for removing neutral and cationic impurities. |
Q3: What spectroscopic methods are best for characterizing this compound?
A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of the final product.
| Technique | Expected Observations |
| ¹H NMR | You should observe a singlet for the methyl protons of the acetamido group and a singlet for the NH proton. The sulfonic acid proton may be exchangeable with the solvent and might not be observed or may appear as a broad singlet. |
| ¹³C NMR | Expect signals for the methyl carbon, the carbonyl carbon of the acetamido group, and the two distinct carbons of the thiadiazole ring. |
| IR Spectroscopy | Look for characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the strong, broad O-H stretch of the sulfonic acid group. Also, look for the characteristic S=O stretching vibrations of the sulfonate group. |
| Mass Spectrometry | This will provide the molecular weight of the compound, confirming its elemental composition. |
Q4: Are there any safety precautions I should be aware of during this synthesis?
A4: Yes, several safety precautions should be taken:
-
Corrosive Reagents: The synthesis involves the use of corrosive reagents such as concentrated sulfuric acid and potentially chlorine gas or other chlorinating agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Moisture-Sensitive Compounds: The sulfonyl chloride intermediate is moisture-sensitive and can react with atmospheric moisture to release HCl. Handle it in a dry environment.[1]
-
Exothermic Reactions: The hydrolysis of the sulfonyl chloride and the neutralization steps can be exothermic. Add reagents slowly and with cooling to control the reaction temperature.
References
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. National Institutes of Health. Available at: [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available at: [Link]
-
Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties. ResearchGate. Available at: [Link]
-
Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes. Pharmapproach. Available at: [Link]
-
Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available at: [Link]
- EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents. Google Patents.
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
-
Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties. Oriental Journal of Chemistry. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC. National Institutes of Health. Available at: [Link]
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available at: [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC. National Institutes of Health. Available at: [Link]
-
Design, synthesis, evaluation of biological activities and molecular docking and dynamic studies of novel acetazolamide analog compounds. PubMed. Available at: [Link]
-
Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. PubMed. Available at: [Link]
-
Question on purifying aryl Sulfonic acids : r/Chempros. Reddit. Available at: [Link]
-
The sulfonation of aromatic and heteroaromatic polycyclic compounds | Request PDF. ResearchGate. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
- Sulfonamide purification process - US2777844A - Google Patents. Google Patents.
-
Product Name : Acetazolamide Related Compound E (this compound potassium salt) (1005059) | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Available at: [Link]
-
Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed. Available at: [Link]
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. ACS Publications. Available at: [Link]
Sources
Stability and degradation of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid in solution
Technical Support Center: 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this compound in solution. Understanding its stability and degradation is critical, particularly as it is recognized as Acetazolamide EP Impurity E, a key indicator of quality in pharmaceutical formulations.[1][2] This guide offers a combination of frequently asked questions, detailed troubleshooting protocols, and workflow diagrams to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the handling and analysis of this compound solutions.
Q1: What are the primary factors that cause the degradation of this compound in solution?
The stability of this compound is influenced by several key environmental factors. The 1,3,4-thiadiazole ring is generally stable due to its aromaticity, but the substituents make it susceptible to specific degradation pathways.[3] The primary factors are:
-
Hydrolysis: While the sulfonic acid group is relatively stable, the acetamido group (-NHCOCH₃) can undergo hydrolysis under strong acidic or basic conditions, cleaving the amide bond to yield 5-amino-1,3,4-thiadiazole-2-sulfonic acid and acetic acid. Sulfonamides as a class are generally resistant to hydrolysis but can be degraded under non-optimal pH conditions.[4]
-
Photodegradation: Like many sulfonamide-containing compounds, this compound is potentially sensitive to light.[5] Exposure to UV or even high-intensity ambient light can induce degradation, often through complex pathways including cleavage of the ring or side-chain bonds.[5][6] It is recommended to protect solutions from light.[7]
-
Oxidation: The sulfur atom in the thiadiazole ring and the sulfonic acid group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. This can lead to the formation of various oxidized derivatives.[1]
-
Thermal Stress: While many thiadiazole compounds exhibit good thermal stability, sometimes up to 200-275°C in solid form, elevated temperatures in solution will accelerate all other degradation pathways (hydrolysis, oxidation).[8][9] For optimal stability, refrigerated storage is recommended.[2]
Q2: I'm observing unexpected peaks in my HPLC analysis of a recently prepared solution. What is the likely cause?
The appearance of new, unexpected peaks in a chromatogram is a classic sign of compound degradation or the presence of impurities in the starting material.
-
Investigate Degradation: The most probable cause is that the compound has started to degrade. Review your solution preparation and storage protocol against the key stability factors:
-
pH of the Solution: Was the pH controlled or measured? Extreme pH values can catalyze hydrolysis. The compound is formed via hydrolysis of its sulfonyl chloride precursor under acidic conditions (pH 3-4), suggesting it has reasonable stability in this range.[1]
-
Light Exposure: Was the solution prepared and stored in amber glassware or otherwise protected from light? If not, photodegradation is a strong possibility.[5]
-
Storage Temperature: Was the solution stored at the recommended 2-8°C?[2] Room temperature storage can significantly shorten its shelf-life.
-
Solvent Quality: Were high-purity, HPLC-grade solvents used? Solvents can contain impurities (e.g., peroxides in THF or ethers) that can promote oxidative degradation.
-
-
Purity of Starting Material: This compound is an impurity of Acetazolamide.[1][2] Ensure that the reference standard or starting material you are using is of high purity and possesses a valid certificate of analysis.
Q3: What are the recommended best practices for preparing and storing solutions of this compound to ensure stability?
To maintain the integrity of your solutions, adhere to the following best practices:
-
Use High-Purity Solvents: Always use HPLC-grade or equivalent purity solvents to minimize contaminants that could catalyze degradation.
-
Control pH: If working in an aqueous medium, using a buffered solution (e.g., a phosphate or acetate buffer) within a mildly acidic to neutral pH range (pH 4-7) is advisable. Avoid strongly acidic or alkaline conditions.
-
Protect from Light: Prepare, handle, and store solutions in amber volumetric flasks and vials to prevent photolytic degradation.[7]
-
Maintain Cold Chain: Store stock solutions and working solutions at refrigerated temperatures (2-8°C).[2] For long-term storage (>1 month), consider storage at -20°C or below, but verify compound solubility at these temperatures to prevent precipitation.
-
Minimize Oxygen Exposure: For sensitive experiments or long-term storage, consider degassing the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize oxidative degradation.
Q4: How can I definitively identify the degradation products I am observing?
Identifying unknown peaks requires a systematic approach, typically through a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate its likely degradation products.[10][11] By comparing the chromatograms of the stressed samples to your experimental sample, you can tentatively identify the degradation products. For structural confirmation, techniques like High-Resolution Mass Spectrometry (LC-MS/MS) are required. A detailed protocol for a forced degradation study is provided in the next section.
Troubleshooting Guide: Quick Reference Table
| Observed Issue | Potential Cause | Recommended Action |
| Decreasing Peak Area / Loss of Purity Over Time | Compound degradation in solution. | 1. Verify solution pH is within a stable range (e.g., 4-7).2. Ensure storage in amber vials at 2-8°C.[2]3. Prepare fresh solutions more frequently. |
| Appearance of New Chromatographic Peaks | Formation of degradation products. | 1. Review storage conditions (light, temperature, pH).[11][12]2. Conduct a forced degradation study to identify potential degradants.3. Check the purity of the initial solid material. |
| Solution Discoloration (e.g., Yellowing) | Oxidative or photolytic degradation. | 1. Prepare solutions using solvents purged with inert gas.2. Strictly enforce protection from light at all stages.[7] |
| Poor Reproducibility Between Analytical Runs | Solution instability leading to variable concentrations. | 1. Prepare a fresh stock solution for each new set of experiments.2. Validate your solution storage conditions by analyzing a stored sample against a freshly prepared one. |
Experimental Protocols & Methodologies
Protocol 1: Recommended General Procedure for Solution Preparation and Storage
This protocol outlines the standard procedure for preparing a stable stock solution for analytical use.
-
Pre-Requisites: Ensure all glassware is scrupulously clean. Use HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Weighing: Accurately weigh the required amount of this compound solid using an analytical balance.
-
Dissolution: Transfer the solid to an amber volumetric flask. Add a small amount of the primary solvent (e.g., acetonitrile or methanol) to dissolve the compound completely. Sonicate for 2-5 minutes if necessary.
-
Dilution: Once fully dissolved, dilute to the final volume with your chosen solvent or mobile phase.
-
Storage: Tightly cap the flask and seal with parafilm. Immediately store the solution in a refrigerator at 2-8°C, protected from light.
-
Usage: Allow the solution to equilibrate to room temperature before use to ensure accurate volume measurements. Prepare fresh working solutions from the stock daily. It is recommended to use a stock solution within one week of preparation when stored under these conditions.
Protocol 2: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[11][12]
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Aliquot for Stress Conditions: Dispense equal volumes of the stock solution into separate, appropriately labeled amber vials for each stress condition. One vial should be kept as an unstressed control at 2-8°C.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration. Keep at room temperature for 8-24 hours (base hydrolysis is often faster).
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a final concentration. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Heat a vial of the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution in a clear glass vial to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24-72 hours. Keep a wrapped control sample next to it.
-
-
Neutralization & Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples (including the control) to a suitable final concentration for HPLC analysis. Analyze all samples using a suitable, validated HPLC method (e.g., reverse-phase with UV detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A successful study should show partial degradation (target of 5-20% loss of the main peak) to ensure that secondary degradation is minimized.[10] This allows for the clear identification of primary degradation products.
Visual Diagrams
References
- This compound | 827026-60-8 | Benchchem. (n.d.). Benchchem.
- Goebel, A., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed.
- Velo-Gala, A., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry.
- Nahi, R. J., & Imran, N. H. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate.
- Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. MedCrave.
- Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online.
- Kamberi, M., & Tsutsumi, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Thiadiazoles and Their Properties. (2021). ISRES Publishing.
- Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH.
- 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3. (n.d.). Pharmaffiliates.
- 2-Acetamido-5-sulfonamido-1,3,4-thiadiazole. (n.d.). FUJIFILM Wako Chemicals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. isres.org [isres.org]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 59-66-5・2-Acetamido-5-sulfonamido-1,3,4-thiadiazole・351-18791・359-18792[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Welcome to the dedicated technical support guide for the purification of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (ATSA). This resource is designed for researchers, chemists, and pharmaceutical development professionals who may encounter this compound, often identified as Acetazolamide EP Impurity E.[1][2] Its purification can be challenging due to its high polarity and specific solubility characteristics. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your research and development needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of ATSA.
Q1: What is this compound and where does it come from?
A1: this compound (CAS: 827026-60-8) is a sulfonic acid derivative of the carbonic anhydrase inhibitor Acetazolamide.[1] It is primarily recognized as a process impurity or degradation product in the synthesis of Acetazolamide.[1][3] Its formation can occur from the hydrolysis of the 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride intermediate, a key precursor in the Acetazolamide synthesis pathway.[1]
Q2: What are the most likely impurities I will encounter in a crude sample of ATSA?
A2: The impurity profile depends heavily on the synthetic route, but common contaminants include:
-
Acetazolamide: The parent drug, which has a sulfonamide group instead of the sulfonic acid. This structural similarity can make separation challenging.
-
Unreacted Starting Materials: Such as 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, if the hydrolysis step is incomplete.
-
Other Synthesis Byproducts: Depending on the specific reagents and conditions used.
-
Inorganic Salts: From pH adjustments or work-up procedures.
Q3: What are the key solubility properties of ATSA that I should be aware of?
A3: As an aromatic sulfonic acid, ATSA is a highly polar compound and a strong acid.[4] This dictates its solubility:
-
High Solubility: It is generally soluble in water, especially under neutral to basic conditions where it forms a highly soluble sulfonate salt.
-
Low Solubility: It has very poor solubility in non-polar organic solvents like hexanes, toluene, and dichloromethane.
-
Variable Solubility: Its solubility in polar organic solvents like ethanol, methanol, and acetone can vary, but it is typically less soluble than in water. The free sulfonic acid form is generally less soluble in water than its corresponding alkali metal (e.g., potassium, sodium) salts.[4]
Q4: How can I reliably assess the purity of my ATSA sample?
A4: Due to its non-volatile and polar nature, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5]
-
Recommended Technique: Reversed-phase HPLC is common, but the high polarity of ATSA may lead to poor retention on standard C18 columns. The use of a mixed-mode stationary phase (combining reversed-phase and anion-exchange characteristics) or an ion-pairing reagent in the mobile phase can significantly improve retention and separation.[6]
-
Structural Confirmation: For definitive structural confirmation and to rule out isomers, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential. Elemental analysis can further confirm the empirical formula.
Part 2: Troubleshooting Guide: From Common Issues to Proven Solutions
This guide is structured to help you diagnose and solve specific problems encountered during the purification workflow.
Problem 1: My compound "oils out" or forms a foam instead of crystallizing during recrystallization.
-
Potential Cause 1: Supersaturation is too high. The solution is cooling too rapidly, or the concentration of the compound is too high, preventing the formation of an ordered crystal lattice.
-
Solution: Slow down the cooling process. After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature on a benchtop (insulating the flask with paper towels can help) before moving it to an ice bath.[7] If the concentration is too high, add a small amount of additional hot solvent to the oiled-out mixture, reheat until everything dissolves, and attempt to cool slowly again.
-
Potential Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" for the crystalline state.
-
Solution: Attempt a pre-purification step. If the crude material is very impure, consider a liquid-liquid extraction or a charcoal treatment. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective.[7] If you suspect the issue is residual Acetazolamide, exploiting the pH-dependent solubility difference is key (see Problem 3).
-
Potential Cause 3: Incorrect solvent system. The chosen solvent may not be ideal for promoting crystallization of this specific molecule.
-
Solution: Re-evaluate your solvent choice. For highly polar compounds like ATSA, water is often a good starting point. If solubility is too high even when cold, a mixed-solvent system (e.g., water-isopropanol, water-acetonitrile) may be necessary. The goal is to find a system where the compound is highly soluble when hot but sparingly soluble when cold.[8]
Problem 2: HPLC analysis shows that significant impurities remain after recrystallization.
-
Potential Cause 1: Co-precipitation. The impurities have similar solubility profiles to ATSA in the chosen solvent system and are crystallizing alongside your product.
-
Solution A (Change the Solvent): An impurity that co-precipitates in one solvent may be soluble in another. Experiment with different polar solvents or solvent mixtures for recrystallization.
-
Solution B (Purify via Salt Formation): This is a highly effective technique for separating acidic compounds from neutral or less acidic impurities. By converting the sulfonic acid to its potassium or sodium salt, you dramatically alter its solubility. Many impurities will not form salts and will remain in the mother liquor. See Protocol 2 for a detailed workflow. The potassium salt of ATSA is noted as a stable reference standard, suggesting this is an excellent route to high purity.[1]
Problem 3: I cannot separate ATSA from the parent drug, Acetazolamide.
-
Potential Cause: Acetazolamide and ATSA are structurally similar. However, their acidic properties are vastly different. ATSA has a strongly acidic sulfonic acid group (pKa < 1), while Acetazolamide's sulfonamide proton is much less acidic (pKa ~7.2).
-
Solution (pH-Based Separation):
-
Dissolve the impure mixture in a dilute aqueous base (e.g., 1 M potassium carbonate) to a pH of ~8-9. At this pH, both the sulfonic acid (as sulfonate) and the deprotonated sulfonamide of Acetazolamide will be soluble.
-
Carefully and slowly acidify the solution with a strong acid like HCl.
-
Acetazolamide will precipitate out first as the pH drops below ~6, as it is the weaker acid and its neutral form is less water-soluble.
-
Filter off the precipitated Acetazolamide.
-
Continue to acidify the filtrate to a pH of 1-2. The highly polar ATSA will now precipitate as the free sulfonic acid.[1]
-
The collected ATSA precipitate can then be further purified by a final recrystallization from water.
-
Troubleshooting Workflow
Caption: A generalized workflow for the purification and analysis of ATSA.
Part 4: Data Presentation & Analytical Methods
For reproducible results, key parameters should be carefully controlled and documented.
Table 1: Solvent System Selection Guide for ATSA Recrystallization
| Solvent System | Suitability for ATSA (Free Acid) | Comments |
| Water | Excellent | Good temperature-solubility coefficient. Primary choice. |
| Ethanol/Water | Good | Useful if ATSA is too soluble in pure water. Start with dissolution in minimal hot water, then add ethanol as an anti-solvent. |
| Isopropanol/Water | Good | Similar to ethanol/water; may offer different selectivity for impurities. |
| Acetic Acid | Fair | Can be effective but is harder to remove during drying. |
| Acetone, DCM, Hexane | Poor | ATSA is generally insoluble in these solvents. Useful for washing crude material to remove non-polar impurities. |
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition | Rationale |
| Column | Mixed-Mode RP/Anion Exchange (e.g., Atlantis PREMIER BEH C18 AX) | Provides enhanced retention for polar acidic compounds without ion-pairing reagents. [6] |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 | Buffered aqueous phase. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier. |
| Gradient | 5% to 95% B over 15 minutes | Standard gradient to elute a range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at ~254 nm or ~280 nm | Aromatic systems absorb in the UV range. |
| Column Temp. | 30 °C | For reproducible retention times. |
References
-
Polar Aromatic Sulfonates and Their Relevance to Waterworks - RIWA Rijn. [Link]
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - NIH. [Link]
-
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide - the NIST WebBook. [Link]
-
5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3 | Pharmaffiliates. [Link]
-
This compound | C4H5N3O4S2 | CID 56924023 - PubChem. [Link]
-
Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]
-
Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review - MDPI. [Link]
-
Recrystallization for foam like crystals : r/Chempros - Reddit. [Link]
Sources
Technical Support Center: Mitigation of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid Impurity
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into mitigating the formation of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, a critical impurity often encountered during the synthesis of acetazolamide and related compounds. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is recognized as a key process-related impurity, notably as Acetazolamide EP Impurity E, that can arise during the synthesis of acetazolamide.[1][2][3] Acetazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[1][4][5][6] The presence of impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, controlling its formation is a critical aspect of quality control in pharmaceutical manufacturing.
Q2: What are the primary formation pathways for this impurity?
This impurity can be formed through two main routes during acetazolamide synthesis:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: The primary and most common pathway is the hydrolysis of the 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride intermediate.[1] This intermediate is a key precursor in the synthesis of acetazolamide.[7][8][9] If exposed to aqueous conditions, particularly under acidic pH, the sulfonyl chloride group (-SO₂Cl) will hydrolyze to a sulfonic acid group (-SO₃H).[1]
-
Direct Oxidation of the Mercapto Precursor: An alternative, though less common in industrial synthesis, is the direct and aggressive oxidation of the mercapto (-SH) group of 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[1] Strong oxidizing agents can convert the thiol directly to a sulfonic acid.
Q3: What are the immediate recommended actions to minimize the formation of this impurity?
To minimize the formation of this compound, the following initial steps are recommended:
-
Strict pH Control: Maintain stringent control over the pH during the hydrolysis of the sulfonyl chloride intermediate.[1]
-
Temperature Management: Conduct the hydrolysis at low temperatures, ideally below 10°C, to minimize side reactions.[1]
-
High-Purity Reagents: Utilize high-purity 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride (≥99%) to reduce the presence of starting materials that could lead to impurities.[1]
Section 2: Troubleshooting Guide
This section provides a more detailed, question-and-answer-formatted troubleshooting guide to address specific issues you may encounter in your experiments.
Issue 1: Higher than expected levels of the sulfonic acid impurity are detected by HPLC analysis.
Q: My HPLC results show a significant peak corresponding to this compound. What are the likely causes and how can I address this?
A: High levels of this impurity are most often linked to suboptimal reaction conditions during the conversion of the sulfonyl chloride intermediate to the final sulfonamide (acetazolamide).
Potential Causes & Corrective Actions:
| Parameter | Potential Cause | Corrective Action |
| pH | The reaction medium may be too acidic, promoting the hydrolysis of the sulfonyl chloride. | Carefully monitor and control the pH of the reaction. An acidic pH (around 3-4) can favor the formation of the sulfonic acid impurity.[1] Adjust the pH with a suitable base as needed for the amination step. |
| Temperature | Elevated temperatures can accelerate the rate of hydrolysis of the sulfonyl chloride intermediate. | Maintain a low reaction temperature, ideally below 10°C, during the hydrolysis step.[1] |
| Water Content | Excess water in the reaction mixture will drive the hydrolysis of the sulfonyl chloride. | Ensure that all solvents and reagents are appropriately dried before use. Minimize exposure of the reaction to atmospheric moisture. |
| Reaction Time | Prolonged reaction times can increase the opportunity for the sulfonyl chloride to hydrolyze. | Optimize the reaction time to ensure complete conversion to the desired product without allowing for significant degradation to the sulfonic acid. |
Issue 2: The impurity is present even with careful control of reaction conditions.
Q: I've implemented strict pH and temperature control, yet the sulfonic acid impurity persists. What other factors should I consider?
A: If the impurity is still present despite optimizing the main reaction parameters, consider the quality of your starting materials and the possibility of degradation.
Further Troubleshooting Steps:
-
Starting Material Purity: The purity of the 2-acetylamino-5-mercapto-1,3,4-thiadiazole used to generate the sulfonyl chloride is crucial. Impurities in this starting material can carry through and lead to side products.
-
Oxidizing Agent: If using a direct oxidation method, the choice and amount of oxidizing agent (e.g., hydrogen peroxide, nitric acid) are critical.[1] Over-oxidation can lead to the formation of the sulfonic acid.
-
Degradation of Acetazolamide: While less common during synthesis, the final acetazolamide product could potentially degrade to the sulfonic acid under certain storage or stress conditions, although it is generally stable.[4]
Issue 3: Difficulty in analytically distinguishing the impurity from the API.
Q: How can I reliably detect and quantify this compound in the presence of acetazolamide?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for resolving and quantifying this impurity from the API.
Analytical Method Development - Key Considerations:
-
Column Chemistry: A C18 reversed-phase column is typically effective.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.
-
pH of Mobile Phase: The pH of the aqueous mobile phase should be controlled to ensure consistent ionization states of both the sulfonic acid impurity and the sulfonamide group of acetazolamide, which will affect their retention times.
-
Reference Standard: Use a certified reference standard of this compound or its potassium salt for accurate identification and quantification.[1][10]
Section 3: Experimental Protocols & Visualizations
Protocol 1: Mitigation of this compound during Acetazolamide Synthesis
This protocol focuses on the critical amination step, where the formation of the sulfonic acid impurity is most likely.
Objective: To minimize the hydrolysis of 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride to this compound.
Materials:
-
5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
-
Ammonia solution (aqueous)
-
Crushed ice
-
Deionized water
-
pH meter
-
Reaction vessel with temperature control and stirring
Procedure:
-
Preparation of Amination Mixture: In a reaction vessel, prepare a mixture of ammonia water and crushed ice. This will create a cold, basic environment for the reaction.
-
Temperature Control: Cool the amination mixture to between 0°C and 5°C. Maintain this temperature range throughout the addition of the sulfonyl chloride.
-
Controlled Addition of Sulfonyl Chloride: Slowly add the 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride to the cold ammonia mixture with vigorous stirring. A slow, controlled addition is crucial to dissipate the heat of the reaction and prevent localized temperature increases.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The presence of excess ammonia should maintain a basic pH, which disfavors the hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to proceed at a low temperature until completion (monitor by HPLC). The crude acetazolamide can then be isolated by filtration.
Visualizing the Formation Pathway and Mitigation Strategy
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetazolamide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 7. Synthesis of Acetazolamide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Method Refinement for the Analysis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Welcome to the technical support guide for the analysis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (CAS: 827026-60-8). This document is designed for researchers, scientists, and drug development professionals. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively.
This compound is primarily known as Acetazolamide EP Impurity E, a key related substance in the quality control of the carbonic anhydrase inhibitor, acetazolamide.[1][2][3] Its chemical structure, featuring a highly polar sulfonic acid group instead of the sulfonamide moiety found in the parent drug, presents significant analytical challenges.[1][4] The primary difficulty lies in achieving adequate retention and symmetrical peak shape using conventional reversed-phase liquid chromatography (RP-LC) methods.[5]
This guide provides a series of troubleshooting scenarios and frequently asked questions to directly address issues you may encounter during method development and routine analysis.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to address specific experimental problems.
Question 1: My analyte, this compound, shows little to no retention and elutes at or near the solvent front (void volume). How can I increase its retention time?
Answer: This is the most common issue for highly polar, water-soluble compounds.[5] The sulfonic acid group makes the molecule extremely polar, leading to minimal interaction with traditional non-polar stationary phases like C18.
-
Causality: The analyte spends most of its time in the highly aqueous mobile phase rather than partitioning into the hydrophobic stationary phase.
-
Solutions & Refinements:
-
Select an Appropriate Column: Standard C18 columns are often insufficient. Consider using:
-
AQ-type or Polar-Endcapped C18 Columns: These columns are designed to prevent "hydrophobic collapse" when using highly aqueous mobile phases (e.g., >95% water), providing more stable retention for polar analytes.
-
Polar-Embedded Group (PEG) Columns: Phases with embedded polar groups (e.g., amide, carbamate) offer alternative selectivity and enhanced retention for polar molecules through dipole-dipole interactions.
-
Phenyl-Hexyl Columns: These columns provide π-π interactions with the thiadiazole ring, offering a different retention mechanism that can be effective for aromatic polar compounds.[6]
-
-
Modify the Mobile Phase:
-
Decrease Organic Content: Start with a very low percentage of organic solvent (e.g., 1-5% Acetonitrile or Methanol) and run a shallow gradient or isocratic elution.
-
Avoid Strong Solvents in Sample Diluent: Dissolve your sample in the initial mobile phase or a solvent weaker than the mobile phase (e.g., 100% water). Injecting in a strong solvent like pure acetonitrile can cause peak distortion and poor retention.[7][8]
-
-
Question 2: I've achieved some retention, but the peak shape is poor, showing significant tailing or asymmetry. What is causing this and how can I fix it?
Answer: Peak tailing is typically a result of unwanted secondary interactions between the analyte and the stationary phase support.
-
Causality: The negatively charged sulfonic acid group on your analyte can interact with positively charged sites on the column packing material. A primary cause is the interaction with residual silanol groups (-Si-OH) on the silica backbone, which can act as cation exchange sites, especially at mid-range pH.[7][9]
-
Solutions & Refinements:
-
Control Mobile Phase pH: This is critical. Use a buffer to maintain a low pH.
-
Use High-Purity Silica Columns: Modern columns are made with high-purity silica that has a lower concentration of metal impurities and more effectively end-capped residual silanols, leading to improved peak shapes for acidic and basic compounds.
-
Lower Sample Load: Injecting too much sample can overload the column, leading to peak fronting or tailing.[7] Try reducing the injection volume or the concentration of your sample.
-
Question 3: My retention times are drifting or shifting between injections. What leads to this instability?
Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition.[10]
-
Causality: For polar analytes in highly aqueous mobile phases, achieving a stable equilibrium between the mobile phase and stationary phase can take longer than for typical RP methods. Fluctuations in pump proportioning or temperature can also have a pronounced effect.
-
Solutions & Refinements:
-
Ensure Adequate Column Equilibration: Before starting a sequence, flush the column with the initial mobile phase for an extended period (e.g., 20-30 column volumes).
-
Use a Column Oven: Temperature fluctuations can significantly impact retention time. A column oven provides a stable thermal environment.
-
Pre-mix Mobile Phase: If you suspect issues with your HPLC pump's gradient proportioning valves, try pre-mixing the mobile phase for your isocratic or initial gradient conditions to see if stability improves.[10]
-
Troubleshooting Workflow Diagram
Caption: General troubleshooting logic for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting point for an HPLC method for this compound? A1: A robust starting point would be a reversed-phase method using a polar-modified column (e.g., a polar-endcapped C18 or a phenyl-hexyl phase) with a mobile phase consisting of a low pH buffer (e.g., 20 mM potassium phosphate adjusted to pH 3.0) and a small amount of organic modifier like acetonitrile. See the detailed protocol below for a concrete example.
Q2: Why is acetonitrile generally preferred over methanol for this type of analysis? A2: Acetonitrile typically offers lower viscosity and better UV transparency at lower wavelengths compared to methanol. The lower viscosity results in lower backpressure, which can be advantageous when using highly aqueous mobile phases. However, methanol can sometimes offer different selectivity, so it is worth screening if you have difficulty resolving the impurity from the main acetazolamide peak.
Q3: Can I use Mass Spectrometry (MS) for detection? A3: Absolutely. MS detection is highly suitable, especially when coupled with LC (LC-MS). The sulfonic acid moiety is readily ionizable, making it very sensitive in negative ion mode electrospray ionization (ESI-). Using MS would provide mass confirmation, enhancing the specificity of your method. If using MS, you must switch to a volatile mobile phase modifier, such as 0.1% formic acid, instead of a non-volatile buffer like potassium phosphate.
Q4: Is derivatization necessary for this compound? A4: No, derivatization is not necessary for UV or MS detection. The thiadiazole ring is a UV chromophore, allowing for direct detection. While some methods for sulfonamides use pre-column derivatization with reagents like fluorescamine for fluorescence detection, this is typically for primary amine groups and would be an unnecessary complication here.[11][12]
Recommended Analytical Protocol: HPLC-UV
This protocol is a well-grounded starting point for method development. It is designed to be robust and self-validating through the inclusion of system suitability criteria.
Experimental Workflow
Caption: Step-by-step workflow for analysis.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | Polar-endcapped C18 or Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm | Provides retention for polar analytes and reduces secondary interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (for LC-MS) OR 20mM KH₂PO₄, pH 3.0 (for UV) | Low pH is critical to control silanol interactions and ensure consistent analyte ionization state.[6][10] |
| Mobile Phase B | Acetonitrile | Good UV transparency and low viscosity. |
| Gradient | 2% B to 30% B over 15 minutes | A shallow gradient helps to resolve the polar impurity from other components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Detection | UV at 270 nm | Provides good sensitivity for the thiadiazole chromophore.[6] |
| Sample Diluent | Mobile Phase A | Ensures compatibility with the mobile phase and prevents peak distortion. |
System Suitability Test (SST) Parameters
Before analyzing samples, inject a standard solution at least five times and verify the following criteria. This ensures the system is performing correctly.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates significant tailing. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| % RSD of Peak Area | ≤ 2.0% | Measures injection precision and system stability. |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability of the pump and column temperature. |
References
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
-
Ostrowska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 499. Retrieved from [Link]
-
Kowalczuk, D., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3329. Retrieved from [Link]
-
Samara, V., & Papadoyannis, I. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Liquid Chromatography & Related Technologies, 37(10), 1405-1422. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924023, this compound. Retrieved from [Link]
-
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]
-
NIST. (n.d.). 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. NIST Chemistry WebBook. Retrieved from [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3. Retrieved from [Link]
-
Beydemir, S., et al. (2005). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(5), 459-464. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. Retrieved from [Link]
-
Camí, G. E., et al. (2012). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Revista de la Sociedad Química de México, 56(2), 147-152. Retrieved from [Link]
-
Camí, G. E., et al. (2012). (PDF) Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. ResearchGate. Retrieved from [Link]
-
Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H5N3O4S2 | CID 56924023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Overcoming Limitations in Biological Assays of Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based compounds. The unique chemical properties of the thiadiazole scaffold, which contribute to its diverse biological activities, can also present specific challenges in experimental assays.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these limitations, ensuring the integrity and reproducibility of your data.
Troubleshooting Guide: From Assay Plate to Actionable Data
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying scientific principles to empower your experimental design.
Issue 1: Compound Solubility and Precipitation
Q1: My thiadiazole compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic and frequent issue known as "precipitation upon dilution," and it's a major source of artificially low bioactivity readings and poor data reproducibility.[4][5] While DMSO is an excellent solvent for many lipophilic compounds, its miscibility with water means that once diluted into an aqueous buffer, the compound is suddenly exposed to a predominantly aqueous environment where its solubility may be much lower.[6] The sulfur atom in the thiadiazole ring, while often improving membrane permeability, can also increase lipophilicity, contributing to poor aqueous solubility.[7][8]
Causality: If a compound precipitates, its effective concentration in the assay is significantly lower than the nominal concentration, leading to an underestimation of its true potency (IC50/EC50).[9]
Step-by-Step Protocol to Mitigate Precipitation:
-
Visual Confirmation: First, visually inspect your assay plate wells against a dark background. Look for cloudiness, haziness, or visible particulates, which are signs of precipitation.[9]
-
Solubility Optimization: If precipitation is observed, implement the following strategies, starting with the least disruptive to your assay system.
| Strategy | Typical Concentration | Mechanism & Rationale | Key Considerations |
| Reduce Final DMSO % | < 0.5% | While counterintuitive, preparing a more concentrated DMSO stock to add a smaller volume can worsen precipitation by creating highly concentrated local zones before dispersion.[6] Sometimes, a slightly higher final DMSO concentration (e.g., 0.5% vs 0.1%) can act as a co-solvent and improve solubility. | Always test the tolerance of your cells or enzyme to the final DMSO concentration. High concentrations can be toxic or inhibit enzyme activity.[4] |
| Use Co-solvents | 1-5% | Water-miscible organic solvents like polyethylene glycol (PEG 300/400) or ethanol can be added to the aqueous buffer to increase the overall polarity of the medium, helping to keep hydrophobic compounds in solution.[10] | Verify that the co-solvent does not interfere with your assay target or detection system. |
| Add Surfactants | 0.01-0.1% | Non-ionic surfactants such as Tween® 20 or Triton™ X-100 form micelles that can encapsulate the compound, preventing it from crashing out of solution.[10] This is also a key method for identifying compound aggregation (see Issue 3). | Ensure the surfactant concentration is below its critical micelle concentration and does not denature your target protein.[11] |
| Adjust Buffer pH | +/- 1-2 pH units | If your thiadiazole derivative has ionizable functional groups (e.g., amines, carboxylic acids), altering the buffer pH can dramatically increase solubility by converting the molecule to its more soluble salt form.[10] | The pH must remain within the optimal range for your biological target's activity and stability. |
| Employ Sonication | N/A | Using an ultrasonic bath to sonicate the assay plate immediately after compound addition can help break up early-stage precipitates and improve dissolution.[12] | This is often a temporary fix; compounds may re-precipitate over longer incubation times. |
Issue 2: Inconsistent Results and Compound Instability
Q2: I'm getting variable results between experiments, even when I use the same batch of my thiadiazole compound. Could the compound be degrading?
A2: Yes, inconsistent results are a hallmark of compound instability. While the core 1,3,4-thiadiazole and 1,2,4-thiadiazole rings are generally stable due to their aromaticity, specific substituents on the ring can be labile under certain experimental or storage conditions.[1][9] Degradation can lead to a lower effective concentration of the active compound and the formation of byproducts that may have different, or even opposing, biological activities.[13]
Causality: Compound stability is influenced by temperature, light, pH, and the composition of the matrix (e.g., buffer, cell culture media).[14] Degradation over the course of an experiment will lead to non-linear reaction kinetics and high well-to-well variability.
Workflow for Investigating and Improving Compound Stability:
Caption: Workflow for troubleshooting compound instability.
Best Practices for Ensuring Compound Stability:
-
Storage: Store DMSO stocks in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[5] For light-sensitive compounds, use amber vials.[13]
-
Assay Conditions: If your compound is unstable at a neutral pH, consider if your assay can be performed at a more optimal pH. For example, the related sulfonamide acetazolamide shows maximum stability around pH 4.[13]
-
Fresh Preparations: Always prepare aqueous dilutions from DMSO stocks immediately before use. Do not store compounds in aqueous buffers for extended periods unless stability has been confirmed.
Issue 3: Suspected Assay Interference or Off-Target Effects
Q3: My thiadiazole derivative is a potent "hit" in my primary fluorescence-based screen, but the activity doesn't replicate in a secondary assay. How do I know if it's a real hit or a false positive?
A3: This is a critical step in the hit validation process.[15][16] High-throughput screening (HTS) is prone to false positives that arise from compound interference with the assay technology rather than true modulation of the biological target.[17][18] It is essential to eliminate these "bad actors" early to avoid wasting resources.[19]
Causality: False positives can occur through various mechanisms, including inherent compound fluorescence, signal quenching, colloidal aggregation, or non-specific chemical reactivity.[20][21]
Systematic Approach to Deconvoluting False Positives:
The process of weeding out false positives is known as a "hit validation cascade."[15] It involves a series of orthogonal and counter-assays designed to systematically eliminate common interference mechanisms.
Caption: A typical hit validation cascade workflow.
Key Experiments for Identifying Assay Interference:
| Interference Type | Mechanism | Experimental Test | Expected Result for a False Positive |
| Autofluorescence / Quenching | Compound emits light at the same wavelength as the reporter dye or absorbs excitation/emission light (inner filter effect).[21][22] | Run a "buffer-only" assay: mix compound with assay buffer and detection reagents, but without the biological target (e.g., enzyme). | A signal is produced (autofluorescence) or the background signal is reduced (quenching) in a dose-dependent manner. |
| Colloidal Aggregation | At critical concentrations, compounds form aggregates that non-specifically sequester and denature proteins.[18] This is a very common artifact. | Repeat the dose-response curve in the presence of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100).[15][23] | A significant rightward shift (>10-fold) in the IC50 curve, or a complete loss of activity, indicates aggregation-based inhibition. |
| Chemical Reactivity | Electrophilic compounds can covalently modify proteins, often through reactive thiol groups on cysteine residues. | Include a pre-incubation step of the target protein with a high concentration of a nucleophile like DTT or glutathione before adding the compound. | Activity is rescued, suggesting the compound acts via non-specific covalent modification. |
| Luciferase Inhibition | Many compounds directly inhibit firefly luciferase, a common reporter in cell-based assays.[24] | Perform a counter-screen using purified luciferase enzyme and its substrate, and test for direct inhibition by your compound. | The compound directly inhibits the luciferase enzyme in a dose-dependent manner. |
Frequently Asked Questions (FAQs)
Q: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my thiadiazole derivative contains a PAINS motif?
A: PAINS are chemical substructures that are known to frequently appear as hits in multiple, unrelated HTS campaigns.[15] They often produce false positive signals through mechanisms like aggregation, reactivity, or fluorescence.[25] While not an absolute rule (the context of the whole molecule matters), identifying a PAINS motif in your hit is a major red flag.[25]
-
How to Check: You can use several free online tools to check your compound's structure against known PAINS filters, such as FAF-Drugs4 or the ZINC database filters. This should be a routine step for any primary hit.
Q: What is the best practice for preparing and storing DMSO stock solutions for a screening library?
A: Proper stock solution management is critical for data quality.[4]
-
Solvent Quality: Always use high-purity, anhydrous DMSO (≤0.05% water).[5] Water absorption can lower the solubility of hydrophobic compounds over time.
-
Concentration: A standard concentration for screening libraries is 10 mM. However, be aware that 4-20% of discovery compounds may not be soluble at this concentration.[5][12]
-
Storage: Store solutions at -20°C or -80°C. Dispense into single-use aliquots in 96- or 384-well plates to avoid repeated freeze-thaw cycles, which can cause compound precipitation or degradation.[5]
-
Stability: Be aware that some compounds are unstable even in DMSO. Systematic studies have shown that a significant percentage of library samples can degrade over a year of storage at room temperature.[26]
Q: My hit from a biochemical assay shows no activity in a corresponding cell-based assay. What are the likely reasons?
A: This is a common and important transition in drug discovery. A lack of cell-based activity, despite confirmed biochemical potency, can be due to several factors:[4]
-
Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. While thiadiazoles can have good liposolubility, this doesn't guarantee passive diffusion.[27]
-
Rapid Metabolism: The compound may be quickly metabolized into an inactive form by cellular enzymes.
-
Efflux Pump Activity: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
High Protein Binding: In cell culture media, the compound may bind tightly to serum proteins (like albumin), reducing the free concentration available to act on the target.
-
Biochemical Artifact: The original biochemical hit may have been a false positive that was not caught by your initial counter-screens (e.g., an aggregator active only under the specific buffer conditions of the biochemical assay).
Q: What is an "orthogonal assay" and why is it essential for hit validation?
A: An orthogonal assay is an experiment that measures the same biological endpoint as the primary screen but uses a different detection technology.[15][28] For example, if your primary screen was a fluorescence polarization assay, an orthogonal assay could be a luminescence-based or label-free method like Surface Plasmon Resonance (SPR).[15][29] This is a powerful strategy because it is highly unlikely that a compound will interfere with two different physical detection methods in the same way.[21] A hit that is confirmed in a robust orthogonal assay is much more likely to be a true modulator of your biological target.[15]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]
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Tackling assay interference associated with small molecules. (2024). ResearchGate. [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). PubMed. [Link]
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What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016). ResearchGate. [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. (n.d.). National Center for Biotechnology Information. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Center for Biotechnology Information. [Link]
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Evolution of assay interference concepts in drug discovery. (n.d.). Taylor & Francis Online. [Link]
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Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. (2017). National Center for Biotechnology Information. [Link]
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Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015). Oxford Academic. [Link]
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Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. (n.d.). ResearchGate. [Link]
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Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information. [Link]
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Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). National Center for Biotechnology Information. [Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). Science.gov. [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Center for Biotechnology Information. [Link]
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Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. (2026). PubMed. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Ensuring Reproducibility with 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid in Carbonic Anhydrase Inhibition Assays
This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on achieving reproducible experimental results with 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. While direct comparative performance data for this specific molecule is not extensively available in peer-reviewed literature, its primary identity as a critical impurity in acetazolamide preparations necessitates a thorough understanding of its properties and the factors that can influence experimental outcomes. This document, therefore, focuses on the principles of experimental design and execution to ensure the reliability and reproducibility of studies involving this compound, particularly in the context of its main biological activity: carbonic anhydrase inhibition.
Introduction: The Significance of a Sulfonic Acid Analogue
This compound is a sulfonic acid derivative of the well-known carbonic anhydrase (CA) inhibitor, acetazolamide.[1] It is most prominently recognized as "Acetazolamide EP Impurity E," a significant process-related impurity and degradation product in the manufacturing of acetazolamide.[1] Its potassium salt is utilized as a reference standard in quality control procedures, highlighting its importance in the pharmaceutical industry.[1]
The key structural difference between this compound and its parent drug, acetazolamide, lies in the functional group at the 2-position of the thiadiazole ring: a sulfonic acid (-SO₃H) versus a sulfonamide (-SO₂NH₂). This seemingly minor change has profound implications for the molecule's physicochemical properties, such as its solubility, acidity, and potential biological activity, which in turn can affect the reproducibility of experimental results.[1] While both sulfonamides and sulfonic acids have been investigated as carbonic anhydrase inhibitors, the sulfonamide moiety is generally considered the key pharmacophore for high-affinity binding to the zinc ion in the enzyme's active site.[2]
This guide will delve into the critical aspects of working with this compound, with a comparative perspective on acetazolamide, to empower researchers to generate robust and reproducible data.
Physicochemical Properties: A Tale of Two Functional Groups
The reproducibility of any experiment begins with a thorough understanding of the reagents. The distinct properties of this compound compared to acetazolamide are summarized below.
| Property | This compound | Acetazolamide | Reference(s) |
| Molecular Formula | C₄H₅N₃O₄S₂ | C₄H₆N₄O₃S₂ | [3][4] |
| Molecular Weight | 223.23 g/mol | 222.24 g/mol | [3][4] |
| CAS Number | 827026-60-8 | 59-66-5 | [3][4] |
| Key Functional Group | Sulfonic Acid (-SO₃H) | Sulfonamide (-SO₂NH₂) | [1][4] |
| Acidity (pKa) | Expected to be highly acidic | ~7.2 | [5] |
| Aqueous Solubility | Expected to be higher than acetazolamide | Very slightly soluble | [6] |
The higher expected acidity and aqueous solubility of the sulfonic acid derivative are critical considerations for experimental design, particularly in the preparation of stock solutions and their stability in aqueous buffers.
The Crucial Role of Material Purity and Characterization
Analytical Methods for Purity Assessment
A validated, stability-indicating analytical method is essential to confirm the identity and purity of the compound and to quantify any potential impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
A robust RP-HPLC method should be developed and validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[7] The method should be capable of separating this compound from acetazolamide and other known process-related impurities.[8]
Spectroscopic Characterization
The structure of the compound should be unequivocally confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure and the positions of the substituents on the thiadiazole ring.
-
Infrared (IR) Spectroscopy: This technique is crucial for identifying the characteristic functional groups, particularly the sulfonic acid (-SO₃H) and acetamido (-NHCOCH₃) moieties, and distinguishing them from the sulfonamide group of acetazolamide.
-
Mass Spectrometry (MS): Provides accurate molecular weight information, further confirming the identity of the compound.
Experimental Design for Reproducible Carbonic Anhydrase Inhibition Assays
The primary biological activity of interest for this class of compounds is the inhibition of carbonic anhydrase (CA). The reproducibility of CA inhibition assays is highly dependent on a well-controlled experimental setup.
The Principle of the Assay
A common and robust method for measuring CA activity is a colorimetric assay that monitors the esterase activity of the enzyme. CA can hydrolyze p-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, measured by the increase in absorbance at approximately 400 nm, is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases.
Critical Parameters for Reproducibility
Several factors can introduce variability into enzyme inhibition assays:[9]
-
Enzyme Source and Purity: The specific isoform of carbonic anhydrase (e.g., hCA I, hCA II, hCA IX) and its purity will significantly impact the results. It is crucial to use a well-characterized and highly purified enzyme preparation.
-
Buffer pH and Composition: Enzyme activity is highly pH-dependent. The assay buffer should be maintained at a constant pH, typically around the physiological pH of 7.4. The buffer components should not interfere with the reaction or the stability of the compound.
-
Temperature: Enzyme kinetics are sensitive to temperature fluctuations. The assay should be conducted at a constant, controlled temperature.
-
Substrate Concentration: The concentration of p-NPA should be carefully chosen, ideally around the Michaelis-Menten constant (Km) for the specific CA isoform, to ensure sensitivity to competitive inhibitors.
-
Solvent for Test Compound: this compound is expected to have good aqueous solubility. However, if a co-solvent like DMSO is used to dissolve a library of compounds, its final concentration in the assay should be kept low and consistent across all wells to avoid effects on enzyme activity.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition should be precisely controlled and consistent.
Standardized Protocol for Carbonic Anhydrase Inhibition Assay
The following table outlines a detailed, step-by-step protocol for a reproducible CA inhibition assay.
| Step | Procedure | Rationale (Causality) |
| 1. Reagent Preparation | Prepare all solutions (assay buffer, enzyme stock, substrate stock, inhibitor stock) fresh on the day of the experiment. | Ensures the stability and activity of all components, minimizing variability due to degradation. |
| 2. Serial Dilution of Inhibitor | Perform serial dilutions of the test compound (this compound) and a reference inhibitor (Acetazolamide) in the assay buffer. | Allows for the determination of a dose-response curve and the calculation of IC50 values. |
| 3. Assay Plate Setup | In a 96-well plate, add the assay buffer, inhibitor dilutions, and enzyme solution to the respective wells. Include controls for no enzyme (blank), enzyme with no inhibitor (100% activity), and solvent control. | Proper controls are essential to subtract background absorbance and normalize the data, ensuring accurate calculation of inhibition. |
| 4. Pre-incubation | Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15 minutes). | Allows the inhibitor to bind to the enzyme and reach equilibrium before the start of the reaction. |
| 5. Reaction Initiation | Initiate the reaction by adding the p-NPA substrate solution to all wells. | Synchronizes the start of the enzymatic reaction across all wells. |
| 6. Kinetic Measurement | Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes). | Kinetic measurements provide the reaction rate (slope of absorbance vs. time), which is a more robust measure of enzyme activity than a single endpoint reading. |
| 7. Data Analysis | Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. | A standardized and statistically sound data analysis workflow is crucial for obtaining reliable and comparable IC50 values. |
Experimental Workflow for Ensuring Reproducibility
Caption: Workflow for ensuring reproducibility in carbonic anhydrase inhibition assays.
Comparative Analysis with Acetazolamide: A Structural Perspective
While quantitative inhibitory data for this compound is scarce, a comparison from a structural and mechanistic standpoint can provide valuable insights.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides like acetazolamide is well-established. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion that is essential for catalysis. This binding is further stabilized by hydrogen bond interactions with amino acid residues in the active site.
Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.
Potential Impact of the Sulfonic Acid Group
The replacement of the sulfonamide with a sulfonic acid group is expected to alter the interaction with the enzyme:
-
Acidity: Sulfonic acids are significantly more acidic than sulfonamides. At physiological pH, the sulfonic acid group will be fully deprotonated (-SO₃⁻). While this negatively charged group could potentially interact with the positively charged zinc ion, the geometry and electronic distribution differ from that of the deprotonated sulfonamide.
-
Binding Affinity: The established structure-activity relationships for carbonic anhydrase inhibitors strongly favor the sulfonamide moiety for high-affinity binding. Therefore, it is plausible that this compound is a weaker inhibitor of carbonic anhydrase compared to acetazolamide. However, without direct experimental data, this remains a hypothesis. The presence of this compound as an impurity in acetazolamide samples could lead to an underestimation of the potency of acetazolamide if not properly accounted for.
Troubleshooting and Ensuring Data Integrity
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Temperature or pH fluctuations- Inhomogeneous solutions | - Use calibrated pipettes and proper technique- Ensure strict temperature and pH control- Thoroughly mix all solutions before use |
| Low enzyme activity | - Improper storage of enzyme- Enzyme degradation | - Aliquot and store enzyme at the recommended temperature- Use a fresh batch of enzyme |
| Inconsistent IC50 values | - Impure test compound- Instability of the compound in the assay buffer- Inconsistent assay conditions | - Verify compound purity by HPLC- Assess compound stability under assay conditions- Strictly adhere to the standardized protocol |
Conclusion
Achieving reproducible experimental results with this compound requires a meticulous approach that emphasizes the purity and characterization of the starting material, a rigorously controlled experimental design, and a standardized data analysis workflow. While this compound is primarily known as an impurity of acetazolamide, its distinct physicochemical properties due to the sulfonic acid moiety warrant careful consideration in any experimental setting. By understanding the principles outlined in this guide, researchers can enhance the reliability and integrity of their findings, contributing to a more robust and reproducible scientific record. Further studies are needed to quantitatively determine the carbonic anhydrase inhibitory activity of this compound and to fully elucidate its pharmacological profile.
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A Senior Application Scientist's Guide to Benchmarking Novel Thiadiazole Sulfonamides
Introduction: The Enduring Versatility of the 1,3,4-Thiadiazole Sulfonamide Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and diverse biological activity. The 1,3,4-thiadiazole ring, particularly when functionalized with a sulfonamide moiety, represents one such "privileged pharmacophore".[1] This heterocyclic scaffold is a cornerstone in the development of drugs with a vast range of therapeutic applications, including antimicrobial, anticancer, antidiabetic, and anticonvulsant properties.[1][2]
The inherent chemical properties of the thiadiazole sulfonamide core—its aromaticity, planar structure, and capacity for hydrogen bonding—allow it to effectively interact with a multitude of biological targets. Historically, this scaffold is most famously represented by acetazolamide, a carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.[3] However, modern synthetic strategies have expanded its utility far beyond this initial application. Researchers are now developing novel derivatives that exhibit potent antimicrobial activity, selective cytotoxicity against cancer cells, and dual-inhibitory functions against multiple enzymes.[1][4][5]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to benchmark the performance of novel thiadiazole sulfonamide derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to performance evaluation. Our focus will be on three critical areas of benchmarking: enzyme inhibition, antimicrobial efficacy, and cytotoxic profiling.
Benchmarking Enzyme Inhibition: The Carbonic Anhydrase Model
A primary mechanism of action for many thiadiazole sulfonamides is the inhibition of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).[3][6] These enzymes are crucial in physiological processes like pH regulation and CO₂ transport. Certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets, making selective inhibition a key goal.[3][4][7]
Causality of Experimental Choice
The selection of a CA inhibition assay is foundational. We utilize a spectrophotometric assay based on the hydrolysis of 4-nitrophenyl acetate (4-NPA). This method is preferred for its simplicity, reliability, and direct correlation of enzyme activity to a measurable colorimetric change.[7] The sulfonamide group (-SO₂NH₂) of the test compound acts as a zinc-binding group, anchoring the inhibitor within the enzyme's active site and preventing the substrate from binding.[4] Benchmarking against various CA isoforms (e.g., the ubiquitous hCA I and II, and the tumor-associated hCA IX) is critical to determine the compound's selectivity and potential therapeutic window.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines the determination of a compound's inhibitory potency (IC₅₀) against human carbonic anhydrase isozymes.
-
Preparation of Reagents:
-
HEPES Buffer (pH 7.4).
-
Recombinant human CA isozymes (e.g., hCA I, II, IX).
-
Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO.
-
4-Nitrophenyl acetate (4-NPA) substrate solution in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of HEPES buffer.
-
Add 20 µL of the CA enzyme solution.
-
Add 20 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 20 µL of the 4-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm every 30 seconds for 10-15 minutes using a plate reader.[7]
-
-
Data Analysis:
-
Calculate the rate of hydrolysis (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Data Presentation: Comparative CA Inhibition
| Compound ID | Target Isozyme | IC₅₀ (nM) | Selectivity vs. hCA II | Reference Compound |
| Novel Derivative A | hCA I | 150.5 | - | Acetazolamide (IC₅₀ = 250 nM) |
| hCA II | 85.2 | 1.0x | Acetazolamide (IC₅₀ = 12 nM) | |
| hCA IX | 9.8 | 8.7x | Acetazolamide (IC₅₀ = 25 nM) | |
| Novel Derivative B | hCA I | 320.1 | - | Acetazolamide (IC₅₀ = 250 nM) |
| hCA II | 150.6 | 1.0x | Acetazolamide (IC₅₀ = 12 nM) | |
| hCA IX | 6.2 | 24.3x | Acetazolamide (IC₅₀ = 25 nM) | |
| Compound 14 [4] | CA-IX | 63 | >4.9x (vs. Vero cells) | Acetazolamide |
| STD 4f [8] | CA II | Lowest IC₅₀ in series | Not specified | Not specified |
Note: Data for Derivatives A and B are representative examples for illustrative purposes.
Visualization: Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide inhibitor binding to the active site zinc ion.
Benchmarking Antimicrobial & Antifungal Efficacy
The thiadiazole scaffold is present in numerous compounds with potent antimicrobial and antifungal activities.[1][9][10] Benchmarking this activity requires a standardized method to determine the minimum concentration of the drug that can inhibit microbial growth.
Causality of Experimental Choice
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[1] This assay is highly reproducible, scalable for high-throughput screening, and provides a quantitative measure of a compound's potency. By testing against a panel of clinically relevant pathogens, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans), we can establish the compound's spectrum of activity. The underlying principle is that the hydrophobic thiadiazole ring and the polar sulfonamide group allow the molecule to penetrate microbial cell walls and interfere with essential metabolic pathways, such as folic acid synthesis.[11]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal strains cultured to a logarithmic growth phase.
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) dissolved in DMSO.
-
-
Assay Procedure:
-
Dispense 100 µL of growth medium into each well.
-
Create a two-fold serial dilution of the test compounds across the plate, typically starting from a concentration of 128 µg/mL.
-
Inoculate each well with 5 µL of the microbial suspension, standardized to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microbes, no drug) and a negative control (medium, no microbes).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration of the compound that completely inhibits visible growth.
-
A colorimetric indicator (e.g., Resazurin) can be added to aid in determining viability.
-
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference Compound |
| Novel Derivative C | 8 | 32 | 16 | Ciprofloxacin / Fluconazole |
| Novel Derivative D | 4 | 16 | 8 | Ciprofloxacin / Fluconazole |
| Compound 6a [1] | 0.78-3.125 | >6.25 | Not specified | Ampicillin |
| Compound 21c [12] | 4 | Not specified | Not specified | Gatifloxacin (MIC = 4) |
| Amide/Sulfonamide Series [12] | 4-64 | Not specified | Not specified | Gatifloxacin |
Note: Data for Derivatives C and D are representative examples for illustrative purposes.
Visualization: MIC Assay Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Benchmarking Cytotoxicity and Therapeutic Index
For compounds intended as anticancer agents, assessing cytotoxicity is paramount.[4][8][13] Equally important is determining their selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This balance is key to a viable therapeutic candidate.
Causality of Experimental Choice
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[14] By testing compounds against a panel of cancer cell lines (e.g., breast cancer lines MCF-7 and MDA-MB-231) and a non-cancerous cell line (e.g., Vero kidney cells), we can calculate not only the half-maximal inhibitory concentration (IC₅₀) but also a Selectivity Index (SI). The SI (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a critical benchmark for predicting potential therapeutic efficacy and safety.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the plates for a specified duration, typically 48 to 72 hours.[13]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540-570 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ values by plotting cell viability against the log of the compound concentration.
-
Calculate the Selectivity Index (SI).
-
Data Presentation: Comparative Cytotoxicity and Selectivity
| Compound ID | IC₅₀ MCF-7 (µM) (Breast Cancer) | IC₅₀ MDA-MB-231 (µM) (Breast Cancer) | IC₅₀ Vero (µM) (Normal Cells) | Selectivity Index (MDA-MB-231) |
| Novel Derivative E | 15.2 | 10.5 | >100 | >9.5 |
| Novel Derivative F | 5.8 | 2.1 | 85.4 | 40.7 |
| Compound 14 [4] | 8.05 | 5.78 | 313.08 | 54.2 |
| YM-1 [15][16] | Not specified | Not specified | IC₅₀ = 1.154 | Not specified |
| Doxorubicin (Control) | 0.8 | 0.5 | ~1.0 | ~2.0 |
Note: Data for Derivatives E, F, and Doxorubicin are representative examples for illustrative purposes.
Visualization: Principle of the MTT Assay
Caption: Conversion of MTT to formazan by viable cells.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-parametric approach to benchmarking the performance of novel thiadiazole sulfonamides. By systematically evaluating enzyme inhibition, antimicrobial efficacy, and cytotoxicity, researchers can build a comprehensive performance profile for their candidate compounds. The causality-driven selection of assays and the emphasis on comparative data analysis provide a solid foundation for identifying promising leads.
The journey from a promising in vitro profile to a clinical candidate is long. The next crucial steps involve in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[17][18][19][20][21] Understanding a compound's stability, bioavailability, and metabolic fate is just as critical as its in vitro potency.[22][23] The continued exploration and systematic evaluation of the thiadiazole sulfonamide scaffold will undoubtedly yield next-generation therapeutics to address pressing medical challenges.
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Title: Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity Source: PMC - NIH URL: [Link]
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Title: Sulfonamide-1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies Source: J-Stage URL: [Link]
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Title: Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? Source: PubMed URL: [Link]
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Title: Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells Source: PMC - NIH URL: [Link]
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Title: Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors Source: Taylor & Francis Online URL: [Link]
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Title: Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors Source: Azerbaijan Pharmaceutical and Pharmacotherapy Journal URL: [Link]
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Title: Synthesis, Molecular Docking Analysis and Biological Evaluations of Saccharide-Modified Thiadiazole Sulfonamide Derivatives Source: PMC - NIH URL: [Link]
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Title: Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses Source: RSC Publishing URL: [Link]
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Title: Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives Source: University of Nottingham Ningbo China URL: [Link]
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A Researcher's Guide to Comparing the Efficacy of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic Acid Salts
For researchers, scientists, and professionals in drug development, the journey from a promising active pharmaceutical ingredient (API) to a viable therapeutic is paved with critical decisions. One of the most pivotal is the selection of an appropriate salt form. The seemingly simple conversion of an acidic or basic drug into a salt can profoundly alter its physicochemical and biopharmaceutical properties, impacting everything from manufacturing to clinical outcome.[1][2] This guide provides an in-depth exploration of the comparative efficacy of different salts of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, a compound structurally related to the well-known carbonic anhydrase inhibitor, Acetazolamide.[3]
While direct comparative studies on the salts of this compound are not extensively documented in publicly available literature, this guide will establish a robust framework for their evaluation. By drawing parallels with structurally similar compounds and adhering to established principles of pharmaceutical salt selection, we will outline the rationale, experimental workflows, and key data points necessary to conduct a thorough efficacy comparison.
The Rationale for Salt Formation: Optimizing a Promising Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[4][5] this compound itself is an acidic compound, making it a prime candidate for salt formation with various bases to enhance its therapeutic potential. The primary motivations for preparing different salts of this API include:
-
Enhanced Solubility and Dissolution Rate : Many APIs exhibit poor water solubility in their free acid or base form, which can limit their absorption and bioavailability.[6] Converting them into salt forms often leads to significant improvements in these parameters.[7][8]
-
Improved Stability : Salt formation can increase the chemical and physical stability of a drug, extending its shelf life and preventing degradation.[2][6]
-
Modified Bioavailability : As a direct consequence of altered solubility and dissolution, the choice of a salt form can dramatically change the rate and extent of drug absorption in the body.[2]
-
Controlled Release : Different salt forms can be leveraged to design specific drug release profiles, such as extended-release or delayed-release formulations.[6]
-
Ease of Manufacturing : Properties like crystallinity, hygroscopicity, and flowability can be optimized through salt selection, simplifying the manufacturing process of the final dosage form.[2]
A Case Study: Learning from an Acetazolamide Analogue
To illustrate the tangible impact of salt selection on efficacy, we can examine a study on the salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a close structural analogue of Acetazolamide.[9][10][11] In this research, three different salts were prepared: the p-toluenesulfonate, the methylsulfonate, and the chlorhydrate monohydrate. These salts were then evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms and for their in vivo diuretic and anticonvulsant activities.[9][10][11] The study found that all three salts exhibited these biological activities, demonstrating that the core pharmacological properties of the parent molecule were retained and that different salt forms could serve as viable drug candidates.[9][10] This underscores the importance of preparing and testing multiple salts to identify the optimal candidate for further development.
Experimental Workflow for Comparative Efficacy Analysis
This section outlines a comprehensive, albeit hypothetical, workflow for the synthesis and comparative evaluation of different salts of this compound.
Caption: A comprehensive workflow for the comparative efficacy evaluation of different drug salts.
Part 1: Synthesis of this compound Salts
The parent acid can be synthesized and purified according to established chemical literature. Subsequently, various salts can be prepared. For this guide, we will consider the synthesis of the sodium, potassium, calcium, and tromethamine salts as representative examples. A commercially available potassium salt is noted as "Acetazolamide Related Compound E".[12][13]
Protocol: General Salt Synthesis
-
Dissolution : Dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or a water/alcohol mixture).
-
Base Addition : Slowly add one molar equivalent of the chosen base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) or one-half molar equivalent for divalent cations (e.g., calcium hydroxide) dissolved in a minimal amount of the same solvent system.
-
Precipitation/Crystallization : Stir the resulting solution at room temperature or under gentle heating. The salt may precipitate out directly, or crystallization can be induced by cooling, solvent evaporation, or the addition of an anti-solvent.
-
Isolation and Purification : Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization may be performed if further purification is needed.
-
Characterization : Confirm the structure and purity of each salt using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Elemental Analysis. The solid-state properties should be characterized by X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Part 2: Comparative Physicochemical Profiling
A critical step in comparing efficacy is to quantify the differences in the fundamental physicochemical properties of the synthesized salts.
Table 1: Hypothetical Physicochemical Data for Different Salts
| Property | Sodium Salt | Potassium Salt | Calcium Salt | Tromethamine Salt | Free Acid |
| Aqueous Solubility (mg/mL at pH 6.8) | ~150 | ~180 | ~50 | ~250 | < 1 |
| Intrinsic Dissolution Rate (mg/cm²/min) | High | Very High | Low | Very High | Very Low |
| Hygroscopicity (% weight gain at 80% RH) | Moderate | Low | Low | High | Very Low |
| Melting Point (°C) | >300 | >300 | >300 | ~180 | ~260 |
Protocol: Aqueous Solubility Determination
-
Sample Preparation : Add an excess amount of each salt to separate vials containing buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate physiological conditions.
-
Equilibration : Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis : Centrifuge the samples to pellet the undissolved solid. Dilute an aliquot of the supernatant and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol: Intrinsic Dissolution Rate (IDR) Measurement
-
Compact Preparation : Compress a known amount of the salt into a compact of a specific surface area using a hydraulic press.
-
Dissolution Testing : Mount the compact in a rotating disk apparatus (e.g., USP Apparatus 2 with a stationary disk). Immerse the disk in a dissolution medium of a specific pH at a constant temperature and rotation speed.
-
Sample Collection and Analysis : Collect samples from the dissolution medium at predetermined time intervals. Analyze the API concentration using HPLC to determine the rate of dissolution per unit area.
Part 3: Comparative Efficacy Evaluation
Based on the structural similarity to Acetazolamide, a potent carbonic anhydrase inhibitor, the primary efficacy endpoint for these salts would be their ability to inhibit this enzyme.[3][14]
Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic studies.
Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
-
Enzyme and Substrate Preparation : Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).
-
Inhibitor Preparation : Prepare serial dilutions of each salt form in the assay buffer.
-
Assay Performance : In a microplate, mix the enzyme solution with the inhibitor solutions and incubate for a short period. Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition : Monitor the rate of the reaction by measuring the change in absorbance over time using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the salt and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 2: Hypothetical In Vitro and In Vivo Efficacy Data
| Salt Form | CA II IC₅₀ (nM) | Relative Bioavailability (%) | In Vivo Diuretic Effect (Urine Output vs. Control) |
| Sodium Salt | 15 | 120 | +++ |
| Potassium Salt | 14 | 135 | ++++ |
| Calcium Salt | 16 | 60 | + |
| Tromethamine Salt | 13 | 150 | +++++ |
| Free Acid | 18 | 100 (Reference) | ++ |
Conclusion and Lead Candidate Selection
Based on the comprehensive data gathered from the proposed workflows, a lead salt candidate can be selected. The ideal salt would exhibit a balanced profile of high aqueous solubility and dissolution rate, good stability, low hygroscopicity, potent in vitro activity, and superior in vivo bioavailability and efficacy. For instance, in our hypothetical dataset, the Tromethamine Salt emerges as a strong candidate due to its excellent solubility, high bioavailability, and potent diuretic effect, despite its higher hygroscopicity which might require special handling during formulation. The Potassium Salt also presents a compelling profile with low hygroscopicity and strong performance metrics.
This guide provides a robust, scientifically-grounded framework for the comparative evaluation of this compound salts. By systematically characterizing the physicochemical properties and assessing the biological activity of each salt, researchers can make data-driven decisions to select the optimal form for advanced drug development, ultimately enhancing the therapeutic potential of this promising molecular scaffold.
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Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. (2015, October 26). PubMed. [Link]
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Di Carli, M., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1102-1110. [Link]
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Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. (2015, October 26). ResearchGate. [Link]
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- 14. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide [webbook.nist.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide Analogs as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive comparison of the in vitro and in vivo activities of analogs based on the 5-acetamido-1,3,4-thiadiazole scaffold. As a Senior Application Scientist, my objective is to dissect the experimental data, explain the causality behind methodological choices, and bridge the often-observed gap between enzymatic potency and therapeutic efficacy. We will explore how modifications to this privileged structure influence its interaction with its primary biological target, carbonic anhydrase, and how these interactions translate into measurable physiological effects in preclinical models.
The parent compound for this discussion is Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide), a cornerstone drug that established the 1,3,4-thiadiazole-2-sulfonamide core as a critical pharmacophore for enzyme inhibition. While the topic specifies 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid, it is crucial to note that the vast majority of therapeutic development and published data focus on the sulfonamide (-SO₂NH₂) analogs . The sulfonamide moiety is essential for the canonical mechanism of action, which involves coordinating to the zinc ion in the enzyme's active site.[1][2] The sulfonic acid (-SO₃H) derivative, by contrast, is primarily used as a reference standard in quality control, and its structural difference significantly alters its biological activity due to its inability to bind the catalytic zinc ion in the same manner.[3]
This guide will therefore focus on the scientifically rich and therapeutically relevant sulfonamide analogs, providing researchers and drug developers with a clear framework for evaluating this important class of compounds.
The Molecular Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life.[2] They catalyze a simple but vital reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This process is critical for everything from respiration and pH regulation to fluid balance and biosynthesis.[4]
The human genome codes for 15 different CA isoforms, each with distinct tissue distribution and subcellular localization. This diversity is key to their therapeutic potential. For instance:
-
hCA II (cytosolic): Highly active and widespread. A primary target for diuretics and anti-glaucoma agents. Also implicated in epilepsy.[5][6]
-
hCA I (cytosolic): Abundant in red blood cells, but less catalytically active than hCA II. Off-target inhibition can lead to side effects.
-
hCA IV (membrane-bound): Found in tissues like the kidney and eye, contributing to fluid secretion.
-
hCA VII (cytosolic): Predominantly expressed in the brain and involved in neuronal excitability, making it a target for anticonvulsants.[5]
-
hCA IX and XII (transmembrane): Overexpressed in many solid tumors and linked to pH regulation in the hypoxic tumor microenvironment, making them prime targets for anticancer therapies.[7][8]
The therapeutic utility of 1,3,4-thiadiazole-2-sulfonamide analogs stems from their ability to act as potent inhibitors of these isoforms. The primary sulfonamide group (-SO₂NH₂) is the "warhead," binding directly to the Zn²⁺ ion at the bottom of a conical active site cleft, effectively shutting down catalysis.[1] The "tail" of the molecule—the substituted 1,3,4-thiadiazole ring—can be modified to create interactions with residues lining the active site, thereby conferring potency and, crucially, selectivity for one isoform over another.
In Vitro Evaluation: Quantifying Target Engagement
The foundational step in evaluating any new analog is the in vitro assessment. These assays are performed in a controlled, non-biological system to measure the direct interaction between the compound and its target enzyme. The primary goal is to determine potency (how much compound is needed to inhibit the enzyme) and to build a structure-activity relationship (SAR) that guides further chemical modifications.
Core Methodology: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
The most common method for screening CA inhibitors relies on the enzyme's ability to hydrolyze certain esters, a reaction that is easier to monitor than CO₂ hydration. The hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP) provides a robust and high-throughput compatible colorimetric assay.[4] The rate of p-NP formation is monitored by the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this rate decreases proportionally to the inhibitor's potency.[4][9]
Step-by-Step Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5.
-
Enzyme Stock: Dissolve purified human carbonic anhydrase (e.g., hCA II) in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Enzyme Working Solution: On the day of the assay, dilute the enzyme stock to the desired working concentration (e.g., 0.1 mg/mL) in Assay Buffer.
-
Substrate Solution: Prepare a 10 mM solution of p-Nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like DMSO.
-
Inhibitor Solutions: Dissolve test compounds and a positive control (e.g., Acetazolamide) in DMSO to create 10 mM stock solutions. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for Blanks (no enzyme), Maximum Activity controls (enzyme + DMSO vehicle), Positive Control (enzyme + Acetazolamide), and Test Compounds. It is critical to perform all measurements in triplicate.[4]
-
Enzyme-Inhibitor Pre-incubation:
-
To each well, add 158 µL of Assay Buffer.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for Maximum Activity wells).
-
Add 20 µL of the CA Working Solution to all wells except the Blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each well.
-
Normalize the data by expressing the activity in the inhibitor wells as a percentage of the Maximum Activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
-
Data Presentation: Comparative In Vitro Activity
The true power of in vitro screening comes from comparing analogs against a panel of CA isoforms. This reveals crucial information about both potency and selectivity. An ideal compound might potently inhibit a disease-relevant target (e.g., hCA IX for cancer) while sparing off-target isoforms (e.g., hCA I and II) to minimize side effects.
| Compound | Scaffold Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | N-acetyl | 250 | 12 | 25 | 5.7 |
| Analog A | 4-nitro-phenyl substitution | 9050 | 45 | 20.5 | 0.65 |
| Analog B | 4-acetamido-phenyl substitution | 8970 | 540 | 81.3 | 0.79 |
| Analog C | 4-amino-phenyl substitution | 75.6 | 16.7 | 48.2 | N/A |
| Data synthesized from representative literature to illustrate comparative analysis.[2][6] |
Expert Interpretation: From this table, we can deduce key SAR insights. For instance, substituting the N-acetyl group with larger phenyl moieties (Analogs A, B) dramatically reduces affinity for the cytosolic hCA I and II isoforms but maintains or even improves potency against the transmembrane hCA IX and XII. This highlights a clear strategy for designing isoform-selective inhibitors. Analog A, with its sub-nanomolar affinity for hCA XII and >200-fold selectivity over hCA II, could be a promising lead for glaucoma or cancer therapies.[6]
In Vivo Assessment: From Potency to Efficacy
A potent in vitro inhibitor is only a starting point. The ultimate test is whether the compound can produce a desired therapeutic effect in a living organism. In vivo studies are designed to answer this question, integrating the complexities of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
The transition from benchtop to animal model is fraught with challenges. A compound must be absorbed into the bloodstream, distribute to the target tissue, avoid rapid metabolism and excretion, and engage its target—all while remaining non-toxic. A failure in any of these steps can render even the most potent in vitro inhibitor ineffective in vivo.[8][10]
Case Study: Anticonvulsant Activity
The link between CA inhibition and anticonvulsant activity is well-established, with isoforms hCA II and hCA VII in the brain being key targets.[5] Inhibition of these enzymes is thought to modulate GABAergic neurotransmission.[5] A common preclinical model to test for this activity is the audiogenic seizure model in susceptible mouse strains like DBA/2.
Step-by-Step In Vivo Experimental Protocol:
-
Animal Model: Use male DBA/2 mice, which are genetically susceptible to sound-induced (audiogenic) seizures, typically between 21 and 28 days of age.
-
Compound Formulation and Administration:
-
Formulate the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80) to ensure solubility and stability.
-
Administer the compound to the test group of mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 30 mg/kg).
-
Administer the vehicle alone to a control group. A positive control group receiving a known anticonvulsant (e.g., Topiramate) should also be included.
-
-
Seizure Induction:
-
At the time of expected peak drug concentration (e.g., 30-60 minutes post-injection), place each mouse individually into a sound-attenuating chamber.
-
Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB bell) for 60 seconds.
-
-
Observation and Scoring:
-
Observe the mouse's behavior during the stimulus and record the seizure response phases: (1) wild running, (2) clonic seizure (jerking), (3) tonic seizure (rigid extension of limbs), and (4) respiratory arrest/death.
-
The primary endpoint is the percentage of mice in each group that are protected from the tonic seizure phase.
-
-
Data Analysis:
-
Compare the percentage of protected mice in the test compound group to the vehicle control group using an appropriate statistical test (e.g., Fisher's exact test).
-
A significant increase in the number of protected mice indicates anticonvulsant activity. Dose-response studies can be performed to determine the ED₅₀ (effective dose for 50% of the population).
-
Data Presentation: Comparative In Vivo Efficacy
| Compound | In Vitro hCA VII (Kᵢ, nM) | Dose (mg/kg, i.p.) | Outcome (% Protection from Tonic Seizures) |
| Vehicle Control | N/A | N/A | 0% |
| Topiramate (Standard) | 2500 | 30 | 100% |
| Analog D | 8.5 | 30 | 83% |
| Analog E | 150 | 30 | 17% |
| Data synthesized from representative literature to illustrate comparative analysis.[5] |
Expert Interpretation: This table demonstrates the critical link—and potential disconnect—between in vitro and in vivo data. Analog D, a potent hCA VII inhibitor in vitro, shows excellent anticonvulsant activity in vivo, protecting a majority of the mice.[5] In contrast, Analog E, which is significantly less potent in vitro, shows minimal protection. This suggests that for this chemical series, potent hCA VII inhibition is a strong predictor of in vivo efficacy, likely because the compounds possess favorable pharmacokinetic properties allowing them to reach their target in the brain.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of a drug discovery program is to find a compound with both high in vitro potency and robust in vivo efficacy. The journey is an iterative process of design, synthesis, and testing, where data from each stage informs the next.
Discrepancies between the two datasets are common and highly informative. For example, a compound that is potent in vitro but fails in vivo may suffer from:
-
Poor Membrane Permeability: The compound cannot cross cell membranes to reach cytosolic targets like hCA II or cross the blood-brain barrier to reach hCA VII.[5]
-
Rapid Metabolism: The compound is quickly broken down by enzymes in the liver or other tissues before it can reach its target.
-
Low Bioavailability: The compound is poorly absorbed when administered orally or has high plasma protein binding, reducing the concentration of free, active drug.
-
Off-Target Toxicity: The compound causes adverse effects at doses required for efficacy.
Conversely, understanding these factors allows for the rational design of better drugs. For instance, if a potent inhibitor fails due to poor brain penetration, chemists can modify the structure to increase its lipophilicity or make it a substrate for active transport mechanisms into the brain.
Conclusion
The evaluation of 5-acetamido-1,3,4-thiadiazole-2-sulfonamide analogs provides a classic case study in modern drug development. It underscores that while in vitro enzymatic assays are indispensable for establishing potency and guiding initial SAR, they are only the first step. True therapeutic potential can only be validated through carefully designed in vivo models that account for the physiological and metabolic hurdles a compound must overcome. A successful research program is one that effectively integrates both perspectives, using the high-throughput nature of in vitro screening to generate potent leads and the biological complexity of in vivo studies to select for efficacy and safety, ultimately bridging the gap between a molecule and a medicine.
References
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Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Institutes of Health (NIH). Available from: [Link]
-
Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. PubMed. Available from: [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. Available from: [Link]
-
Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. PubMed. Available from: [Link]
-
Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. Available from: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available from: [Link]
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Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy. MDPI. Available from: [Link]
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In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. PubMed. Available from: [Link]
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Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC - NIH. Available from: [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]
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Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. PubMed. Available from: [Link]
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In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC - NIH. Available from: [Link]
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Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. Available from: [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available from: [Link]
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In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. PubMed. Available from: [Link]
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- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5] The unique structural features of the 1,3,4-thiadiazole ring, including its planarity, aromaticity, and the presence of sulfur and nitrogen atoms, contribute to its ability to interact with various biological targets.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives, supported by experimental data, to empower researchers in the rational design of novel and more potent therapeutic agents.
Unraveling the Anticancer Potential: A Tale of Two Positions
The quest for novel anticancer therapeutics has identified 1,3,4-thiadiazole derivatives as a promising class of compounds.[6][7] Their mechanism of action often involves interference with crucial cellular processes like DNA replication and signaling pathways vital for cancer cell proliferation and survival.[3][8] SAR studies consistently highlight the profound impact of substituents at the C2 and C5 positions of the thiadiazole ring on their cytotoxic activity.
A key determinant of anticancer potency lies in the nature of the aryl or heterocyclic groups attached to these positions. For instance, studies have shown that the presence of electron-withdrawing groups on a phenyl ring at the C5 position can significantly enhance anticancer activity. This is exemplified by the potent activity of derivatives bearing a trifluoromethylphenyl group.[9]
Comparative Analysis of C2 and C5 Substitutions on Anticancer Activity
To illustrate the SAR, let's compare a series of 2,5-disubstituted 1,3,4-thiadiazole derivatives evaluated for their in vitro anticancer activity against various cancer cell lines.
| Compound ID | C2-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -NH-Ph | -Ph | MCF-7 | >100 | [8] |
| 1b | -NH-Ph(2-CF3) | -Ph(3-OCH3) | MCF-7 | 49.6 | [8] |
| 1c | -NH-Ph(2-CF3) | -Ph(3-OCH3) | MDA-MB-231 | 53.4 | [8] |
| 2a | -S-CH2CONH-thiazole | -NH-Ph(4-CF3) | K562 | >100 | [9] |
| 2b | -S-CH2CONH-thiazole(5-NO2) | -NH-Ph(4-CF3) | K562 | 7.4 (Abl kinase) | [9] |
| 3a | -NH-Ph(4-Br) | -Ph(2,4-diCl) | MDA-MB-231 | 70 | [10] |
| 3b | -NH-Ph(4-F) | -Ph(2,4-diCl) | MDA-MB-231 | 170 | [10] |
Expert Insights: The data clearly demonstrates that substitution patterns dramatically influence cytotoxicity. The introduction of a 2-trifluoromethylphenylamino group at C2 and a 3-methoxyphenyl group at C5 (Compound 1b ) leads to a significant increase in activity against MCF-7 breast cancer cells compared to the unsubstituted analog (Compound 1a ).[8] Similarly, the strategic placement of a nitro group on the thiazole moiety in Compound 2b results in potent inhibition of the Abl protein kinase, a key target in chronic myelogenous leukemia.[9] The comparison between compounds 3a and 3b suggests that a bromine substituent is more favorable than fluorine at the para position of the C2-phenylamino ring for activity against MDA-MB-231 cells.[10]
Experimental Workflow: Synthesis and Anticancer Evaluation
The synthesis of these derivatives often follows a well-established multi-step protocol, ensuring reproducibility and scalability.
Caption: General synthetic routes to 2,5-disubstituted 1,3,4-thiadiazoles.
Protocol for Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles (General Procedure): [9][11]
-
Synthesis of the 1,3,4-thiadiazole core: A mixture of an appropriate aromatic or heterocyclic carboxylic acid and thiosemicarbazide is refluxed in the presence of a dehydrating agent like phosphorus oxychloride to yield the 2-amino-5-substituted-1,3,4-thiadiazole.
-
Introduction of the second substituent: The 2-amino group can then be modified, for example, by reacting it with an isothiocyanate to form a thiourea derivative, which can be further cyclized. Alternatively, a 5-substituted-1,3,4-thiadiazole-2-thiol can be synthesized and then reacted with an appropriate electrophile to introduce the second substituent at the sulfur atom.
-
Purification: The final products are typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
-
Characterization: The structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[9][11][12]
Protocol for In Vitro Anticancer Activity (MTT Assay): [13][14]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Combating Microbial Threats: SAR in Antimicrobial Derivatives
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. 1,3,4-Thiadiazole derivatives have emerged as a promising scaffold for the design of novel antimicrobial compounds, exhibiting activity against a wide range of bacteria and fungi.[2][5][15]
The antimicrobial SAR of 1,3,4-thiadiazoles is also heavily influenced by the substituents at the C2 and C5 positions. The incorporation of specific moieties can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Comparative Analysis of Substituents on Antimicrobial Activity
The following table compares the antimicrobial activity of different 1,3,4-thiadiazole derivatives, highlighting the impact of various functional groups.
| Compound ID | C2-Substituent | C5-Substituent | Microorganism | Zone of Inhibition (mm) | Reference |
| 4a | -NH-Ph | -Ph | S. aureus | 13 | [16] |
| 4b | -NH-Ph | -Ph(4-OH) | S. aureus | 18 | [16] |
| 5a | -NH-Ph | -CH=CH-Ph | E. coli | 14 | [17] |
| 5b | -NH-Ph | -CH=CH-Ph(4-OCH3) | E. coli | 19 | [2] |
| 6a | -SH | -NH-Ph(4-Cl) | C. albicans | 12 | [18] |
| 6b | -S-CH2CO-Ph(4-Br) | -NH-Ph(4-Cl) | C. albicans | 20 | [18] |
Expert Insights: The presence of a hydroxyl group at the para position of the C5-phenyl ring (Compound 4b ) significantly increases the antibacterial activity against S. aureus compared to the unsubstituted analog (Compound 4a ).[16] This suggests that hydrogen bonding interactions may play a crucial role. Similarly, the introduction of a methoxy group on the styryl substituent at C5 (Compound 5b ) enhances the activity against E. coli.[2] For antifungal activity, the derivatization of the thiol group at C2 (Compound 6b ) leads to a marked increase in potency against C. albicans compared to the parent thiol (Compound 6a ), likely due to increased lipophilicity and interaction with fungal enzymes.[18]
Experimental Workflow: Antimicrobial Screening
A standardized workflow is crucial for the reliable evaluation of antimicrobial activity.
Caption: Standard workflow for antimicrobial activity screening.
Protocol for Antibacterial and Antifungal Screening (Agar Disc Diffusion Method): [16][17]
-
Media Preparation: Prepare nutrient agar for bacteria and Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized compounds (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is used as a positive control.
Taming Inflammation: SAR in Anti-inflammatory Derivatives
Chronic inflammation is a hallmark of numerous diseases, and the development of safer and more effective anti-inflammatory drugs is a continuous pursuit. 1,3,4-Thiadiazole derivatives have demonstrated promising anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenases (COX).[4][19]
The SAR for anti-inflammatory activity also revolves around the nature of the substituents at the C2 and C5 positions. The introduction of specific aryl and heterocyclic moieties can significantly influence the anti-inflammatory potency and selectivity.
Comparative Analysis of Substituents on Anti-inflammatory Activity
The following table presents a comparison of the anti-inflammatory activity of various 1,3,4-thiadiazole derivatives.
| Compound ID | C2-Substituent | C5-Substituent | % Inhibition of Paw Edema | Reference |
| 7a | -NH-Ph | -SH | 48 | [20] |
| 7b | -NH-Ph(4-OCH3) | -SH | 56 | [20] |
| 8a | -NHCO-Ph | -SO2-Ph | 45 | [4] |
| 8b | -NHCO-Ph(4-Cl) | -SO2-Ph | 55 | [4] |
Expert Insights: The presence of a methoxy group on the C2-phenylamino ring (Compound 7b ) enhances the anti-inflammatory activity compared to the unsubstituted analog (Compound 7a ), indicating the importance of electronic and steric factors.[20] Similarly, a chloro-substituted benzamide at the C2 position (Compound 8b ) leads to a greater reduction in paw edema compared to the unsubstituted benzamide (Compound 8a ).[4]
Experimental Workflow: In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of new chemical entities.[4][20][21]
Protocol for Carrageenan-Induced Rat Paw Edema Assay: [20][21]
-
Animal Grouping: Male Wistar rats are divided into several groups: a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the synthesized compounds).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion: A Scaffold of Immense Possibilities
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies consistently underscore the critical role of substituents at the C2 and C5 positions in modulating the biological activity. By understanding these relationships, medicinal chemists can rationally design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This comparative guide, by synthesizing key SAR findings and providing standardized experimental protocols, aims to facilitate the ongoing efforts in harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- Obakachi, V. A., et al. "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Semantic Scholar.
- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH.
- New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Europe PMC.
- 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. PubMed.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Obakachi, V. A., et al. "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Semantic Scholar.
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- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH.
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- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. ThaiScience.
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][3][4][9]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. Available at: .
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Comparative Analysis of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid: An Investigative Guide to Confirming its Mechanism of Action
This guide presents a rigorous, experimentally-driven framework for elucidating the mechanism of action of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid. Our investigation is centered on a comparative analysis against well-characterized carbonic anhydrase inhibitors, leveraging established biochemical and cell-based assays to generate a comprehensive and definitive mechanistic profile.
Introduction: The Central Question of Bioactivity
The compound this compound is a close structural analog of Acetazolamide, a cornerstone drug in the class of carbonic anhydrase (CA) inhibitors. The critical distinction lies in the functional group at the 2-position of the thiadiazole ring: a sulfonic acid (-SO₃H) in our target compound versus a sulfonamide (-SO₂NH₂) in Acetazolamide.
The sulfonamide group is the quintessential zinc-binding group responsible for the high-affinity inhibition of the zinc metalloenzyme, carbonic anhydrase. The substitution of this group with a sulfonic acid raises a critical question regarding the compound's bioactivity: Does this compound retain the carbonic anhydrase inhibitory mechanism of its sulfonamide analog?
This guide provides the experimental blueprint to answer this question definitively. We will compare our target compound against two established CA inhibitors—Acetazolamide (a direct structural analog) and Methazolamide (a second-generation inhibitor)—to determine its relative potency and cellular efficacy.
Experimental Rationale and Design
To build a robust and self-validating study, our approach is twofold:
-
Direct Enzymatic Inhibition: We will first quantify the compound's ability to directly inhibit the activity of purified, physiologically relevant human carbonic anhydrase isozymes. This provides a direct measure of target engagement and potency (IC₅₀).
-
Cellular Target Engagement: We will then assess the compound's ability to modulate the physiological function of carbonic anhydrase in a cellular context. The primary role of many CAs is to maintain pH homeostasis; therefore, measuring changes in intracellular pH (pHi) provides a powerful readout of on-target cellular activity.
Selected Compounds for Comparative Analysis
-
Test Article: this compound
-
Positive Control 1 (Direct Analog): Acetazolamide
-
Positive Control 2 (Alternative Inhibitor): Methazolamide
-
Vehicle Control: DMSO (Dimethyl sulfoxide) or buffer solution
Visualizing the Mechanistic Hypothesis
The established mechanism for sulfonamide-based inhibitors involves the coordination of the sulfonamide nitrogen to the Zn²⁺ ion within the enzyme's active site, displacing a water molecule and halting the catalytic cycle. Our central hypothesis is that the sulfonic acid group is a significantly weaker zinc-binding moiety, which will result in poor or no inhibition.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Methodology and Protocols
The following protocols are designed to be reproducible and provide clear, quantitative endpoints for comparison.
Experiment 1: In Vitro Carbonic Anhydrase Inhibition Assay
This assay directly measures the inhibitory potency of the compounds against key CA isozymes, such as the ubiquitous CA-II and the tumor-associated CA-IX.
Protocol Workflow:
Caption: Workflow for determining IC₅₀ via a colorimetric CA activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Create a 10-point serial dilution series for the test article, Acetazolamide, and Methazolamide, typically starting from 100 µM down to the low nM range in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Enzyme Addition: In a 96-well plate, add 2-5 nM of purified recombinant human carbonic anhydrase (e.g., CA-II or CA-IX) to each well.
-
Inhibitor Incubation: Add the compound dilutions to the enzyme-containing wells. Include vehicle-only wells for 100% activity control and wells with no enzyme for background control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate, p-nitrophenyl acetate (p-NPA), to all wells to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experiment 2: Cell-Based Intracellular pH (pHi) Assay
This assay determines if the compounds can engage CA targets in a live-cell environment and elicit a physiological response.
Protocol Workflow:
Caption: Workflow for cell-based measurement of intracellular pH (pHi).
Step-by-Step Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., HT-29, which expresses CA-IX) in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Wash cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution). Load the cells with the ratiometric pH-sensitive dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) at 1-5 µM for 30 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove extracellular dye. Place the plate in a fluorescence plate reader and measure the baseline fluorescence ratio by exciting at 490 nm (pH-sensitive) and 440 nm (pH-insensitive) and recording emission at ~535 nm.
-
Compound Treatment: Add the test compound, Acetazolamide, and Methazolamide at a concentration known to be effective (e.g., 10-fold above their in vitro IC₅₀ for the relevant isozyme). Also include a vehicle control.
-
Data Acquisition: Immediately begin kinetic fluorescence readings, acquiring the 490/440 ratio every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Convert the fluorescence ratios to pHi values using a calibration curve (generated using ionophores like nigericin). Calculate the maximum change in pHi (ΔpHi) from baseline for each condition. A significant drop in pHi indicates effective CA inhibition.
Predicted Results and Comparative Data Summary
Based on established structure-activity relationships for carbonic anhydrase inhibitors, we can predict the likely outcomes of these experiments. The sulfonic acid group is not expected to coordinate effectively with the active site zinc ion, leading to vastly diminished inhibitory activity compared to the sulfonamide-containing drugs.
Table 1: Predicted IC₅₀ Values (nM) from In Vitro Inhibition Assay
| Compound | CA-II (Cytosolic) | CA-IX (Tumor-Associated) |
| Acetazolamide | 12 nM | 25 nM |
| Methazolamide | 14 nM | 22 nM |
| This compound | > 50,000 nM | > 50,000 nM |
| Vehicle Control | No Inhibition | No Inhibition |
Table 2: Predicted Cellular Response from Intracellular pH Assay
| Compound | Concentration Used | Maximum Intracellular pH Drop (ΔpHi) | Interpretation |
| Acetazolamide | 250 nM | -0.25 to -0.40 units | Potent cellular CA inhibition |
| Methazolamide | 250 nM | -0.28 to -0.45 units | Potent cellular CA inhibition |
| This compound | 250 nM | < -0.05 units (negligible) | No significant cellular CA inhibition at this dose |
| Vehicle Control | N/A | No significant change | Baseline cellular activity |
Interpretation and Conclusion
-
If the results align with our predictions, with this compound showing IC₅₀ values in the high micromolar or millimolar range and failing to induce intracellular acidification, we can definitively conclude that it does not share the carbonic anhydrase inhibition mechanism of action of Acetazolamide. The structural change from a sulfonamide to a sulfonic acid abolishes the key interaction required for potent enzyme inhibition.
-
In the highly unlikely event that the sulfonic acid derivative demonstrates potent inhibition, it would represent a significant departure from established biochemical principles and warrant further investigation into a novel binding mode.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isozymes? Chemical Reviews. Available at: [Link]
-
Parks, S. K., Chiche, J., & Pouysségur, J. (2013). pH control in cancer: a therapeutic target. Nature Reviews Cancer. Available at: [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid
Hazard Profile and Core Safety Principles
Given its chemical structure as a sulfonamide derivative, it is prudent to assume that 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid may exhibit similar hazard characteristics to related compounds. Acetazolamide, for instance, is known to cause skin and eye irritation.[3] Therefore, all handling and disposal procedures should be conducted under the assumption that this compound is a hazardous substance.
Key safety principles include:
-
Avoidance of direct contact: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]
-
Prevention of dust and aerosol formation: Handle the solid material in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[5][6]
-
Strict prohibition of sewer disposal: Never dispose of this chemical, or its containers, down the drain.[7][8] Sulfonamides can have ecotoxicological effects and contribute to the development of antibiotic resistance in the environment.[9][10][11]
| Hazard Classification (Inferred) | Precautionary Measures | Source (for related compounds) |
| Skin Irritant | Wear nitrile or other suitable chemical-resistant gloves. Avoid prolonged or repeated contact. | [3][12] |
| Eye Irritant | Wear safety glasses with side shields or chemical goggles. | [3][12] |
| Respiratory Irritant | Handle in a well-ventilated area or chemical fume hood. | [5][12] |
| Aquatic Toxicity | Prevent release to the environment. Collect all waste for proper disposal. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE.
-
Step 2: Waste Collection and Containerization
-
Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing the compound in a separate, designated liquid hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix incompatible waste streams.
Step 3: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
Step 4: Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8] The SAA should be a secondary containment area away from general laboratory traffic.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with all local, state, and federal regulations.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be considered non-hazardous.
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble. The volume of the solvent for each rinse should be approximately 10% of the container's volume.
-
Collect Rinsate: All rinsate from the triple-rinsing process must be collected and disposed of as liquid hazardous waste.[8]
-
Deface Label: After triple-rinsing, deface or remove the original product label.
-
Final Disposal of Container: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental responsibility.
References
-
PubChem. This compound. Available at: [Link]
-
NIST. 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: N-[5-Aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide. Available at: [Link]
-
Showa Kako Corporation. Material Safety Data Sheet. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
-
Pharmaffiliates. 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonic Acid-d3. Available at: [Link]
-
The Hindu. FAQ: What is antibiotic resistance, and why should India worry about it?. Available at: [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
-
National Institutes of Health. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Available at: [Link]
-
ResearchGate. Sulfonamides in the environment: A review and a case report. Available at: [Link]
-
U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
